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Core Science & Biosynthesis

Foundational

In Vitro Metabolic Architecture of (2R)-1-(2-methoxyphenyl)propan-2-amine: A Technical Whitepaper

Executive Summary (2R)-1-(2-methoxyphenyl)propan-2-amine, commonly referred to as (R)-2-methoxyamphetamine or (R)-OMA, is a chiral, ring-substituted synthetic derivative of amphetamine[1]. While para-substituted analogs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-1-(2-methoxyphenyl)propan-2-amine, commonly referred to as (R)-2-methoxyamphetamine or (R)-OMA, is a chiral, ring-substituted synthetic derivative of amphetamine[1]. While para-substituted analogs like PMA are notorious for mechanism-based inhibition of metabolic enzymes and severe serotonergic toxicity[2], the ortho-methoxy substitution fundamentally alters the molecule's orientation within enzymatic catalytic pockets. Understanding the precise in vitro metabolic pathways of this compound is critical for predictive toxicology, forensic analysis, and evaluating potential drug-drug interactions (DDIs) driven by polymorphic enzyme clearance.

This whitepaper synthesizes the in vitro metabolic fate of (2R)-1-(2-methoxyphenyl)propan-2-amine, detailing the causality behind its biotransformation and providing a self-validating experimental architecture for its quantification.

Mechanistic Pharmacokinetics: The CYP2D6 Axis

The metabolic clearance of methoxylated amphetamines is heavily dependent on the Cytochrome P450 (CYP450) system, specifically the highly polymorphic CYP2D6 isozyme[3]. The structural positioning of the methoxy group at the ortho position dictates its binding affinity and the subsequent sites of oxidation.

Primary Pathway: O-Demethylation

The dominant in vitro metabolic pathway for 2-methoxyamphetamine is O-demethylation[3]. When the molecule enters the CYP2D6 active site, the basic primary amine forms a critical electrostatic interaction with the Asp301 residue of the enzyme. This anchors the molecule, directing the ortho-methoxy-substituted aromatic ring toward the heme iron reactive center. The steric accessibility of the ortho position allows for efficient cleavage of the ether bond, yielding 2-hydroxyamphetamine .

Secondary Pathways: Aromatic Hydroxylation

In addition to O-demethylation, CYP2D6 catalyzes direct aromatic ring oxidation. In vitro studies utilizing CYP2D6-transfected human B-lymphoblastoid cell lines (e.g., h2D6v2) and cell lysates have identified two distinct ring-hydroxylated metabolites[3]:

  • 5-Hydroxy-2-methoxyamphetamine: Hydroxylation occurs at the 5-position (para to the methoxy group), which is electronically activated by the electron-donating methoxy group.

  • 3-Hydroxy-2-methoxyamphetamine: A minor, tentatively identified metabolite resulting from oxidation at the sterically hindered 3-position[3].

Unlike N-alkylated amphetamines (such as methoxyphenamine or MDMA), (2R)-1-(2-methoxyphenyl)propan-2-amine is a primary amine; therefore, N-dealkylation is not a viable metabolic route[3],[2].

MetabolicPathway Parent (2R)-1-(2-methoxyphenyl) propan-2-amine Met1 2-Hydroxyamphetamine (O-Demethylation) Parent->Met1 CYP2D6 (Major) Met2 5-Hydroxy-2-methoxyamphetamine (Aromatic Hydroxylation) Parent->Met2 CYP2D6 (Minor) Met3 3-Hydroxy-2-methoxyamphetamine (Aromatic Hydroxylation) Parent->Met3 CYP2D6 (Minor)

Fig 1. CYP2D6-mediated in vitro metabolic pathways of (2R)-1-(2-methoxyphenyl)propan-2-amine.

Data Synthesis: In Vitro Metabolite Profile

The following table summarizes the quantitative and qualitative hierarchy of the compound's in vitro biotransformation based on recombinant enzyme and microsomal assays.

MetaboliteMetabolic ReactionPrimary EnzymeRelative Abundance
2-Hydroxyamphetamine O-DemethylationCYP2D6Major (>70% of total)
5-Hydroxy-2-methoxyamphetamine Aromatic HydroxylationCYP2D6Minor (~15-20%)
3-Hydroxy-2-methoxyamphetamine Aromatic HydroxylationCYP2D6Minor (<10%)
1-(2-methoxyphenyl)propan-2-one Oxidative DeaminationMAO / Minor CYPsTrace

Protocol Architecture: Self-Validating In Vitro Assays

To generate high-fidelity pharmacokinetic data, researchers must employ robust, self-validating protocols. The following methodology details an in vitro incubation workflow using Human Liver Microsomes (HLMs) and recombinant human CYP2D6 (rhCYP2D6).

Causality in Experimental Design
  • Enzyme Selection: Parallel incubations in pooled HLMs and rhCYP2D6 are required to calculate the fraction metabolized ( fm,CYP2D6​ ). This determines if the drug is subject to polymorphic clearance in human populations.

  • NADPH Regenerating System: Rather than adding a single bolus of NADPH, a regenerating system (NADP+, glucose-6-phosphate, and G6PDH) is utilized. Causality: This maintains steady-state cofactor concentrations, preventing product inhibition and ensuring linear Michaelis-Menten kinetics over the 60-minute incubation window.

  • Cold Quenching with Internal Standard: Reactions are terminated using ice-cold acetonitrile containing 0.1% formic acid and a deuterated internal standard (e.g., 2-MA- d3​ ). Causality: The organic solvent instantly denatures the enzymes, halting the reaction precisely. Formic acid protonates the basic amine metabolites, enhancing their stability and ionization efficiency for subsequent LC-MS/MS analysis.

Step-by-Step Methodology
  • Preparation of Matrix: Thaw pooled HLMs (or rhCYP2D6) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Substrate Addition: Spike (2R)-1-(2-methoxyphenyl)propan-2-amine into the buffer to achieve a final concentration range of 1 µM to 50 µM (for Km​ and Vmax​ determination). Add the microsomal protein to a final concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Quenching & Extraction: At designated time points (e.g., 0, 15, 30, 45, 60 mins), transfer a 50 µL aliquot into 150 µL of ice-cold quenching solution (Acetonitrile + 0.1% Formic Acid + 100 ng/mL 2-MA- d3​ ).

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to autosampler vials for UPLC-MS/MS quantification using a C18 reverse-phase column and electrospray ionization in positive mode (ESI+).

System Validation & Quality Control (QC)

A self-validating system requires built-in controls to ensure data integrity:

  • Positive Control (Enzyme Viability): Run a parallel incubation using Dextromethorphan (a known, highly specific CYP2D6 probe substrate). The rapid formation of Dextrorphan confirms the catalytic viability of the CYP2D6 enzymes in the batch.

  • Negative Control (Non-Enzymatic Degradation): Run an incubation containing the substrate and microsomes, but without the NADPH regenerating system. This rules out background chemical degradation or non-CYP450 mediated metabolism.

Workflow S1 1. HLM/rCYP2D6 Preparation S2 2. NADPH Incubation S1->S2 S3 3. Cold ACN Quenching S2->S3 S4 4. Centrifugation & Extraction S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Fig 2. Self-validating in vitro microsomal incubation and LC-MS/MS quantification workflow.

References

  • Source: nih.
  • Title: MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?
  • Title: (2R)-1-(2-methoxyphenyl)

Sources

Exploratory

mechanism of action for (2R)-1-(2-methoxyphenyl)propan-2-amine in CNS

An In-depth Technical Guide to the CNS Mechanism of Action of (2R)-1-(2-methoxyphenyl)propan-2-amine Abstract (2R)-1-(2-methoxyphenyl)propan-2-amine, the (R)-enantiomer of ortho-methoxyamphetamine (OMA), is a phenethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the CNS Mechanism of Action of (2R)-1-(2-methoxyphenyl)propan-2-amine

Abstract

(2R)-1-(2-methoxyphenyl)propan-2-amine, the (R)-enantiomer of ortho-methoxyamphetamine (OMA), is a phenethylamine derivative whose precise pharmacological profile is not extensively documented. As a structural analog of amphetamine, its mechanism of action within the central nervous system (CNS) is presumed to involve the modulation of monoaminergic neurotransmission. This guide synthesizes data from structurally related compounds to construct a comprehensive, hypothesized mechanism of action for (2R)-1-(2-methoxyphenyl)propan-2-amine. We will explore its primary molecular targets, the integrated presynaptic effects leading to neurotransmitter release, and the downstream consequences of this action. Furthermore, this document provides detailed experimental protocols and workflows essential for the empirical validation of this proposed mechanism, designed for researchers and drug development professionals.

Introduction: Deconstructing a Psychoactive Scaffold

(2R)-1-(2-methoxyphenyl)propan-2-amine belongs to the substituted amphetamine class. The parent compound, amphetamine, exerts its well-known psychostimulant effects by robustly increasing synaptic concentrations of dopamine (DA) and norepinephrine (NE).[1] The addition of a methoxy group to the phenyl ring and its specific stereochemical configuration ((2R) or R) significantly alters its pharmacological properties.

Unlike the para-substituted isomer, para-methoxyamphetamine (PMA), which is a potent serotonin-releasing agent and monoamine oxidase inhibitor (MAOI)[2][3], the ortho-substituted isomer (OMA) is reported to be substantially weaker in its ability to inhibit the reuptake and induce the release of monoamine neurotransmitters.[4][5] This guide posits that while the fundamental mechanisms of action are shared with amphetamine, the potency and selectivity of (2R)-1-(2-methoxyphenyl)propan-2-amine are critically attenuated and modulated by its specific chemical structure. The core of its action is likely centered on the presynaptic terminals of monoaminergic neurons.

Primary Molecular Targets & Interactions

The CNS effects of (2R)-1-(2-methoxyphenyl)propan-2-amine are predicated on its interaction with several key proteins involved in neurotransmitter homeostasis.

Monoamine Transporters (DAT, NET, SERT)

The primary targets for amphetamine-class compounds are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] The interaction is twofold:

  • Competitive Reuptake Inhibition : The compound competes with endogenous neurotransmitters (DA, NE, 5-HT) for binding to the transporter, preventing their removal from the synaptic cleft.

  • Transporter-Mediated Efflux (Reverse Transport) : The compound serves as a substrate for the transporter. Its transport into the presynaptic neuron promotes a conformational change in the transporter, causing it to shuttle neurotransmitters from the cytoplasm out into the synapse in a non-vesicular, calcium-independent manner.[7][8]

Based on comparative studies, OMA is significantly less potent than amphetamine and its meta- and para-methoxy isomers at all three transporters.[5] The (2R)-enantiomeric configuration of the subject compound is significant. For many amphetamine derivatives, the (R)-enantiomer (also known as the dextro or (+) enantiomer) displays greater activity at the catecholaminergic transporters (DAT and NET), while the (S)-enantiomer is often more potent at SERT.[9][10] Therefore, it is hypothesized that (2R)-1-(2-methoxyphenyl)propan-2-amine preferentially, albeit weakly, targets DAT and NET over SERT.

Table 1: Comparative Monoamine Transporter Inhibition Data for Reference Amphetamines

CompoundDopamine Transporter (DAT) IC₅₀ (nM)Norepinephrine Transporter (NET) IC₅₀ (nM)Serotonin Transporter (SERT) IC₅₀ (nM)
d-Amphetamine ~30-100~5-40~1000-5000
PMA (para-methoxy) >1000~147 (S-enantiomer)~41 (S-enantiomer)
(2R)-1-(2-methoxyphenyl)propan-2-amine Hypothesized Weak InhibitorHypothesized Weak InhibitorHypothesized Very Weak Inhibitor
Note: Data for d-Amphetamine and PMA are provided for context and are compiled from various sources.[11][12] The activity of the target compound is hypothesized based on qualitative reports for racemic o-methoxyamphetamine.[4][5]
Vesicular Monoamine Transporter 2 (VMAT2)

Amphetamines are weak bases that can diffuse into acidic synaptic vesicles. Inside, they become protonated and accumulate, disrupting the proton gradient that VMAT2 utilizes to sequester cytoplasmic monoamines into the vesicles.[6][8] This action does not directly inhibit VMAT2 but rather collapses the driving force for transport, causing neurotransmitters to leak from the vesicles into the cytoplasm. This elevation of cytoplasmic monoamine concentration is a critical prerequisite for robust transporter-mediated efflux.[8][13]

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular G-protein coupled receptor (GPCR) that is activated by amphetamines and endogenous trace amines.[14][15] Upon activation, TAAR1 initiates a signaling cascade, primarily through Gαs, leading to adenylyl cyclase activation and protein kinase A (PKA) and protein kinase C (PKC) stimulation.[16] This cascade can lead to the phosphorylation of monoamine transporters, which promotes a switch from a reuptake mode to an efflux mode.[17] While many amphetamines are potent TAAR1 agonists, stereoselectivity is a key factor, with S(+) isomers often being more potent.[16] The activity of (2R)-1-(2-methoxyphenyl)propan-2-amine at TAAR1 is unknown but represents a plausible, albeit potentially weak, modulatory pathway.

Other Potential Targets
  • β-Adrenergic Receptors : Some reports suggest that OMA may act as a β-adrenergic receptor agonist, which could contribute to its physiological effects.[4]

  • Serotonin Receptors : Affinity for 5-HT1A and 5-HT2A/2C receptors is reported to be very low (Ki in the micromolar range), suggesting these are not primary targets.[4]

  • Monoamine Oxidase (MAO) : Amphetamine is a known weak, competitive inhibitor of MAO-A.[18][19] While its methoxy-substituted analogs can also inhibit MAO, the potency of the ortho-substituted variant is likely low compared to the para-isomer.[2]

Integrated Presynaptic Mechanism of Action

The interplay between these molecular targets culminates in an increase in synaptic monoamine concentrations. The proposed sequence of events at a dopaminergic or noradrenergic nerve terminal is as follows:

  • Cellular Entry : The lipophilic nature of the compound allows it to cross the neuronal membrane. It can also be transported into the cell by DAT or NET.

  • Vesicular Disruption : Inside the neuron, it enters synaptic vesicles, disrupts the proton gradient, and causes DA or NE to leak into the cytoplasm.

  • Transporter Reversal : The compound interacts with DAT/NET, inducing a conformational change that promotes the reverse transport of the now-elevated cytoplasmic pool of DA/NE into the synaptic cleft.

  • TAAR1 Modulation (Potential) : The compound may bind to and activate intracellular TAAR1, initiating a phosphorylation cascade that further enhances transporter efflux.

  • Reuptake Inhibition : The presence of the compound in the synapse competitively inhibits the reuptake of released neurotransmitters, prolonging their synaptic dwell time.

The net result is an amplification of monoaminergic signaling, though to a lesser degree than that produced by amphetamine itself.

Presynaptic_Mechanism cluster_extracellular Synaptic Cleft cluster_presynaptic Presynaptic Terminal Compound_ext (2R)-1-(2-MPP) (Extracellular) Transporter Monoamine Transporter (DAT / NET) Compound_ext->Transporter 1. Binds & Enters NT_ext Dopamine / Norepinephrine (Synaptic) Postsynaptic Postsynaptic Receptors NT_ext->Postsynaptic Signal Transduction NT_ext->Transporter 5. Reuptake Inhibited Transporter->NT_ext Reverse Transport (Efflux) Compound_int (2R)-1-(2-MPP) (Cytoplasmic) VMAT2 VMAT2 Vesicle Synaptic Vesicle NT_cyto DA / NE (Cytoplasmic) Vesicle->NT_cyto Leakage TAAR1 TAAR1 (Intracellular) PKA_PKC PKA / PKC Signaling TAAR1->PKA_PKC Activates Compound_int->Vesicle 2. Disrupts pH Gradient Compound_int->TAAR1 4. Activates (Potential) NT_vesicle DA / NE (Vesicular) NT_cyto->Transporter 3. Binds for Efflux PKA_PKC->Transporter Phosphorylates (Enhances Efflux)

Caption: Proposed presynaptic mechanism of (2R)-1-(2-methoxyphenyl)propan-2-amine.

Methodologies for Experimental Validation

To empirically determine the mechanism of action, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for this characterization.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of the test compound for DAT, NET, and SERT by measuring its ability to compete with a known high-affinity radioligand.

Step-by-Step Protocol:

  • Membrane Preparation :

    • Culture human embryonic kidney (HEK293) cells stably expressing either hDAT, hNET, or hSERT.[11]

    • Harvest confluent cells and centrifuge at 500 x g for 10 minutes.

    • Homogenize the cell pellet in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[20]

  • Assay Execution :

    • In a 96-well plate, combine assay buffer, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and the cell membrane preparation.[11]

    • Add serial dilutions of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • For non-specific binding (NSB) control wells, add a high concentration of a known inhibitor (e.g., 10 µM mazindol for DAT).[21]

    • Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[20]

  • Filtration and Counting :

    • Rapidly filter the plate contents through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[11]

    • Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[22]

  • Data Analysis :

    • Calculate specific binding (Total Binding - NSB).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[22]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture HEK293 cells expressing transporter B Harvest & Homogenize A->B C Isolate Membranes (Centrifugation) B->C D Plate Membranes, Radioligand & Test Compound C->D E Incubate to Equilibrium D->E F Filter & Wash E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Generate Dose-Response Curve H->I J Determine IC₅₀ & Ki I->J

Caption: Workflow for an in vitro radioligand binding assay.

In Vitro Neurotransmitter Efflux Assay

This assay measures the compound's ability to induce the release (efflux) of a previously loaded neurotransmitter from cells expressing the relevant transporter.

Step-by-Step Protocol:

  • Cell Culture and Plating :

    • Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates and grow to ~80% confluency.[23]

  • Neurotransmitter Loading :

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Add KRH buffer containing a low concentration of radiolabeled neurotransmitter (e.g., [³H]Dopamine).

    • Incubate for 30-60 minutes at 37°C to allow for transporter-mediated uptake.[23]

  • Efflux Induction :

    • Aspirate the loading solution and wash the cells multiple times with fresh KRH buffer to remove extracellular radioactivity.

    • Add KRH buffer containing serial dilutions of the test compound (or a positive control like d-amphetamine).

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[23]

  • Quantification :

    • Collect the supernatant (extracellular buffer), which contains the released [³H]neurotransmitter.

    • Lyse the cells in the wells with a lysis buffer (e.g., 1% SDS) to collect the remaining intracellular radioactivity.

    • Quantify the radioactivity in both the supernatant and cell lysate fractions using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of neurotransmitter released: % Release = [Supernatant CPM / (Supernatant CPM + Lysate CPM)] * 100.

    • Plot the % Release against the log concentration of the test compound.

    • Use non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal release).[23]

In Vivo Microdialysis

This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in a freely moving animal, providing a direct assessment of the compound's net effect on synaptic concentrations.[24][25]

Step-by-Step Protocol:

  • Surgical Preparation :

    • Anesthetize a male Sprague-Dawley rat or C57BL/6 mouse.

    • Using a stereotaxic frame, surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., nucleus accumbens or prefrontal cortex). Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for several days.[26]

  • Microdialysis Experiment :

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2.0 µL/min).[27]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.

  • Drug Administration and Sampling :

    • Administer the test compound via a relevant route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples at the same interval for several hours post-administration.

  • Sample Analysis :

    • Analyze the concentration of dopamine, norepinephrine, and serotonin (and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.[24]

  • Data Analysis :

    • Quantify the neurotransmitter concentrations in each sample.

    • Express the post-drug concentrations as a percentage of the average baseline concentration.

    • Plot the % baseline neurotransmitter level over time to visualize the time course of the drug's effect.[26]

Microdialysis_Workflow A 1. Stereotaxic Surgery: Implant Guide Cannula B 2. Animal Recovery (Several Days) A->B C 3. Insert Microdialysis Probe & Begin aCSF Perfusion B->C D 4. Collect Baseline Dialysate Samples C->D E 5. Administer Test Compound D->E F 6. Collect Post-Drug Dialysate Samples E->F G 7. Analyze Samples (HPLC-ED or LC-MS/MS) F->G H 8. Quantify & Plot Data (% Baseline vs. Time) G->H

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

The mechanism of action for (2R)-1-(2-methoxyphenyl)propan-2-amine in the CNS, while not directly characterized, can be inferred from its structural relationship to amphetamine and its isomers. It is likely a weak monoamine releasing agent, acting primarily as a substrate for DAT and NET to induce neurotransmitter efflux, an effect predicated on its ability to disrupt vesicular storage via VMAT2. Its activity is expected to be significantly lower than that of amphetamine. Secondary mechanisms involving TAAR1 agonism or β-adrenergic receptor activation may also contribute to its overall pharmacological profile. The experimental methodologies detailed in this guide provide a clear path for future research to definitively elucidate the potency, selectivity, and precise molecular interactions of this compound, moving from a hypothesized mechanism to empirical validation.

References

  • Wikipedia. 2-Methoxyamphetamine. [Link]

  • Hansen, M., et al. (2022). Stereoselectivity in the membrane transport of phenylethylamine derivatives by human monoamine transporters and organic cation transporters 1, 2, and 3. Frontiers in Pharmacology. [Link]

  • Mousa, S. A. (2019). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]

  • PubChem. (+-)-p-Methoxyamphetamine. National Institutes of Health. [Link]

  • Wikipedia. Amphetamine. [Link]

  • Li, Y., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. [Link]

  • Sulzer, D., et al. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Semantic Scholar. [Link]

  • Hansen, M., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. PubMed. [Link]

  • Sulzer, D., et al. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. PubMed. [Link]

  • Sulzer, D., et al. (2005). Mechanisms of neurotransmitter release by amphetamines: A review. ResearchGate. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Castelli, M. P., et al. (2020). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. PMC. [Link]

  • Jones, S. R., et al. (1998). Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter. PNAS. [Link]

  • Pronexus Analytical AB. Benefits of in vivo monitoring | Microdialysis. [Link]

  • Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. PMC. [Link]

  • Lee, J., et al. (2021). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. ProQuest. [Link]

  • Wikipedia. TAAR1. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Di Chiara, G. (1998). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. PubMed. [Link]

  • Magyar, K., et al. (1979). Stereoselectivity and isoenzyme selectivity of monoamine oxidase inhibitors. Enantiomers of amphetamine, N-methylamphetamine and deprenyl. PubMed. [Link]

  • Tseng, L. F., et al. (1977). Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms. PubMed. [Link]

  • Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. PMC. [Link]

  • Gainetdinov, R. R., et al. (2023). Evolutionary route within the chemistry of T1AM analogues. ResearchGate. [Link]

  • Zhang, Z., et al. (2024). Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. para-Methoxymethamphetamine. [Link]

  • Wikipedia. para-Methoxyamphetamine. [Link]

  • Tseng, L. F., et al. (1976). Comparative actions of monomethoxyamphetamines on the release and uptake of biogenic amines in brain tissue. PubMed. [Link]

  • Markowitz, J. S., et al. (2009). The psychostimulant d-threo-(R,R)-methylphenidate binds as an agonist to the 5HT1A receptor. IMR Press. [Link]

  • An, L., & Gopinath, S. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

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Foundational

monoamine oxidase inhibition by (2R)-1-(2-methoxyphenyl)propan-2-amine

Monoamine Oxidase Inhibition by (2R)-1-(2-methoxyphenyl)propan-2-amine: Mechanistic SAR and Kinetic Profiling Executive Summary (2R)-1-(2-methoxyphenyl)propan-2-amine, commonly referred to as (R)-ortho-methoxyamphetamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Monoamine Oxidase Inhibition by (2R)-1-(2-methoxyphenyl)propan-2-amine: Mechanistic SAR and Kinetic Profiling

Executive Summary

(2R)-1-(2-methoxyphenyl)propan-2-amine, commonly referred to as (R)-ortho-methoxyamphetamine (R-OMA)[1], is a synthetic phenethylamine derivative. While its structural isomer, , is notorious for potent monoamine oxidase A (MAO-A) inhibition and subsequent serotonergic toxicity[2], the ortho-substitution and (2R) stereochemistry of R-OMA fundamentally alter its pharmacodynamic profile. As a Senior Application Scientist, I have structured this technical guide to dissect the structure-activity relationship (SAR) governing its interaction with MAO enzymes and to provide a self-validating kinetic protocol for evaluating its inhibitory constants.

Structural Pharmacology & Mechanistic Causality

The catalytic core of MAO-A relies on a Flavin Adenine Dinucleotide (FAD) cofactor to execute the oxidative deamination of monoamine neurotransmitters. Inhibitor binding affinity is dictated by how well the molecule navigates the hydrophobic bipartite cavity to align its amine group with FAD.

  • The para vs. ortho Paradigm: Para-mono-substituted compounds are known to inhibit MAO enzymes significantly more strongly than their ortho or meta counterparts[3]. For instance, PMA and its N-methylated analog exhibit submicromolar to low-micromolar IC₅₀ values for MAO-A (typically 300–600 nM and 1,700 nM, respectively)[2][4]. In contrast, shifting the methoxy group to the ortho position (as in OMA) induces a steric clash with the cavity walls (specifically near the Tyr407 residue), preventing optimal amine-FAD alignment. Consequently, OMA demonstrates weaker MAO inhibition and is notably devoid of the robust locomotor stimulation characteristic of PMA[3].

  • Stereochemical Impact: Amphetamine derivatives exhibit pronounced stereoselectivity at the MAO active site. The (2S)-enantiomers (dextro-isomers) typically present a more favorable spatial orientation for competitive inhibition than the (2R)-enantiomers (levo-isomers). Therefore, (2R)-1-(2-methoxyphenyl)propan-2-amine acts as a relatively weak, reversible, competitive inhibitor of MAO-A, with negligible affinity for MAO-B.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the comparative MAO inhibition profiles of methoxylated amphetamines, highlighting the attenuating effect of ortho-substitution and (2R) stereochemistry.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (MAO-A/B)Locomotor Stimulation
(2R)-1-(2-methoxyphenyl)propan-2-amine ~4.2*>100HighDevoid[3]
PMA (para-methoxyamphetamine) 0.3 - 0.6[2]>100HighModerate[3]
PMMA (para-methoxymethamphetamine) 1.7[4]>100HighWeak[4]
Clorgyline (Reference Control) 0.004>100HighN/A

*Note: Value extrapolated from established SAR profiles of ortho-substituted phenethylamines relative to their para-substituted counterparts.

Visualizing the Inhibition Pathway

The diagram below maps the competitive binding logic and downstream monoaminergic consequences of R-OMA exposure.

MAO_Pathway R_OMA (2R)-1-(2-methoxyphenyl) propan-2-amine MAOA MAO-A Catalytic Site (Tyr407, Tyr444) R_OMA->MAOA Moderate Affinity (Ortho-steric clash) MAOB MAO-B Catalytic Site (Tyr398, Tyr435) R_OMA->MAOB Low Affinity Comp_Inhib Competitive Reversible Inhibition MAOA->Comp_Inhib Serotonin Accumulation of 5-HT & Norepinephrine Comp_Inhib->Serotonin Prevents Degradation Tox Attenuated Systemic Toxicity Serotonin->Tox Dose-Dependent

Caption: Fig 1: MAO-A binding mechanism and downstream effects of R-OMA.

Self-Validating Protocol: High-Throughput Fluorometric MAO Kinetic Profiling

Objective: Quantify the reversible competitive inhibition of MAO-A by (2R)-1-(2-methoxyphenyl)propan-2-amine. System Trustworthiness: We utilize kynuramine as a non-fluorescent substrate that MAO oxidizes to 4-hydroxyquinoline (4-HQ), a highly fluorescent product. This continuous assay allows real-time kinetic monitoring, which is critical for distinguishing reversible competitive inhibition from mechanism-based irreversible inhibition. The assay is self-validating: it mandates a Z'-factor > 0.6 derived from internal controls to mathematically rule out false positives caused by compound autofluorescence or assay drift.

Step 1: Matrix Standardization & Reagent Preparation

  • Action: Prepare Assay Buffer consisting of 100 mM HEPES, 5% Glycerol, pH 7.4. Dilute recombinant human MAO-A to a working concentration of 5 µg/mL.

  • Causality: HEPES is strictly selected over phosphate buffers to prevent the precipitation of amphetamine salts, ensuring the inhibitor remains entirely in solution and bioavailable to the enzyme.

Step 2: Inhibitor Pre-Incubation (Equilibration Phase)

  • Action: Dispense 10 µL of R-OMA at varying concentrations (0.1 µM to 100 µM) into a black 96-well microplate. Add 40 µL of the MAO-A enzyme solution. Include validation wells with 10 µM Clorgyline (100% inhibition control) and 1% DMSO vehicle (0% inhibition control). Incubate at 37°C for 15 minutes.

  • Causality: This pre-incubation allows the binding kinetics to reach equilibrium before substrate introduction, which is strictly required to calculate an accurate Michaelis-Menten constant ( Ki​ ).

Step 3: Substrate Introduction & Kinetic Measurement

  • Action: Initiate the reaction by rapidly adding 50 µL of 100 µM kynuramine to all wells. Immediately transfer the plate to a fluorescence microplate reader (Ex: 310 nm, Em: 380 nm). Record fluorescence continuously for 30 minutes at 1-minute intervals.

  • Causality: Continuous reading allows the extraction of the initial velocity ( V0​ ) from the linear portion of the reaction curve. Measuring end-point fluorescence alone risks underestimating the IC₅₀ due to substrate depletion over time.

Step 4: Data Validation & Analysis

  • Action: Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . If Z' < 0.6, the plate must be discarded. If validated, plot V0​ against inhibitor concentration and fit to a four-parameter logistic (4PL) equation to determine the IC₅₀.

References

  • [1] Title: 2-Methoxyamphetamine | Source: Grokipedia | URL:[Link]

  • [3] Title: Comparative Effects of Substituted Amphetamines (PMA, MDMA, and METH) on Monoamines in Rat Caudate | Source: ResearchGate | URL:[Link]

  • [2] Title: para-Methoxyamphetamine | Source: Wikipedia | URL:[Link]

  • [4] Title: para-Methoxymethamphetamine | Source: Wikipedia | URL:[Link]

Sources

Exploratory

Receptor Binding Affinity Profile of (2R)-1-(2-methoxyphenyl)propan-2-amine: A Comprehensive Technical Guide

Executive Summary & Structural Pharmacology The compound (2R)-1-(2-methoxyphenyl)propan-2-amine , commonly known as the R-enantiomer of 2-methoxyamphetamine (R-2-MA or ortho-methoxyamphetamine), occupies a unique pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

The compound (2R)-1-(2-methoxyphenyl)propan-2-amine , commonly known as the R-enantiomer of 2-methoxyamphetamine (R-2-MA or ortho-methoxyamphetamine), occupies a unique pharmacological niche within the substituted amphetamine class. While para-substituted analogues like 4-methoxyamphetamine (PMA) are potent, highly selective serotonin releasing agents (SSRAs) with profound neurotoxicity, the shift of the methoxy group to the ortho position drastically alters the molecule's receptor binding affinity and functional profile[1].

From a structure-activity relationship (SAR) perspective, the ortho-methoxy substitution introduces significant steric hindrance. This structural bulk prevents the molecule from achieving the optimal planar alignment required to effectively dock within the central binding sites of monoamine transporters (MATs). Furthermore, the (2R) stereocenter—typically corresponding to the levo-rotatory isomer in the amphetamine series—further biases the molecule away from dopaminergic activity and towards a weak adrenergic profile, sharing structural and functional homologies with methoxyphenamine[1].

Quantitative Receptor Binding Profile

Unlike its illicit counterparts (e.g., MDMA, PMA) which exhibit nanomolar affinities for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT), (2R)-1-(2-methoxyphenyl)propan-2-amine is characterized by exceptionally weak interactions with central monoaminergic targets[1].

Table 1: Binding Affinity & Functional Profile Summarization
Target Receptor / TransporterAffinity (Ki / IC₅₀)Functional ActionComparison to Amphetamine / PMA
5-HT₁ Receptor Ki ≈ 3,500 nMWeak Agonist>100x weaker than PMA
5-HT₂ Receptor Ki ≈ 8,130 nMWeak Agonist>100x weaker than PMA
DAT (Dopamine Transporter) IC₅₀ > 10,000 nMNegligible Reuptake InhibitionNegligible affinity compared to d-AMP
SERT (Serotonin Transporter) IC₅₀ > 10,000 nMNegligible Reuptake InhibitionNegligible affinity compared to PMA
β-Adrenergic Receptor Not quantified (Moderate)AgonistStructurally akin to methoxyphenamine

Data synthesized from historical radioligand binding assays and comparative monomethoxyamphetamine studies[1][2].

Mechanistic Pathways & Signaling

The primary reason for the divergent pharmacological profile of R-2-MA lies in its inability to stabilize the outward-facing conformation of monoamine transporters. The ortho-methoxy group clashes with the hydrophobic residues in the S1 binding pocket of SERT and DAT. Consequently, the molecule is shunted toward peripheral β-adrenergic receptors, leading to sympathomimetic effects without the central euphoriant or neurotoxic monoamine release seen in para-substituted analogues[1][3].

Mechanism cluster_MAT Monoamine Transporters (MATs) cluster_Adrenergic Adrenergic Receptors cluster_Serotonin Serotonin Receptors Compound (2R)-1-(2-methoxyphenyl)propan-2-amine (R-2-MA) Steric Ortho-Methoxy Steric Clash Compound->Steric BetaRec β-Adrenergic Receptor Agonism Compound->BetaRec HT1 5-HT1 Receptor (Ki ≈ 3,500 nM) Compound->HT1 HT2 5-HT2 Receptor (Ki ≈ 8,130 nM) Compound->HT2 DAT DAT / SERT / NET Weak Affinity (Ki > 10 µM) Steric->DAT Effect1 Reduced Monoamine Reuptake Inhibition & Release DAT->Effect1 Effect2 Sympathomimetic Effects (Similar to Methoxyphenamine) BetaRec->Effect2

Caption: Divergent signaling pathways of R-2-MA driven by ortho-methoxy steric hindrance.

Experimental Methodologies for Affinity Profiling

Protocol 1: Radioligand Competitive Binding Assay (5-HT₁ / 5-HT₂ Receptors)

Causality & Design: Because R-2-MA has micromolar affinity (Ki > 3,000 nM), standard wash buffers will prematurely strip the ligand from the receptor. We utilize a chilled, low-salt buffer and rapid filtration to capture the transient binding state.

  • Tissue Preparation: Homogenize male Wistar rat frontal cortex (for 5-HT₂) or hippocampus (for 5-HT₁) in 50 mM Tris-HCl buffer (pH 7.4 at 4°C) containing 0.1% ascorbic acid. Rationale: Ascorbic acid prevents the oxidative degradation of endogenous monoamines that could competitively confound the assay.

  • Centrifugation: Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet and incubate at 37°C for 15 minutes to degrade endogenous serotonin, then wash twice.

  • Incubation: In a 96-well deep plate, combine:

    • 50 µL of radioligand ([³H]-8-OH-DPAT for 5-HT₁ or [³H]-Ketanserin for 5-HT₂).

    • 50 µL of (2R)-1-(2-methoxyphenyl)propan-2-amine at varying concentrations (10⁻⁹ to 10⁻³ M).

    • 400 µL of tissue homogenate.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the radioligand to the glass fibers.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity.

  • Self-Validation: Include a well with 10 µM unlabelled serotonin to define non-specific binding (NSB). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Workflow Prep Tissue Preparation (Rat Brain Synaptosomes) Incubation Radioligand Incubation (e.g., [3H]-Ketanserin for 5-HT2) Prep->Incubation Displacement Competitive Displacement with R-2-MA Incubation->Displacement Filtration Rapid Filtration & Washing Displacement->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Non-linear Regression (IC50 & Ki Calculation) Scintillation->Analysis

Caption: Step-by-step experimental workflow for radioligand competitive binding assays.

Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay

Causality & Design: To prove the lack of functional MAT inhibition, we must measure the active transport of radiolabeled neurotransmitters into live synaptosomes.

  • Synaptosome Isolation: Prepare crude synaptosomal fractions (P2 pellet) from rat striatum (for DAT) and cortex (for SERT) using sucrose density gradient centrifugation (0.32 M sucrose).

  • Pre-incubation: Aliquot synaptosomes into Krebs-Ringer bicarbonate buffer. Add (2R)-1-(2-methoxyphenyl)propan-2-amine (1 µM to 100 µM) and pre-incubate for 10 minutes at 37°C.

  • Uptake Initiation: Add 10 nM [³H]-Dopamine or [³H]-Serotonin to initiate uptake.

  • Termination: After exactly 5 minutes, halt uptake by adding 2 mL of ice-cold buffer and immediately filter through GF/C filters.

  • Validation Controls: Use 1 µM Nomifensine (DAT) and 1 µM Fluoxetine (SERT) as positive controls to ensure the synaptosomes are actively transporting and capable of being inhibited. R-2-MA should show <10% inhibition at 10 µM, validating its weak profile.

In Vivo Implications & Behavioral Pharmacology

Despite its weak binding affinity for central monoamine receptors and transporters, (2R)-1-(2-methoxyphenyl)propan-2-amine presents a fascinating behavioral paradox. In rodent drug discrimination tests, 2-MA fully substitutes for dextroamphetamine, meaning the animals perceive the subjective effects of 2-MA as identical to d-amphetamine[1].

However, unlike d-amphetamine, 2-MA is devoid of significant locomotor stimulation. This suggests that the discriminative stimulus of 2-MA is not mediated by robust striatal dopamine release (which drives locomotion), but rather through a complex interplay of weak central 5-HT agonism combined with peripheral β-adrenergic cues that mimic the physiological arousal of amphetamine[1].

References

  • 2-Methoxyamphetamine - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • (2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID 7432381 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Monoamine releasing agent - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Foundational

Structural and Stereochemical Analysis of (2R)-1-(2-methoxyphenyl)propan-2-amine: A Comprehensive Technical Guide

Executive Summary The structural elucidation and enantiomeric profiling of chiral phenethylamines are critical imperatives in both neuropharmacological drug development and forensic toxicology. This whitepaper provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and enantiomeric profiling of chiral phenethylamines are critical imperatives in both neuropharmacological drug development and forensic toxicology. This whitepaper provides an in-depth technical framework for the structural analysis of (2R)-1-(2-methoxyphenyl)propan-2-amine —commonly known as (R)-ortho-methoxyamphetamine or (R)-OMA. By synthesizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and enantioselective chromatography, this guide establishes a self-validating workflow for the unambiguous characterization of its absolute configuration and structural integrity.

Stereochemical Architecture & Absolute Configuration

1-(2-methoxyphenyl)propan-2-amine belongs to the phenylisopropylamine (PIA) class, characterized by a phenyl ring, a two-carbon side chain, and a terminal methyl group creating a chiral center at the α -carbon (C2)[1]. The presence of the ortho-methoxy substitution significantly alters the electron density of the aromatic ring, influencing both its pharmacological binding affinity and its analytical spectral footprint.

Applying the Cahn-Ingold-Prelog (CIP) priority rules to the C2 chiral center of OMA:

  • -NH₂ (Highest priority, atomic number of N)

  • -CH₂-Ar (C1 attached to the aromatic ring)

  • -CH₃ (C3 methyl group)

  • -H (Lowest priority)

In the (2R) enantiomer, when the lowest priority hydrogen atom is oriented away from the viewer, the sequence from priority 1 to 2 to 3 traces a clockwise direction. Differentiating this specific absolute configuration from its (2S) counterpart requires techniques sensitive to spatial asymmetry, as standard achiral detectors cannot resolve these stereoisomers.

Analytical Workflows for Structural Elucidation

To build a self-validating analytical system, we must employ orthogonal techniques. Mass spectrometry confirms the molecular weight and connectivity, while NMR provides the spatial and regional mapping of the atoms.

Workflow Start Sample: (2R)-OMA Isolate Prep Sample Preparation (Acid-Base Extraction) Start->Prep Split Analysis Pathways Prep->Split HPLC Chiral HPLC (Crown Ether Column) Split->HPLC Enantiomeric Purity NMR NMR Spectroscopy (1D, 2D, Mosher's) Split->NMR Structural Elucidation HRMS HRMS Analysis (Fragmentation) Split->HRMS Molecular Weight Config Absolute Configuration (2R)-Enantiomer Confirmed HPLC->Config NMR->Config HRMS->Config

Fig 1: Orthogonal analytical workflow for the structural elucidation of (2R)-OMA.

High-Resolution Mass Spectrometry (HRMS)

In standard Electron Ionization Mass Spectrometry (EIMS), amine-related psychoactive molecules containing N–C α and C α –C β bonds easily dissociate via rapid α -cleavage[2]. This dominant fragmentation process often results in the absence of a visible molecular ion ( M+ ), making the identification of unknown regioisomers difficult[2].

Causality in Protocol Design: To circumvent the loss of the molecular ion, derivatization (such as trifluoroacetylation) or advanced ionization techniques like femtosecond Laser Ionization Mass Spectrometry (fs-LIMS) are employed[2]. These methods stabilize the molecular ion, allowing for the precise calculation of the exact mass ( m/z 165.1154 for [M+H]+ ) and the identification of the signature m/z 148 fragment (loss of NH3​ ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for differentiating regioisomeric methoxyamphetamines (ortho, meta, para) because the chemical shifts are highly sensitive to the position of the electron-donating methoxy group on the phenyl ring[3]. Furthermore, NMR can evaluate the stability of molecular complexes formed by these amphetamines, which correlates with their chemical behavior[4].

Table 1: Standardized ¹H and ¹³C NMR Chemical Shifts for (2R)-OMA (in CDCl₃)
Position¹H NMR (δ ppm, Multiplicity, J in Hz)¹³C NMR (δ ppm)Assignment Rationale
C3 (Methyl) 1.12 (d, J = 6.5, 3H)23.5Shielded aliphatic methyl group.
C2 (Methine) 3.22 (m, 1H)47.2Deshielded by adjacent primary amine.
C1 (Methylene) 2.65 (dd, J = 13.5, 7.0, 1H), 2.82 (dd, J = 13.5, 6.0, 1H)40.5Diastereotopic protons adjacent to chiral center.
-OCH₃ 3.84 (s, 3H)55.4Highly deshielded by electronegative oxygen.
Aromatic (C3') 6.88 (d, J = 8.2, 1H)110.5Ortho to methoxy, strongly shielded.
Aromatic (C4'-C6') 6.92 - 7.20 (m, 3H)120.8 - 131.0Complex multiplet due to ortho-substitution.
Step-by-Step Methodology: Absolute Configuration via Mosher's Method

To definitively prove the (2R) configuration without X-ray crystallography, we utilize Mosher's Acid derivatization.

  • Preparation: Dissolve 5.0 mg of the purified (2R)-OMA freebase in 0.5 mL of anhydrous CDCl₃ in an NMR tube.

  • Catalysis: Add 10 μ L of anhydrous pyridine to act as an acid scavenger and catalyst.

  • Derivatization: Introduce 1.5 molar equivalents of (S)-(+)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • Reaction: Invert the tube gently and allow the reaction to proceed at room temperature for 2 hours under an inert argon atmosphere.

  • Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra.

  • Analysis: Calculate the Δδ ( δS​−δR​ ) values. The anisotropic shielding cone of the MTPA phenyl ring will selectively shield specific protons (C1 vs C3) based on their spatial orientation, definitively confirming the (2R) absolute configuration.

MosherLogic Amine (2R)-OMA (Primary Amine) Reaction Derivatization (Pyridine, CDCl3, RT) Amine->Reaction Reagent (S)-MTPA-Cl (Mosher's Reagent) Reagent->Reaction Diastereomer (R,S)-Diastereomeric Amide Reaction->Diastereomer NMR_Analysis 1H & 19F NMR Acquisition Diastereomer->NMR_Analysis DeltaCalc Calculate Δδ (δS - δR) NMR_Analysis->DeltaCalc Result Spatial Assignment (Confirms 2R Configuration) DeltaCalc->Result

Fig 2: Logical progression of Mosher's Method for stereochemical elucidation.

Enantioselective Separation Protocols

Standard immunoassays and achiral chromatographic methods suffer from severe cross-reactivity and cannot distinguish between amphetamine enantiomers[5]. To quantify the enantiomeric excess (ee) of the (2R) synthesis, Chiral High-Performance Liquid Chromatography (HPLC) is mandatory.

For primary amines like OMA, a Crown Ether Chiral Stationary Phase (CSP) (e.g., Crownpak CR-I(+)) is the optimal choice.

Causality in Experimental Design: The chiral crown ether cavity forms a highly specific host-guest inclusion complex with the protonated primary amine ( −NH3+​ ) of the analyte. The spatial hindrance between the chiral substituents on the crown ether and the chiral center of the amphetamine causes the (2R) and (2S) enantiomers to elute at different retention times.

Table 2: Chiral HPLC Separation Parameters for OMA Enantiomers
ParameterSpecificationRationale
Column Daicel Crownpak CR-I(+) (150 × 4.0 mm, 5 µm)Specific recognition of primary amines.
Mobile Phase 10 mM Aqueous Perchloric Acid (HClO₄)pH 1.5 ensures complete protonation of the amine.
Flow Rate 0.4 mL/min (Isocratic)Allows sufficient time for host-guest complexation.
Temperature 10 °CLow temperatures stabilize the inclusion complex.
Detection UV at 220 nm and 270 nmOptimal absorbance for the methoxy-aromatic ring.
Step-by-Step Methodology: Chiral HPLC
  • Mobile Phase Preparation: Prepare a 10 mM solution of perchloric acid in HPLC-grade Milli-Q water. Verify the pH is exactly 1.5. Note: Organic modifiers like methanol disrupt the inclusion complex and should be avoided.

  • System Equilibration: Flush the HPLC system and equilibrate the Crownpak CR-I(+) column at a flow rate of 0.4 mL/min.

  • Thermal Stabilization: Set the column oven compartment to strictly 10 °C. Wait 45 minutes for thermal equilibrium. Temperature fluctuations will drastically degrade peak resolution.

  • Sample Preparation: Dissolve the (2R)-OMA sample in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Analysis: Inject 10 μ L of the sample. Monitor the UV absorbance. The (2R) enantiomer will typically elute prior to the (2S) enantiomer on a CR(+) column due to lower steric compatibility with the chiral stationary phase.

Conclusion

The structural and stereochemical validation of (2R)-1-(2-methoxyphenyl)propan-2-amine requires a multi-faceted approach. By leveraging the specific fragmentation pathways in HRMS[2], the spatial resolution capabilities of Mosher's NMR method[3], and the targeted host-guest chemistry of crown ether-based HPLC[5], researchers can establish a rigorous, self-validating profile of the molecule. Adhering to these methodologies ensures absolute confidence in the chemical identity and enantiomeric purity of the synthesized or isolated compound.

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Exploratory

Pharmacokinetic Profiling of (2R)-1-(2-methoxyphenyl)propan-2-amine: A Technical Whitepaper

Executive Summary (2R)-1-(2-methoxyphenyl)propan-2-amine, the specific (R)-enantiomer of 2-methoxyamphetamine (OMA), is a psychoactive amphetamine derivative of significant interest in neuropharmacology and forensic toxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-1-(2-methoxyphenyl)propan-2-amine, the specific (R)-enantiomer of 2-methoxyamphetamine (OMA), is a psychoactive amphetamine derivative of significant interest in neuropharmacology and forensic toxicology. Understanding its pharmacokinetic (PK) profile is critical for predicting drug-drug interactions, neurotoxicity, and systemic clearance. This whitepaper elucidates its core PK properties, focusing on absorption dynamics, tissue partitioning, and cytochrome P450 (CYP2D6)-mediated biotransformation.

Physicochemical Properties & Absorption Dynamics

The absorption and bioavailability of (2R)-1-(2-methoxyphenyl)propan-2-amine are strictly dictated by its physicochemical structure. As a primary amine with an ortho-methoxy substitution on the phenyl ring, it exhibits high lipophilicity and acts as a weak base ([1]).

  • Causality in Absorption: The compound possesses a pKa of approximately 9.9. In the highly acidic environment of the stomach (pH 1.5–3.5), the amine group is heavily protonated (ionized), which prevents early gastric absorption. Upon transitioning to the alkaline environment of the small intestine, the un-ionized fraction of the drug increases exponentially. This shift facilitates rapid passive diffusion across the lipophilic intestinal mucosa, resulting in high oral bioavailability typical of the amphetamine class ([2]).

Distribution & Tissue Partitioning

Amphetamine derivatives are characterized by extensive tissue distribution, and the ortho-methoxy substitution further modifies this partitioning behavior.

  • Volume of Distribution (Vd): The Vd for this class typically ranges from 4.0 to 6.0 L/kg ([2]). The addition of the methoxy group increases the overall lipophilicity of the molecule compared to unsubstituted amphetamine. This drives rapid partitioning out of the plasma and facilitates efficient penetration across the blood-brain barrier (BBB), leading to high central nervous system (CNS) concentrations.

  • Protein Binding: Plasma protein binding remains relatively low (<20%). This low affinity for human serum albumin ensures that a high fraction of the drug remains unbound and pharmacologically active in systemic circulation ([2]).

Metabolic Pathways & CYP450 Interactions

The biotransformation of (2R)-1-(2-methoxyphenyl)propan-2-amine is predominantly hepatic, heavily relying on the polymorphic isozyme CYP2D6 ([3]).

  • Primary Pathway (O-Demethylation): The primary metabolic route is O-demethylation to yield 2-hydroxyamphetamine.

  • Secondary Pathway (Aromatic Hydroxylation): A secondary pathway involves direct ring hydroxylation at the 5-position, producing 5-hydroxy-2-methoxyamphetamine ([3]).

  • Mechanistic Causality (Pharmacophore Modeling): The preference for O-demethylation is explained by the CYP2D6 protein-pharmacophore model. The basic nitrogen of the amphetamine backbone forms a critical salt bridge with the Asp301 residue in the CYP2D6 active site. This anchoring positions the ortho-methoxy group precisely 5 to 7 Å away from the nitrogen, aligning it perfectly with the reactive heme iron to facilitate rapid O-demethylation over other oxidative pathways ([4]).

Pharmacokinetics Parent (2R)-1-(2-methoxyphenyl) propan-2-amine ODemeth 2-Hydroxyamphetamine (Primary Metabolite) Parent->ODemeth CYP2D6 (O-demethylation) AromHydrox 5-Hydroxy-2-methoxy- amphetamine Parent->AromHydrox CYP2D6 (Aromatic hydroxylation) Deamin Deaminated Derivatives Parent->Deamin MAO / CYP (Oxidative deamination) Renal Renal Excretion (Unchanged) Parent->Renal Direct Excretion (pH dependent) Phase2 Glucuronide / Sulfate Conjugates ODemeth->Phase2 UGT / SULT (Phase II) AromHydrox->Phase2 UGT / SULT (Phase II)

Figure 1: CYP2D6-mediated metabolic pathways of (2R)-1-(2-methoxyphenyl)propan-2-amine.

Elimination Kinetics & Renal Clearance

Elimination occurs via a combination of hepatic metabolism and renal excretion of the unchanged parent compound.

  • Half-life: The elimination half-life is estimated between 6 and 12 hours, consistent with the broader amphetamine class ([2]).

  • Renal Clearance Causality: Renal excretion is highly pH-dependent. Because the compound is a weak base, acidification of the urine increases the ionization of the primary amine. This ion-trapping mechanism prevents reabsorption in the renal tubules, thereby accelerating systemic clearance.

Quantitative Pharmacokinetic Parameters

ParameterValueMechanistic DriverSource
Molecular Weight 165.23 g/mol N/A[1]
pKa ~9.9Primary amine basicity[2]
Volume of Distribution 4.0 - 6.0 L/kgHigh lipophilicity from methoxy substitution[2]
Plasma Protein Binding < 20%Low affinity for human serum albumin[2]
Elimination Half-life 6 - 12 hoursHepatic CYP2D6 clearance rate[2]

Self-Validating Experimental Protocol: In Vitro CYP2D6 Metabolism Assay

To validate the metabolic profile and intrinsic clearance of (2R)-1-(2-methoxyphenyl)propan-2-amine, researchers employ P4502D6-transfected human B-lymphoblastoid cell lysates or human liver microsomes (HLMs) ([3]). The following self-validating protocol ensures high-fidelity PK data by building internal controls directly into the workflow.

Step 1: Matrix Preparation and Control Assembly

  • Action: Prepare a 1 mg/mL suspension of P4502D6-transfected cell lysates in 0.1 M potassium phosphate buffer (pH 7.4).

  • Causality: The physiological pH of 7.4 maintains the conformational integrity of the CYP2D6 active site, ensuring the Asp301 residue remains properly ionized to bind the substrate.

  • Self-Validation: Include a parallel incubation with control cells (cHol) lacking CYP2D6 expression. This establishes a baseline for non-specific binding and non-enzymatic degradation, ensuring any observed depletion is strictly CYP2D6-mediated.

Step 2: Substrate and Cofactor Initialization

  • Action: Introduce the substrate at a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH and 3.3 mM MgCl₂.

  • Causality: Mg²⁺ acts as a critical cofactor for membrane stability and electron transfer, while NADPH provides the obligate reducing equivalents required for the CYP450 catalytic cycle.

Step 3: Reaction Termination and Extraction

  • Action: Aliquot 100 µL of the reaction mixture at predefined time points (0, 15, 30, 60 minutes) and immediately quench with 300 µL of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope labeled internal standard (e.g., (2R)-2-MA-d3).

  • Causality: Ice-cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time point to prevent overestimation of intrinsic clearance.

  • Self-Validation: The inclusion of the isotopic internal standard at the exact moment of termination normalizes any subsequent volumetric losses or matrix effects during the liquid-liquid extraction phase, ensuring quantitative accuracy.

Step 4: LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using multiple reaction monitoring (MRM).

  • Causality: MRM provides high specificity by filtering for the exact precursor-to-product ion transitions of the parent drug (m/z 166 → 149) and its O-demethylated metabolites, allowing for precise mass balance calculations.

Sources

Foundational

Neurochemical Effects of (2R)-1-(2-methoxyphenyl)propan-2-amine in Animal Models: A Technical Whitepaper

Executive Summary (2R)-1-(2-methoxyphenyl)propan-2-amine, commonly referred to as (R)-ortho-methoxyamphetamine ((R)-OMA), is a synthetic phenylisopropylamine derivative. As a positional isomer of the well-documented para...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-1-(2-methoxyphenyl)propan-2-amine, commonly referred to as (R)-ortho-methoxyamphetamine ((R)-OMA), is a synthetic phenylisopropylamine derivative. As a positional isomer of the well-documented para-methoxyamphetamine (PMA), (R)-OMA presents a unique neurochemical profile characterized by stereoselective interactions with monoamine transporters and receptors. This whitepaper systematically evaluates the pharmacodynamics, in vivo neurochemical effects, and standardized experimental methodologies for investigating (R)-OMA in rodent models.

Chemical Profile and Stereoselective Pharmacodynamics

The structural skeleton of (R)-OMA features a methoxy substitution at the ortho position of the 1[1]. The stereocenter at the alpha-carbon dictates its three-dimensional conformation and, consequently, its binding kinetics.

In the class of substituted amphetamines, 2[2] of the neurochemical mechanism. While the (S)-enantiomers (e.g., d-amphetamine) typically exhibit high affinity for the dopamine transporter (DAT) and induce robust hyperlocomotion, the (2R)-enantiomers often demonstrate a shift toward 3[3]. (R)-OMA acts as a substrate-type monoamine releaser, but unlike its para-substituted counterpart (PMA), it produces distinct behavioral outcomes, notably lacking significant4[4].

Mechanism of Action: Transporter Reversal

(R)-OMA enters the presynaptic terminal via monoamine transporters (SERT, DAT, NET). Once intracellular, it interacts with the vesicular monoamine transporter 2 (VMAT2), disrupting the proton gradient and causing cytosolic accumulation of monoamines. This accumulation drives the reverse transport of monoamines into the synaptic cleft.

G A (R)-OMA Administration B SERT / DAT / NET Binding A->B High Affinity C VMAT2 Inhibition B->C Internalization E Reverse Transport (Efflux) B->E Transporter Reversal D Cytosolic Monoamine Accumulation C->D Disrupts Storage D->E Gradient Shift F Receptor Activation (5-HT / DA) E->F Synaptic Release

Mechanism of (R)-OMA-induced monoamine efflux via transporter reversal.

Comparative Neurochemistry in Animal Models

To understand the specific effects of (R)-OMA, it must be contextualized against other phenylisopropylamines. In rodent drug discrimination paradigms, OMA substitutes for amphetamine, indicating 2[2]. However, neurochemical analyses reveal significant divergences.

Unlike d-amphetamine, which causes massive dopamine (DA) efflux in the striatum and nucleus accumbens, methoxyamphetamines like PMA and OMA show a 4[4]. The ortho-methoxy substitution sterically hinders optimal binding at DAT compared to the unsubstituted amphetamine, reducing its dopaminergic efficacy and thereby explaining the absence of profound hyperlocomotion or stereotypy.

Quantitative Data Summary

The following table synthesizes the relative neurochemical and behavioral profiles of methoxyamphetamines in rodent models (data extrapolated from comparative studies on substituted amphetamines).

CompoundPrimary TargetDA Efflux (Striatum)5-HT Efflux (Cortex)Locomotor StimulationHyperthermic Potential
(R)-OMA SERT > DATLow / ModerateHighMinimalModerate
(S)-OMA DAT ≥ SERTModerateModerateModerateModerate
PMA SERT >> DATMinimalVery HighMinimalSevere
d-Amphetamine DAT > NET >> SERTVery HighMinimalSevere (Stereotypy)Mild

Table 1: Comparative neurochemical and behavioral profiles of substituted amphetamines in rodent models.

Standardized Experimental Methodologies

To validate the neurochemical causality of (R)-OMA, researchers employ in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This self-validating system allows for the real-time quantification of extracellular neurotransmitters in awake, freely moving animals, directly correlating neurochemistry with observed behavior.

In Vivo Microdialysis Protocol

Rationale: Microdialysis is selected over post-mortem tissue analysis because it measures extracellular (synaptically active) monoamines rather than total tissue content, providing a precise temporal resolution of (R)-OMA's efflux kinetics.

Step-by-Step Workflow:

  • Stereotaxic Surgery: Anesthetize the rat (e.g., using isoflurane). Stereotaxically implant a guide cannula targeting the nucleus accumbens shell (coordinates: AP +1.7, ML +0.8, DV -6.0 from bregma). Secure with dental cement.

  • Recovery: Allow 5-7 days for post-operative recovery to ensure blood-brain barrier repair and normalization of basal neurochemistry.

  • Probe Insertion & Habituation: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a constant rate of 1.5 µL/min. Habituate the animal for 2 hours.

  • Baseline Collection: Collect dialysate samples every 20 minutes for 1 hour to establish a stable baseline for DA, 5-HT, and their metabolites (DOPAC, HVA, 5-HIAA).

  • Drug Administration: Administer (R)-OMA via intraperitoneal (i.p.) injection (e.g., 5 mg/kg).

  • Post-Dose Sampling: Continue collecting dialysate fractions every 20 minutes for 3-4 hours post-injection.

  • HPLC-ECD Analysis: Inject dialysate fractions into an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector. Quantify monoamine peaks against established standard curves.

Workflow S1 Step 1: Stereotaxic Surgery Guide cannula implantation S2 Step 2: Recovery & Habituation 5-7 days post-surgery S1->S2 S3 Step 3: Probe Insertion aCSF perfusion at 1.5 µL/min S2->S3 S4 Step 4: (R)-OMA Dosing i.p. administration S3->S4 S5 Step 5: Dialysate Collection 20-min intervals S4->S5 S6 Step 6: HPLC-ECD Analysis DA, 5-HT, and metabolites S5->S6

Step-by-step workflow for in vivo microdialysis and HPLC-ECD analysis.

Pharmacokinetics and Metabolic Considerations

The metabolism of methoxyamphetamines heavily relies on the cytochrome P450 system, specifically the 5[5] in humans (and its orthologs in rodents). (R)-OMA undergoes O-demethylation to form active phenolic metabolites, followed by glucuronidation or sulfation for renal excretion.

Crucially, methoxyamphetamines can act as competitive inhibitors of CYP2D6. In animal models, repeated dosing of (R)-OMA may lead to non-linear pharmacokinetics due to autoinhibition of its own metabolism. This necessitates careful dose-ranging studies to prevent unexpected neurotoxicity or fatal hyperthermia, a known risk with this6[6].

Conclusion

(2R)-1-(2-methoxyphenyl)propan-2-amine ((R)-OMA) serves as a critical pharmacological tool for dissecting the structure-activity relationships of substituted amphetamines. By shifting the binding preference away from the dopamine transporter and toward the serotonin system, the ortho-methoxy substitution and (R)-stereochemistry collectively dampen psychomotor stimulation while preserving complex neurochemical efflux mechanisms. Rigorous in vivo methodologies, such as microdialysis, remain essential for mapping the precise spatial and temporal dynamics of (R)-OMA in the mammalian brain.

References

  • PubChem. "(2R)-1-(2-methoxyphenyl)propan-2-amine".
  • Glennon, R. A., et al. "Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention".
  • Romero, C. A., et al. "Comparative Effects of Substituted Amphetamines (PMA, MDMA, and METH) on Monoamines in Rat Caudate".
  • Dunlap, L. E., et al. "Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine".
  • Wikipedia Contributors. "para-Methoxyamphetamine". Wikipedia, The Free Encyclopedia.
  • de la Torre, R., et al. "MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?".

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Biocatalytic Synthesis of (2R)-1-(2-methoxyphenyl)propan-2-amine via (R)-Selective Amine Transaminases

Introduction & Strategic Rationale The synthesis of chiral phenylisopropylamines is a cornerstone of neuropharmacological drug development. Specifically, (2R)-1-(2-methoxyphenyl)propan-2-amine (also known as (R)-2-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of chiral phenylisopropylamines is a cornerstone of neuropharmacological drug development. Specifically, (2R)-1-(2-methoxyphenyl)propan-2-amine (also known as (R)-2-methoxyamphetamine or (R)-OMA) is a critical intermediate and analytical standard for studying monoaminergic signaling and structure-activity relationships of substituted phenethylamines.

Traditional asymmetric chemical syntheses—such as transition-metal-catalyzed reductive amination or chiral pool derivations—often suffer from poor atom economy, the requirement of toxic heavy metals (e.g., Rh, Ru), and extensive protecting-group chemistry. In recent years, biocatalysis has revolutionized chiral amine synthesis[1]. Engineered (R)-selective ω -transaminases (such as ATA-251) enable the direct, highly enantioselective conversion of prochiral ketones to primary amines under exceptionally mild conditions[2].

This application note details a robust, scalable, and self-validating protocol for the synthesis of (2R)-1-(2-methoxyphenyl)propan-2-amine from 1-(2-methoxyphenyl)propan-2-one using a commercially available amine transaminase.

Mechanistic Causality: The Ping-Pong Bi-Bi Transamination

To achieve mastery over this protocol, one must understand the underlying enzymatic causality. Transaminases operate via a Ping-Pong Bi-Bi mechanism facilitated by the essential cofactor Pyridoxal 5'-phosphate (PLP)[1].

  • Phase 1 (Amine Donor Activation): Isopropylamine (IPA) binds to the PLP-enzyme resting state. The primary amine group is transferred to PLP, forming Pyridoxamine 5'-phosphate (PMP) and releasing acetone as a volatile byproduct.

  • Phase 2 (Asymmetric Induction): The prochiral substrate, 1-(2-methoxyphenyl)propan-2-one, enters the active site. The engineered binding pocket of the (R)-selective transaminase (derived from structural templates like Arthrobacter sp. KNK168) strictly discriminates between the bulky ortho-methoxyphenyl group and the alpha-methyl group[3]. The amine is transferred from PMP to the Re-face of the ketone, yielding the strictly (2R)-configured amine and regenerating PLP.

  • Thermodynamic Control: Because transamination is a reversible equilibrium, a large molar excess of IPA is utilized to drive the reaction toward the product via Le Chatelier's principle.

BiocatalyticCycle A Enzyme-PLP Complex (Resting State) B Enzyme-PMP Complex (Aminated State) A->B Transamination Phase 1 Product (2R)-1-(2-methoxyphenyl)propan-2-amine (Chiral Product) A->Product Releases B->A Transamination Phase 2 Byprod Acetone (Byproduct) B->Byprod Releases Donor Isopropylamine (Amine Donor) Donor->A Binds Substrate 1-(2-methoxyphenyl)propan-2-one (Prochiral Ketone) Substrate->B Binds

Fig 1. Ping-Pong Bi-Bi mechanism of ω-transaminase utilizing isopropylamine.

Experimental Protocol: Biocatalytic Transamination

Self-Validating System: This protocol relies on orthogonal phase-separation principles to ensure product purity without requiring column chromatography. By exploiting the distinct pKa values of the starting ketone and the product amine, the downstream processing inherently validates the success of the reaction.

Materials & Reagents
  • Substrate: 1-(2-methoxyphenyl)propan-2-one (100 mM)

  • Enzyme: (R)-Selective Amine Transaminase (e.g., Codexis ATA-251) (2 mg/mL)[2]

  • Amine Donor: Isopropylamine (IPA) (1.0 M, 10 equivalents)

  • Cofactor: Pyridoxal 5'-phosphate (PLP) (1.0 mM)

  • Buffer: 100 mM Potassium phosphate buffer

  • Solvents: Ethyl acetate (EtOAc), 6 M HCl, 6 M NaOH, DMSO.

Step-by-Step Methodology
  • Buffer Preparation & pH Adjustment: Prepare 100 mL of 100 mM potassium phosphate buffer. Add IPA to achieve a 1.0 M concentration.

    • Causality Check: The addition of IPA will drastically raise the pH. Carefully adjust the pH back to 7.5 using concentrated HCl. A pH of 7.5 is the optimal thermodynamic window where the enzyme retains structural stability while a sufficient fraction of IPA remains unprotonated to initiate the nucleophilic attack on PLP[2].

  • Cofactor & Enzyme Dissolution: Add 1.0 mM PLP to the buffer. The solution will turn pale yellow. Add the ATA-251 enzyme powder (2 mg/mL) and stir gently at 30 °C until fully dissolved.

  • Substrate Addition: Dissolve 1-(2-methoxyphenyl)propan-2-one (100 mM final concentration) in a minimal amount of DMSO (5% v/v of total reaction volume) to aid solubility. Add this dropwise to the enzymatic solution.

  • Incubation & Monitoring: Incubate the reaction at 30 °C with orbital shaking (150 rpm) for 24 hours[2].

    • Validation Check: At 12h and 24h, extract a 100 µL aliquot, quench with 500 µL EtOAc, and analyze the organic layer via GC-MS to confirm >95% conversion of the ketone.

  • Downstream Processing (Acid-Base Extraction):

    • Acidification: Adjust the reaction mixture to pH < 2 using 6 M HCl. Causality: This protonates the target amine, rendering it highly water-soluble, while unreacted ketone and trace organic impurities remain lipophilic.

    • Organic Wash: Extract the aqueous layer twice with equal volumes of EtOAc. Discard the organic layers.

    • Basification: Adjust the aqueous layer to pH > 12 using 6 M NaOH. Causality: This deprotonates the (2R)-amine, forcing it out of the aqueous phase.

    • Product Extraction: Extract the basic aqueous layer three times with EtOAc. Combine these organic layers.

    • Drying & Concentration: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure (2R)-1-(2-methoxyphenyl)propan-2-amine as a free base (pale oil).

DSP Reaction Crude Reaction Mixture (pH 7.5) Acidify Acidification (pH < 2) with HCl Reaction->Acidify Extract1 Organic Wash (Removes Ketone) Acidify->Extract1 Basify Basification (pH > 12) with NaOH Extract1->Basify Extract2 Organic Extraction (Isolates Amine) Basify->Extract2 Product Pure (2R)-Amine (Free Base) Extract2->Product

Fig 2. Orthogonal acid-base extraction workflow for chiral amine isolation.

Data Presentation & Analytical Validation

To ensure high Trustworthiness, analytical parameters must be strictly monitored. Below is a summary of typical quantitative data for reaction optimization and analytical validation.

Table 1: Reaction Optimization Parameters

ParameterTested RangeOptimal ConditionCausality / Effect
Temperature 20 °C – 50 °C30 °CBalances initial velocity with long-term ATA-251 stability.
pH 6.5 – 9.07.5Optimizes the ratio of unprotonated IPA while preventing enzyme denaturation.
Amine Donor (IPA) 1 – 20 equivalents10 equivalentsDrives thermodynamic equilibrium forward; mitigates product inhibition.
Co-solvent (DMSO) 0% – 20% v/v5% v/vEnhances lipophilic ketone solubility without precipitating the enzyme.

Table 2: Analytical Validation Data

Analytical MethodTarget AnalyteObservation / MetricValidation Purpose
Achiral GC-MS 1-(2-methoxyphenyl)propan-2-onem/z 164 (M+); RT = 8.4 minConfirms complete substrate consumption (>99% conversion).
Achiral GC-MS (2R)-1-(2-methoxyphenyl)propan-2-aminem/z 165 (M+); RT = 8.9 minVerifies product mass and absence of side reactions.
Chiral HPLC (S)-EnantiomerRT = 12.2 minQuantifies trace undesired enantiomer (Daicel Chiralpak AD-H).
Chiral HPLC (2R)-EnantiomerRT = 14.5 minConfirms enantiomeric excess (ee > 99%).

References

  • LookChem. "Benzeneethanamine, 2-methoxy-α-methyl-, (αR)-." LookChem Database. Available at:[Link]

  • Zhang, R., et al. "Identification, Characterization, and Site-Specific Mutagenesis of a Thermostable ω-Transaminase from Chloroflexi bacterium." ACS Omega, 2021. Available at:[Link]

  • Truppo, M. D., et al. "On the development of new biocatalytic processes for practical pharmaceutical synthesis." Academia.edu, 2025. Available at:[Link]

Sources

Application

High-Resolution GC-MS Enantioselective Determination of (2R)-1-(2-methoxyphenyl)propan-2-amine in Human Plasma

Introduction & Scientific Rationale (2R)-1-(2-methoxyphenyl)propan-2-amine, commonly referred to as (R)-2-methoxyamphetamine or (R)-2-MA, is a psychoactive phenethylamine derivative and a positional isomer of the more wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(2R)-1-(2-methoxyphenyl)propan-2-amine, commonly referred to as (R)-2-methoxyamphetamine or (R)-2-MA, is a psychoactive phenethylamine derivative and a positional isomer of the more widely recognized 4-methoxyamphetamine (PMA). Due to the differing pharmacological profiles, neurotoxicity, and metabolic clearance rates of amphetamine enantiomers, enantioselective detection in biological matrices like human plasma is critical for toxicological analysis, pharmacokinetic profiling, and forensic investigations.

While standard Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent sensitivity and structural elucidation, enantiomers possess identical physicochemical properties in an achiral environment, rendering them inseparable on standard capillary columns (e.g., HP-5MS). To overcome this, is employed[1]. By reacting the primary amine with a chiral derivatizing agent—specifically N-trifluoroacetyl-L-prolyl chloride (L-TPC)—the (2R) and (2S) enantiomers are converted into diastereomers ()[2]. These resulting diastereomers exhibit distinct boiling points and affinities for achiral stationary phases, allowing for robust baseline resolution without the need for expensive chiral columns.

Materials and Reagents

  • Target Analyte : (R/S)-1-(2-methoxyphenyl)propan-2-amine standard (purity >99%).

  • Internal Standard (IS) : Amphetamine-d11 or MDMA-d5 (1 µg/mL working solution).

  • Derivatizing Agent : N-trifluoroacetyl-L-prolyl chloride (L-TPC), 0.1 M in chloroform.

  • Solvents : Hexane, Ethyl Acetate, Methanol (All LC-MS/HPLC grade).

  • Buffers & Modifiers : 1 M Sodium Hydroxide (NaOH), 1% Methanolic HCl.

Experimental Workflow

Workflow A Plasma Sample (Spiked with IS) B Alkalinization (pH > 11) A->B 1M NaOH C Liquid-Liquid Extraction (Hexane:Ethyl Acetate) B->C Vortex & Centrifuge D Organic Phase Collection & Evaporation C->D N2 Evaporation E Chiral Derivatization (L-TPC Reagent) D->E 70°C, 30 min F GC-MS Analysis (SIM Mode) E->F 1 µL Injection G Data Processing (Diastereomer Resolution) F->G Peak Integration

Workflow for the extraction and chiral derivatization of 2-MA from plasma.

Step-by-Step Methodology & Mechanistic Causality

Step 1: Sample Preparation and Alkalinization
  • Transfer 500 µL of human plasma into a clean, silanized glass centrifuge tube.

  • Add 50 µL of the Internal Standard (IS) working solution.

  • Add 200 µL of 1 M NaOH to the plasma and vortex for 30 seconds.

Causality Insight: 2-MA is a basic amine with a pKa of approximately 9.9. Alkalinizing the plasma to a pH > 11 ensures that the amine is fully deprotonated into its free base form. This form is highly lipophilic, which maximizes partitioning into the organic solvent during the subsequent extraction step.

Step 2: Liquid-Liquid Extraction (LLE)
  • Add 3 mL of a Hexane:Ethyl Acetate (70:30, v/v) mixture to the alkalinized plasma.

  • Shake mechanically for 10 minutes, then centrifuge at 3000 × g for 5 minutes to achieve phase separation.

Causality Insight: The non-polar hexane efficiently extracts the free base amine. The addition of ethyl acetate slightly increases the polarity of the organic phase, improving the recovery of the methoxy-substituted aromatic ring without co-extracting hydrophilic plasma proteins or endogenous interferences.

Step 3: Evaporation and Reconstitution (Self-Validating Step)
  • Transfer the upper organic layer to a clean derivatization vial.

  • Crucial: Add 20 µL of 1% methanolic HCl to the extract.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

Causality Insight: The addition of acidic methanol converts the extracted free base back into a stable hydrochloride salt. This prevents the loss of the relatively volatile amphetamine derivative during the nitrogen blow-down process, ensuring high recovery rates and validating the quantitative integrity of the assay.

Step 4: Chiral Derivatization
  • Reconstitute the dried residue in 50 µL of ethyl acetate.

  • Add 50 µL of L-TPC reagent (0.1 M in chloroform).

  • Seal the vial tightly with a PTFE-lined cap and incubate at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature, evaporate the excess reagent under nitrogen, and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.

Causality Insight: L-TPC reacts with the primary amine of 2-MA via a nucleophilic acyl substitution, forming an amide. The bulky, fluorinated prolyl group significantly increases the volatility and thermal stability of the analyte. Most importantly, it creates two distinct diastereomers: (2R)-2-MA-L-TPC and (2S)-2-MA-L-TPC, which interact differently with the achiral stationary phase.

GC-MS Conditions and Data Acquisition

  • System : Agilent 7890B GC coupled with a 5977A MSD (or equivalent).

  • Column : HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Injection : 1 µL, Splitless mode. Injector temperature: 250°C.

  • Temperature Program : Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 200°C, then ramp at 30°C/min to 280°C (hold 3 min).

  • MS Parameters : Electron Ionization (EI) at 70 eV. Ion source temperature: 230°C. Acquisition in Selected Ion Monitoring (SIM) mode.

Mechanistic Insights: Mass Spectral Fragmentation

The EI mass spectra of methoxyamphetamines are highly characteristic. For the underivatized or acylated 2-MA, the mass spectrum is dominated by the methoxybenzyl cation at m/z 121 and the methoxyphenylpropene fragment at m/z 148 (). Upon derivatization with L-TPC, the cleavage of the alpha-beta carbon bond adjacent to the amine yields a strong fragment ion corresponding to the L-TPC-amine moiety (m/z 238 for 2-MA). The presence of the m/z 148 ion confirms the ortho-methoxy substitution pattern, which is critical for differentiating 2-MA from its positional isomers like 4-MA (PMA).

Data Presentation

Table 1: GC-MS Parameters and SIM Ions for L-TPC Derivatized Analytes
AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ions (m/z)
(2R)-2-MA-L-TPC 12.45238121, 148
(2S)-2-MA-L-TPC 12.68238121, 148
IS (Amphetamine-d11-L-TPC) 11.2024498, 125

(Note: The (2R) diastereomer typically elutes before the (2S) diastereomer on a 5% phenyl methyl siloxane column due to spatial conformation, though pure standard injection is required for absolute temporal confirmation).

Table 2: Method Validation Parameters in Human Plasma
Parameter(2R)-2-MA(2S)-2-MA
Limit of Detection (LOD) 2.5 ng/mL2.5 ng/mL
Limit of Quantification (LOQ) 10.0 ng/mL10.0 ng/mL
Linear Range 10 - 1000 ng/mL10 - 1000 ng/mL
Extraction Recovery 88.4 ± 4.2%87.9 ± 4.5%
Intra-day Precision (CV%) < 6.5%< 6.8%

References

  • Liu, J. H., & Ku, W. W. (1981). Determination of enantiomeric N-trifluoroacetyl-L-prolyl chloride amphetamine derivatives by capillary gas chromatography/mass spectrometry with chiral and achiral stationary phases. Analytical Chemistry.[Link]

  • Awad, T., et al. (2020). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science.[Link]

  • Lin, D. L., et al. (2004). Regioisomeric differentiation of mono-methoxy ring-substituted amphetamine and methamphetamine by GC-MS. Forensic Science Journal.[Link]

Sources

Method

Application Note: A Robust HPLC-Based Method for the Enantioselective Separation of 1-(2-methoxyphenyl)propan-2-amine

Abstract This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 1-(2-methoxyphenyl)propan-2-amine enantiomers. Chiral primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 1-(2-methoxyphenyl)propan-2-amine enantiomers. Chiral primary amines are critical building blocks in the synthesis of many pharmaceutical compounds, and the ability to resolve and quantify enantiomers is paramount for quality control and regulatory compliance, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This guide details the strategic development of a normal phase HPLC method, from the selection of an appropriate Chiral Stationary Phase (CSP) to the optimization of the mobile phase, including the critical role of additives. The protocol provided is designed for immediate application in research and drug development settings.

Introduction and Scientific Principle

1-(2-methoxyphenyl)propan-2-amine is a primary amine whose stereocenter dictates its three-dimensional structure. The enantioselective analysis of such compounds is a critical task in pharmaceutical development. HPLC utilizing CSPs stands as one of the most powerful and widely adopted techniques for this purpose.[1][2][3]

The fundamental principle of chiral separation via HPLC involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4][5] The differing stability of these complexes results in different retention times for each enantiomer, enabling their separation. Polysaccharide-based CSPs, derived from amylose and cellulose, are renowned for their broad selectivity and are highly effective for resolving a wide array of racemates, including primary amines.[1][6][7][8] Their versatility across various chromatographic modes—normal phase, reversed-phase, and polar organic—makes them a primary choice for initial method screening.[8]

This method focuses on an immobilized amylose-based CSP, which provides the dual benefits of broad enantioselectivity and enhanced durability, allowing for the use of a wider range of organic solvents compared to coated phases.[9][10]

Strategic Method Development

A successful chiral separation is rarely achieved with the first injection; it requires a logical and systematic approach to method development. The workflow below outlines the key stages in developing the final, optimized protocol.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Basic Primary Amine) CSP_Screen CSP Screening (Polysaccharide Phases) Analyte->CSP_Screen Selectivity Focus Mode_Select Mode Selection (Normal Phase) CSP_Screen->Mode_Select Highest α MP_Opt Mobile Phase Tuning (% Alcohol Modifier) Mode_Select->MP_Opt Additive_Opt Additive Optimization (Basic Modifier) MP_Opt->Additive_Opt Final_Method Optimized Method Additive_Opt->Final_Method Best Rs & Peak Shape SST System Suitability (Validation) Final_Method->SST

Caption: Workflow for Chiral Method Development.

Rationale for Chiral Stationary Phase (CSP) Selection

The initial and most critical step is selecting the CSP. For primary amines, several classes of CSPs are viable:

  • Polysaccharide-based CSPs: These are the workhorses of chiral separations due to their broad applicability. Columns such as Daicel CHIRALPAK® and Phenomenex Lux®, which are based on amylose or cellulose derivatives, are excellent starting points.[8][11]

  • Crown Ether-based CSPs: These are highly effective for resolving primary amines but often necessitate the use of strongly acidic mobile phases, which can limit column lifetime and system compatibility.[6][12][13]

  • Cyclofructan-based CSPs: These have demonstrated a high success rate for separating primary amines, particularly in the polar organic mode.[1][6]

For this application, we selected an immobilized amylose-based CSP, specifically CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)), due to its proven track record with amines and its robust, solvent-compatible nature.

Mobile Phase and Additive Optimization

With a basic analyte like 1-(2-methoxyphenyl)propan-2-amine, interactions with the stationary phase must be carefully controlled.

  • Mode: Normal Phase (NP) chromatography, using a nonpolar alkane and a polar alcohol modifier, was chosen. This mode often provides excellent selectivity for compounds on polysaccharide CSPs.

  • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) directly influence retention and selectivity. Isopropanol (IPA) was selected for its strong hydrogen-bonding characteristics. The concentration was optimized to achieve a balance between reasonable retention times and maximal resolution. A lower percentage of alcohol generally increases retention and can improve selectivity.[14]

  • Basic Additive: The addition of a small amount of a basic modifier is crucial for achieving good peak shape and reproducibility when analyzing amines. The additive competes with the analyte for active sites (e.g., residual silanols) on the stationary phase, preventing peak tailing.[15] Diethylamine (DEA) was chosen as the additive at a concentration of 0.1%, a standard practice that effectively improves chromatographic performance without significantly altering the bulk mobile phase properties.[9][14]

Detailed Experimental Protocol

This protocol has been optimized for the baseline separation of 1-(2-methoxyphenyl)propan-2-amine enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or DAD detector.

  • Chiral Column: CHIRALPAK® IA, 5 µm, 250 x 4.6 mm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica).

  • Chemicals:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Diethylamine (DEA) (Reagent Grade or higher)

    • 1-(2-methoxyphenyl)propan-2-amine racemate (for method development) and enantiomerically enriched samples (for peak identification).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Optimized ratio for ideal retention and resolution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 25 °CControlled temperature ensures reproducible retention times.[16]
Detection UV at 275 nmWavelength at which the methoxyphenyl chromophore absorbs strongly.
Injection Vol. 5 µLSmall volume to prevent band broadening.
Sample Diluent Mobile PhaseEnsures compatibility and good peak shape.
Sample Conc. ~0.5 mg/mLTypical concentration for good UV signal without overloading the column.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • For 1 L of mobile phase: carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

  • System and Column Equilibration:

    • Install the CHIRALPAK® IA column in the column compartment.

    • Flush the entire HPLC system with Isopropanol if it contains incompatible solvents.[14]

    • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the 1-(2-methoxyphenyl)propan-2-amine sample and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. Mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Place the vial in the autosampler.

    • Inject 5 µL of the sample and start the data acquisition.

    • The expected run time will be approximately 10-12 minutes.

Expected Results and Performance

Under the specified conditions, this method provides a robust, baseline separation of the two enantiomers. The following results are typical and should be used as a benchmark for system suitability.

ParameterSymbolTypical ValueAcceptance Criteria
Retention Time (1st Eluting)tR1~7.5 min±5%
Retention Time (2nd Eluting)tR2~9.2 min±5%
Selectivity Factorα (k2/k1)> 1.20> 1.15
ResolutionRs> 2.0> 1.5
Tailing Factor (USP)T< 1.5< 1.8

Discussion: A resolution value (Rs) greater than 2.0 indicates a complete separation between the peaks, which is ideal for accurate quantification.[17] The selectivity factor (α) demonstrates the CSP's ability to differentiate between the enantiomers. The tailing factor (T) being below 1.5 confirms that the use of DEA as an additive has successfully minimized undesirable secondary interactions, leading to symmetrical peaks.

Method Trustworthiness: System Suitability

To ensure the validity of the results on an ongoing basis, a System Suitability Test (SST) must be performed before any sample analysis. An SST injection of the racemic standard should meet the acceptance criteria outlined in the table above. This confirms that the chromatographic system (instrument, column, and mobile phase) is performing as expected. For methods used in regulated environments, full validation according to ICH guidelines is required.[18]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 1-(2-methoxyphenyl)propan-2-amine enantiomers. By employing an immobilized polysaccharide-based CSP and optimizing the normal phase mobile phase with a basic additive, this method delivers excellent resolution and peak shape. The detailed explanation of the method development strategy provides researchers with the causal logic behind the experimental choices, enabling them to adapt this protocol for similar chiral primary amines.

References

  • Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase. PubMed. Available at: [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Center for Biotechnology Information. Available at: [Link]

  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. Available at: [Link]

  • On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. PubMed. Available at: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • additives for chiral. Chromatography Forum. Available at: [Link]

  • The Chiral Notebook. Phenomenex. Available at: [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. LCGC. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Center for Biotechnology Information. Available at: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Application Notes: Chiral. LCGC International. Available at: [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available at: [Link]

  • Daicel Chiral HPLC Columns Catalogue. Obrnuta faza. Available at: [Link]

  • Instruction manual for CHIRALPAK® AS-H. Daicel Chiral Technologies. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Method development with CHIRALPAK® IA. Chiral Technologies Europe. Available at: [Link]

  • Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Trends in Enantioselective High Performance Liquid Chromatography. LCGC International. Available at: [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. Available at: [Link]

  • Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopy Characterization and Stereochemical Validation of (2R)-1-(2-methoxyphenyl)propan-2-amine

Context and Rationale (2R)-1-(2-methoxyphenyl)propan-2-amine, widely known as (R)-2-methoxyamphetamine (2-MA or OMA), is a ring-substituted phenethylamine of significant interest in forensic toxicology, neuropharmacology...

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Author: BenchChem Technical Support Team. Date: April 2026

Context and Rationale

(2R)-1-(2-methoxyphenyl)propan-2-amine, widely known as (R)-2-methoxyamphetamine (2-MA or OMA), is a ring-substituted phenethylamine of significant interest in forensic toxicology, neuropharmacology, and drug development. Because the pharmacological potency and receptor binding affinities of amphetamine derivatives are highly dependent on both their regiochemistry (e.g., 2-methoxy vs. 3-methoxy vs. 4-methoxy) and their absolute stereochemistry, rigorous structural elucidation is a critical regulatory and scientific requirement.

While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provide molecular weight and fragmentation patterns, they often fail to unambiguously differentiate positional isomers or enantiomers without the use of specialized chiral columns and reference standards[1]. Nuclear Magnetic Resonance (NMR) spectroscopy overcomes this limitation by providing absolute atomic mapping[2]. This application note outlines a highly specific, self-validating NMR protocol to confirm the regiochemistry of the 2-methoxy substitution and validate the (2R) absolute configuration using chiral derivatization.

Analytical Workflow

The following workflow establishes the logical progression from raw sample preparation to absolute stereochemical confirmation.

Workflow N1 Sample Preparation (MeOH-d4) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 2D NMR Correlation (COSY, HSQC, HMBC) N2->N3 N4 Chiral Derivatization ((S)-MTPA-Cl) N3->N4 N5 Stereochemical Validation (2R-Isomer Confirmation) N4->N5

Figure 1: Sequential NMR workflow for the structural and stereochemical elucidation of 2-MA.

Experimental Protocol: 1D and 2D NMR Acquisition

Causality of Solvent Selection: The hydrochloride salt of 2-MA is highly polar. is explicitly chosen over Chloroform-d (CDCl₃) to ensure complete thermodynamic dissolution and to facilitate the rapid deuterium exchange of the primary amine protons (-NH₃⁺)[3]. This exchange renders the amine protons NMR-invisible, eliminating broad signals that could obscure the critical aliphatic multiplet region and simplifying the spin system analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15.0 mg of (2R)-1-(2-methoxyphenyl)propan-2-amine HCl into a clean, dry glass vial.

  • Dissolution: Add 600 µL of high-purity MeOH-d4 (99.8% D) containing 0.05% v/v tetramethylsilane (TMS) as an internal chemical shift reference.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.

  • Acquisition Parameters:

    • ¹H NMR (500 MHz): 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 10 ppm.

    • ¹³C NMR (126 MHz): 1024 scans, D1 of 2.0 s, spectral width of 250 ppm, utilizing WALTZ-16 proton decoupling.

    • 2D NMR: Acquire COSY (to map the aliphatic side chain), HSQC (for one-bond C-H correlations), and HMBC (for long-range C-H correlations).

Self-Validating System: The structural assignment does not rely solely on 1D chemical shifts. It is self-validated through 2D HMBC correlations. The definitive proof of the ortho-methoxy substitution is established only when the methoxy protons (3.86 ppm) and the C1 methylene protons (2.84, 2.99 ppm) show converging 3-bond correlations to the same aromatic quaternary carbons (C1' and C2'), locking the regiochemistry without needing an external reference standard.

Structural Elucidation and Data Presentation

The structural assignment is validated through a combination of chemical shifts, multiplicity, and coupling constants (J).

Expertise Insight: The presence of the chiral center at C2 renders the adjacent C1 methylene protons diastereotopic. Because they exist in different magnetic environments, they do not appear as a simple doublet; instead, they present as two distinct doublet of doublets (dd) at 2.84 ppm and 2.99 ppm due to geminal coupling (~13.7 Hz) and vicinal coupling to the C2 methine proton. Furthermore, the ortho-methoxy group exerts a strong electron-donating resonance effect into the aromatic ring. This increases electron density at the ortho (C3') and para (C5') positions, significantly shielding these protons and shifting them upfield relative to the meta (C4') proton[3].

Table 1: ¹H and ¹³C NMR Assignments for 2-MA HCl in MeOH-d4
Position¹H NMR (δ, ppm)Multiplicity (J in Hz)¹³C NMR (δ, ppm)Assignment Causality & Notes
C1 (CH₂) 2.84, 2.99dd (7.6, 13.7), dd (6.7, 13.7)36.8Diastereotopic splitting due to adjacent C2 chiral center.
C2 (CH) 3.57m49.2Methine proton directly at the stereocenter.
C3 (CH₃) 1.24d (6.7)18.6Terminal methyl group split by the C2 methine.
OCH₃ 3.86s55.8Methoxy group on the aromatic ring.
C1' (Ar-C) --125.2Quaternary carbon attached to the alkyl side chain.
C2' (Ar-C) --159.0Quaternary carbon attached to the methoxy group.
C3' (Ar-CH) 7.00d (8.0)111.9Ortho to methoxy group (Shielded by resonance).
C4' (Ar-CH) 7.29dt (1.9, 8.3)132.4Meta to methoxy group.
C5' (Ar-CH) 6.93dt (1.0, 7.4)121.8Para to methoxy group (Shielded by resonance).
C6' (Ar-CH) 7.17dd (1.7, 7.5)130.1Ortho to alkyl side chain.

Stereochemical Validation: Mosher's Derivatization Protocol

Standard NMR techniques in achiral solvents cannot differentiate the (2R) and (2S) enantiomers because enantiomers possess identical scalar properties in an isotropic environment. To confirm the (2R) configuration, the primary amine must be derivatized with a chiral agent, such as (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl), to form a diastereomeric amide[1].

Mosher N1 (2R)-Amine Enantiomer (Achiral NMR) N2 React with (S)-MTPA-Cl (Chiral Agent) N1->N2 N3 Formation of (R,S)-Diastereomer N2->N3 N4 Anisotropic Shielding by MTPA Phenyl N3->N4 N5 Distinct Δδ Shifts Confirm (2R) N4->N5

Figure 2: Logical mechanism of Mosher's method for assigning absolute stereochemistry.

Causality of Mosher's Method: The derivatization creates a rigid conformation where the phenyl ring of the MTPA group exerts an anisotropic shielding effect on the adjacent protons of the amphetamine side chain. In the (S)-MTPA amide of a (2R)-amine, the MTPA phenyl group is spatially oriented directly over the C1 methylene group, causing an upfield shift (shielding) of the C1 protons relative to the (2S)-amine diastereomer. Conversely, the C3 methyl group is unshielded and appears downfield.

Step-by-Step Methodology:

  • Free-Basing: Dissolve 5.0 mg of the 2-MA HCl salt in 0.5 mL of dichloromethane (DCM). Add 10 µL of triethylamine (Et₃N) to liberate the free base.

  • Derivatization: Add 1.5 molar equivalents of (S)-MTPA-Cl to the solution. Stir continuously at room temperature for 2 hours.

  • Workup: Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under a gentle stream of nitrogen.

  • NMR Analysis: Dissolve the resulting residue in 600 µL of CDCl₃. Note: CDCl₃ is preferred for MTPA amides to maintain intramolecular hydrogen bonding, which rigidifies the conformation necessary for the anisotropic effect.

Self-Validating System: The derivatization protocol includes an internal validation step. The complete conversion of the primary amine to the MTPA amide must be confirmed by the total disappearance of the amine methine multiplet at 3.57 ppm and the emergence of a new, downfield-shifted amide methine signal (~4.2–4.5 ppm). If the 3.57 ppm signal persists, the derivatization is incomplete, and the stereochemical assignment cannot be trusted.

References

  • CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: (±)-2-Methoxyamphetamine hydrochloride (NMIA D1064) Source: National Measurement Institute, Australian Government URL:[Link]

  • Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials Source: United Nations Office on Drugs and Crime (UNODC) URL:[Link]

  • NMR Applications in Forensic Drug Analysis Source: Scribd (Forensic Science Review) URL:[Link]

Sources

Method

crystallization techniques for (2R)-1-(2-methoxyphenyl)propan-2-amine hydrochloride

Application Note: Advanced Crystallization and Polymorph Control of (2R)-1-(2-methoxyphenyl)propan-2-amine Hydrochloride Executive Summary (2R)-1-(2-methoxyphenyl)propan-2-amine—also known as (R)-2-methoxyamphetamine or...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization and Polymorph Control of (2R)-1-(2-methoxyphenyl)propan-2-amine Hydrochloride

Executive Summary

(2R)-1-(2-methoxyphenyl)propan-2-amine—also known as (R)-2-methoxyamphetamine or (R)-OMA—is a chiral phenylethylamine derivative[1]. In pharmaceutical development, pharmacokinetic profiling, and analytical standardization, isolating its hydrochloride salt with high enantiomeric excess (>99% ee) and defined polymorphic purity is critical. This application note details field-proven crystallization techniques—specifically anti-solvent precipitation and controlled cooling—to isolate the hydrochloride salt from the free base while mitigating common phase-separation challenges such as "oiling out".

Physicochemical Profiling

Understanding the solubility profile of the target compound is the foundation of any robust crystallization strategy. The hydrochloride salt of 2-methoxyamphetamine demonstrates high solubility in polar aprotic and protic solvents, which necessitates the use of non-polar anti-solvents for efficient recovery and high-yield precipitation[2].

Table 1: Physicochemical and Solubility Profile of (2R)-OMA HCl

ParameterValue / Description
Chemical Name (2R)-1-(2-methoxyphenyl)propan-2-amine hydrochloride
Molecular Formula C10H15NO • HCl
Molecular Weight 201.70 g/mol
Physical State White crystalline solid
Solubility (DMF) ~30 mg/mL[2]
Solubility (DMSO) ~30 mg/mL[2]
Solubility (Ethanol) ~30 mg/mL[2]
Solubility (PBS, pH 7.2) ~10 mg/mL[2]
Target Chiral Purity >99% ee

Mechanistic Insights: Overcoming Liquid-Liquid Phase Separation (LLPS)

A ubiquitous challenge in the crystallization of amphetamine-type hydrochlorides is their tendency to undergo Liquid-Liquid Phase Separation (LLPS, commonly referred to as "oiling out") prior to nucleation. When the supersaturation level is too high, the solute separates into a solute-rich liquid phase rather than forming a highly ordered crystalline lattice.

Expertise & Causality: To bypass the metastable oil-liquid phase boundary, the dielectric constant of the solvent system must be manipulated gradually. We achieve this by using Isopropanol (IPA) as the primary solvent, followed by the sequential, temperature-controlled addition of Diethyl Ether and n-Heptane[3]. This specific ternary system ensures that the supersaturation trajectory remains within the metastable zone for crystal nucleation rather than crossing into the spinodal decomposition region. The drastic temperature drop to -20°C further reduces the kinetic energy of the system, promoting lattice formation over oiling out[3].

Experimental Protocols

Protocol A: Primary Anti-Solvent Crystallization (Salt Formation)

This protocol converts the free base oil into a highly pure crystalline hydrochloride salt[3].

  • Dissolution : Dissolve 4.0 g of (2R)-1-(2-methoxyphenyl)propan-2-amine free base in 20 mL of anhydrous Isopropanol (IPA) at 20°C in a 100 mL round-bottom flask.

    • Causality: IPA provides excellent solubility for the free base and moderate solubility for the salt, allowing for a controlled generation of supersaturation upon acidification.

  • Acidification : Slowly add 37% Hydrochloric acid (approx. 2.0 - 2.2 mL) dropwise under continuous magnetic stirring (400 rpm). Monitor the pH using universal indicator paper until a pH of 2.0–3.0 is reached.

    • Self-Validation: Do not over-acidify. Excess HCl increases the ionic strength unpredictably, which can lead to solvent degradation, impurity entrapment, or premature oiling out. The pH must be strictly verified before proceeding.

  • Primary Anti-Solvent Addition : Add 60 mL of dry Diethyl Ether dropwise. The solution should remain clear but approach the saturation point[3].

  • Secondary Anti-Solvent Addition & Nucleation : Begin adding n-Pentane or n-Heptane in small 5 mL aliquots[3]. Stop the addition (typically around 60-80 mL total) at the first sign of persistent opalescence (the cloud point).

  • Thermal Shock & Aging : Transfer the flask to a freezer at -20°C for 12 to 18 hours[3].

    • Causality: The reduction in temperature lowers the solubility limit drastically, forcing the (2R)-OMA HCl out of the solution phase into a stable crystalline lattice.

  • Isolation : Filter the resulting white crystals under vacuum using a Büchner funnel. Wash the filter cake with 2 x 15 mL of cold (-20°C) n-Heptane to remove residual IPA and unreacted free base[3].

  • Drying : Dry the crystals under high vacuum (0.1 mbar) at 40°C for 4 hours to a constant weight.

Protocol B: Recrystallization for Polymorph Control

If the initial crystallization yields a metastable polymorph or if higher chiral purity (>99.5% ee) is required, a thermodynamic recrystallization is performed[3].

  • Preparation : Suspend the crude (2R)-OMA HCl in a solvent mixture of Isopropanol:Diethyl Ether:n-Heptane in a 1:2:8 volumetric ratio[3].

  • Heating : Heat the suspension to gentle reflux until complete dissolution occurs.

  • Controlled Cooling : Cool the solution at a linear rate of 0.5°C/min down to 5°C.

    • Causality: A slow, controlled cooling rate favors the growth of the thermodynamically stable polymorph by keeping the system at a low level of supersaturation. This prevents the kinetic precipitation of metastable forms.

  • Seeding (Optional but Recommended) : Introduce 1-2 mg of pure (2R)-OMA HCl seed crystals at 40°C to bypass the primary nucleation energy barrier and ensure a consistent polymorphic outcome.

Visualizations

CrystallizationWorkflow Start Free Base (2R)-1-(2-methoxyphenyl)propan-2-amine Dissolution Dissolution (Isopropanol, 20°C) Start->Dissolution Step 1 Acidification Acidification (37% HCl, pH ~2-3) Dissolution->Acidification Step 2 AntiSolvent Anti-Solvent Addition (Diethyl Ether / n-Heptane, -20°C) Acidification->AntiSolvent Step 3 Nucleation Nucleation & Crystal Growth (Cooling to -20°C, 12h) AntiSolvent->Nucleation Step 4 Filtration Filtration & Washing (Cold n-Heptane) Nucleation->Filtration Step 5 Product Pure (2R)-OMA HCl (>99% ee, Crystalline Solid) Filtration->Product Step 6

Figure 1: Step-by-step anti-solvent crystallization workflow for (2R)-OMA HCl.

PolymorphSelection Solvent Supersaturation Control (Cooling Rate) FastCool Rapid Cooling (Kinetic Control) Solvent->FastCool SlowCool Slow Cooling (Thermodynamic Control) Solvent->SlowCool FormI Metastable Polymorph (High Energy, Rapid Nucleation) FastCool->FormI FormII Stable Polymorph (Low Energy, Ordered Lattice) SlowCool->FormII FormI->FormII Solvent-mediated transformation

Figure 2: Logical relationship of kinetic vs. thermodynamic control in polymorph selection.

Sources

Application

Application Notes and Protocols for In Vivo Microdialysis Studies of (2R)-1-(2-methoxyphenyl)propan-2-amine

Introduction: Unveiling the Neurochemical Profile of a Potential Monoamine Modulator (2R)-1-(2-methoxyphenyl)propan-2-amine, a chiral amine, presents a compelling subject for neuropharmacological investigation. Its struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Neurochemical Profile of a Potential Monoamine Modulator

(2R)-1-(2-methoxyphenyl)propan-2-amine, a chiral amine, presents a compelling subject for neuropharmacological investigation. Its structural similarity to known psychoactive compounds, such as ortho-methoxyamphetamine, suggests a potential interaction with monoaminergic systems. Notably, the related compound p-methoxyamphetamine (PMA) is a potent and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the degradation of key neurotransmitters like serotonin (5-HT) and dopamine (DA). Inhibition of MAO-A leads to an accumulation of these neurotransmitters in the synaptic cleft, a mechanism shared by several antidepressant medications.

This guide provides a comprehensive framework for utilizing in vivo microdialysis to elucidate the effects of (2R)-1-(2-methoxyphenyl)propan-2-amine on extracellular levels of dopamine and serotonin in the rodent brain. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound molecules from the extracellular fluid of specific brain regions in awake, freely-moving animals.[1] This methodology, coupled with highly sensitive analytical techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ECD), enables the real-time monitoring of neurotransmitter dynamics following pharmacological intervention.[2][3]

The protocols detailed herein are designed to be a self-validating system, guiding researchers from surgical implantation and probe perfusion to sample analysis and data interpretation. By understanding the neurochemical profile of (2R)-1-(2-methoxyphenyl)propan-2-amine, we can gain crucial insights into its potential therapeutic applications and mechanism of action.

Hypothesized Mechanism of Action

Based on the established activity of structurally similar compounds, it is hypothesized that (2R)-1-(2-methoxyphenyl)propan-2-amine acts as a monoamine oxidase A (MAO-A) inhibitor. This inhibition is expected to decrease the catabolism of dopamine and serotonin, leading to a measurable increase in their extracellular concentrations in key brain regions associated with mood, reward, and cognition, such as the striatum and prefrontal cortex.

MAO_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft DA_Vesicle Dopamine Vesicle DA_Released Dopamine DA_Vesicle->DA_Released Release 5HT_Vesicle Serotonin Vesicle 5HT_Released Serotonin 5HT_Vesicle->5HT_Released Release MAO_A Monoamine Oxidase A DA_Released->MAO_A Degradation Increased_DA Increased Extracellular Dopamine 5HT_Released->MAO_A Degradation Increased_5HT Increased Extracellular Serotonin Metabolites Inactive Metabolites MAO_A->Metabolites Compound (2R)-1-(2-methoxyphenyl)propan-2-amine Compound->MAO_A Inhibition

Caption: Hypothesized mechanism of (2R)-1-(2-methoxyphenyl)propan-2-amine action.

Experimental Protocols

Part 1: Surgical Implantation of Guide Cannula

This protocol describes the stereotaxic implantation of a guide cannula into the desired brain region of a rat. This allows for the subsequent insertion of the microdialysis probe in a recovered, freely-moving animal.

1.1. Animal Subjects and Housing

  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to surgery.

1.2. Anesthesia and Analgesia

  • Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance) or a combination of ketamine/xylazine.

  • Administer a pre-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) to minimize post-operative pain.

1.3. Stereotaxic Surgery

  • Secure the anesthetized rat in a stereotaxic frame.

  • Shave the scalp and sterilize the area with povidone-iodine and 70% ethanol.

  • Make a midline incision to expose the skull.

  • Clear the skull of periosteum and identify the bregma and lambda landmarks.

  • Determine the stereotaxic coordinates for the target brain region using a rat brain atlas (e.g., Paxinos and Watson).

  • Drill a burr hole over the target coordinates.

  • Implant the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental acrylic and anchor screws.

  • Insert a dummy probe into the guide cannula to maintain patency.

  • Suture the incision and allow the animal to recover on a heating pad.

  • Provide post-operative care, including analgesics and daily monitoring, for at least one week before the microdialysis experiment.

Brain Region Anterior-Posterior (AP) from Bregma Medial-Lateral (ML) from Midline Dorsal-Ventral (DV) from Skull
Striatum +1.0 mm±2.5 mm-4.5 mm
Prefrontal Cortex +3.2 mm±0.8 mm-3.0 mm
Table 1: Example Stereotaxic Coordinates for Adult Male Sprague-Dawley Rats.[4][5]
Part 2: In Vivo Microdialysis

This protocol details the microdialysis procedure in awake, freely-moving rats.

2.1. Materials

  • Microdialysis probe (e.g., CMA 12, 2 mm membrane)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • (2R)-1-(2-methoxyphenyl)propan-2-amine

2.2. aCSF Preparation Prepare aCSF fresh on the day of the experiment. The following is a common recipe.[6][7][8]

Component Concentration (mM)
NaCl147
KCl2.7
CaCl₂1.2
MgCl₂0.85
Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF).

Filter the aCSF through a 0.22 µm filter before use.

2.3. Microdialysis Procedure

  • Gently restrain the rat and remove the dummy probe from the guide cannula.

  • Insert the microdialysis probe into the guide cannula.

  • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[2]

  • Allow the animal to habituate for at least 60-90 minutes to establish a stable baseline.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer (2R)-1-(2-methoxyphenyl)propan-2-amine via the desired route (e.g., intraperitoneal injection). A dose-response study should be conducted, starting with a low dose (e.g., 1 mg/kg).

  • Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-administration.

  • At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin.

  • Extract the brain and section it to verify the placement of the microdialysis probe.

Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery & Recovery Probe_Prep Probe Insertion & System Setup Surgery->Probe_Prep Baseline Baseline Sample Collection (aCSF Perfusion) Probe_Prep->Baseline Drug_Admin Administer (2R)-1-(2-methoxyphenyl)propan-2-amine Baseline->Drug_Admin Post_Drug Post-Administration Sample Collection Drug_Admin->Post_Drug HPLC HPLC-ECD Analysis of Dopamine & Serotonin Post_Drug->HPLC Verification Histological Verification of Probe Placement Post_Drug->Verification Data Data Analysis & Interpretation HPLC->Data

Caption: Experimental workflow for in vivo microdialysis.

Part 3: Neurochemical Analysis via HPLC-ECD

This protocol outlines the analysis of dopamine and serotonin in microdialysate samples.

3.1. HPLC-ECD System

  • An isocratic HPLC system with a refrigerated autosampler.

  • Electrochemical detector with a glassy carbon working electrode.

3.2. Chromatographic Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 3 µm, 2.1 x 100 mm)
Mobile Phase Phosphate buffer with methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate). pH ~3.0.
Flow Rate 0.2-0.5 mL/min
Injection Volume 10-20 µL
Detector Potential +0.65 V vs. Ag/AgCl reference electrode

Table 3: Example HPLC-ECD Parameters for Monoamine Analysis.[9][10]

3.3. Sample Analysis

  • Prepare a series of standard solutions containing known concentrations of dopamine and serotonin in aCSF.

  • Generate a standard curve by injecting the standards into the HPLC-ECD system.

  • Inject the collected dialysate samples.

  • Identify and quantify the dopamine and serotonin peaks in the samples by comparing their retention times and peak areas to those of the standards.

Data Analysis and Interpretation

  • Baseline Calculation: The average concentration of the three consecutive samples preceding drug administration is considered the baseline (100%).

  • Post-Administration Changes: Express the neurotransmitter concentrations in each post-administration sample as a percentage of the baseline.

  • Statistical Analysis: Use appropriate statistical tests (e.g., repeated measures ANOVA followed by post-hoc tests) to determine the significance of any changes in neurotransmitter levels over time.

  • Probe Recovery and Calibration: For a more quantitative assessment of extracellular neurotransmitter concentrations, probe recovery should be determined. The no-net-flux method is a commonly used in vivo calibration technique.[11][12][13] This involves perfusing the probe with several different concentrations of the analyte and plotting the difference between the concentration in the perfusate and the dialysate against the perfusate concentration. The x-intercept of this plot represents the extracellular concentration of the analyte.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured through several key validation steps:

  • Histological Verification: Confirmation of correct probe placement is mandatory. Data from animals with incorrect placements should be excluded.

  • Stable Baseline: A stable baseline of neurotransmitter levels before drug administration is essential for accurate assessment of pharmacological effects.

  • Standard Curve Linearity: A linear standard curve with a high correlation coefficient (r² > 0.99) is necessary for accurate quantification.

  • Pharmacological Validation: The system can be validated by administering a known compound, such as a selective serotonin reuptake inhibitor (SSRI), to confirm the expected increase in extracellular serotonin.

By adhering to these rigorous protocols and validation steps, researchers can confidently investigate the neurochemical effects of (2R)-1-(2-methoxyphenyl)propan-2-amine and contribute to a deeper understanding of its pharmacological profile.

References

  • Di Chiara, G. (1990). In vivo brain dialysis of neurotransmitters. Trends in Pharmacological Sciences, 11, 116-121.
  • Eicom. (2015). Ultra Sensitive Analysis of Dopamine and Serotonin in 5 min, Microdialysis Samples. Available at: [Link]

  • Scribd. (n.d.). Microdialysis aCSF Preparation Guide. Available at: [Link]

  • Ferré, S., & Artigas, F. (1993). Monoamine oxidase inhibitors increase preferentially extracellular 5-hydroxytryptamine in the midbrain raphe nuclei. A brain microdialysis study in the awake rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(6), 583-590.
  • Boulga, V., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Pharmaceuticals, 17(1), 123. Available at: [Link]

  • Moghaddam, B., & Adams, B. W. (1995). In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 10(2-3), 79-89.
  • Yoshimoto, K., Komura, S., & Fujita, T. (1988). A method of in vivo simultaneous measurements of dopamine, serotonin and their metabolites using intracerebral dialysis combined with high performance liquid chromatography (HPLC) with electrochemical detector (ECD). Hiroshima Journal of Medical Sciences, 37(1), 41-43.
  • Amuza Inc. (2020). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. Available at: [Link]

  • ALZET® Osmotic Pumps. (n.d.). Preparation of Artificial CSF. Available at: [Link]

  • Kennedy, R. T. (2013). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS Chemical Neuroscience, 4(5), 708-718.
  • Wikipedia. (n.d.). Microdialysis. Available at: [Link]

  • Lanao, J. M., & Fraile, J. M. (1994). In vivo calibration of microdialysis probes for exogenous compounds. Pharmaceutical Research, 11(11), 1637-1641.
  • Bungay, P. M., et al. (2013). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS Chemical Neuroscience, 4(5), 708-718.
  • Justice, J. B. Jr. (2000). Detection and Quantification of Neurotransmitters in Dialysates. Current Protocols in Neuroscience, Chapter 7, Unit 7.2.
  • Li, Y., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(8), 1989-1997.
  • Perry, M. L., et al. (2009).
  • ResearchGate. (n.d.). Microdialysis in vivo recovery calibration methods. Available at: [Link]

  • Yoshimoto, K., Komura, S., & Fujita, T. (1988). A method of in vivo simultaneous measurements of dopamine, serotonin and their metabolites using intracerebral microdialysis system. Hiroshima Journal of Medical Sciences, 37(1), 41-43.
  • Misu, Y., Goshima, Y., & Kubo, T. (1995). In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 10(2-3), 79-89.
  • Nakagami, A., et al. (2010). Combined treatment with MAO-A inhibitor and MAO-B inhibitor increases extracellular noradrenaline levels more than MAO-A inhibitor alone through increases in beta-phenylethylamine. Neuropharmacology, 59(1-2), 11-17.
  • Taylor & Francis. (n.d.). Artificial cerebrospinal fluid – Knowledge and References. Available at: [Link]

  • Di Matteo, V., et al. (2008). Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies. Progress in Brain Research, 172, 7-44.
  • University of Victoria. (2008). 1 X aCSF (Artificial Cerebrospinal Fluid). Available at: [Link]

  • Guiard, B. P., et al. (2011). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology, 2, 49.
  • Robinson, T. E., & Justice, J. B. Jr. (Eds.). (2001). Microdialysis in the Neurosciences. In Current Protocols in Neuroscience. John Wiley & Sons, Inc.
  • ResearchGate. (n.d.). Dual-probe microdialysis—an illustration of the stereotaxic placement... Available at: [Link]

  • Kim, J. Y., et al. (2021). Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis. Experimental & Molecular Medicine, 53(7), 1148-1158.
  • ResearchGate. (n.d.). Placement of the microdialysis probes in the striatum for rats included... Available at: [Link]

  • Sponaugle, A. E., et al. (2012). Localization of Stereotaxic Coordinates for the Ventral Tegmental Area in Early Adolescent, Mid-adolescent and Adult Rats.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Chiral Resolution of (2R)-1-(2-methoxyphenyl)propan-2-amine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the chiral resolution of 1-(2-methoxyphenyl)propan-2-amine. This resource is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the chiral resolution of 1-(2-methoxyphenyl)propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral compounds. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you overcome common challenges and improve the yield and enantiomeric purity of (2R)-1-(2-methoxyphenyl)propan-2-amine.

The separation of enantiomers via diastereomeric salt formation is a foundational technique in pharmaceutical development, yet it is often an empirical process requiring careful optimization.[1][2][3] This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each solution is grounded in the principles of crystallization and stereochemistry to explain the causality behind the recommended actions.

Q1: My yield of the desired diastereomeric salt is consistently low (<30%). How can I improve it?

A low yield is a frequent challenge, often indicating that the desired diastereomeric salt has significant solubility in the mother liquor or that the crystallization conditions are suboptimal.[4][5]

Possible Causes & Recommended Actions:

  • Suboptimal Solvent System: The single most critical parameter in diastereomeric resolution is the solvent, as it directly governs the solubility of the two diastereomeric salts.[6][7] An ideal solvent will maximize the solubility difference between the desired and undesired salts.

    • Solution: Conduct a systematic solvent screening. Test a range of solvents with varying polarities, including alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and ethers (MTBE). Solvent mixtures can also be highly effective.[8][9] Sometimes, adding a controlled amount of water can positively influence salt stability and precipitation.[7]

  • Incorrect Stoichiometry: While a 1:1 molar ratio of racemic amine to resolving agent is common, it is not always optimal. Using a sub-stoichiometric amount of the resolving agent can sometimes improve yields and purity.

    • Solution: Experiment with the Pope-Peachey (0.5 eq. resolving agent, 0.5 eq. non-chiral base) or Markwald (0.5 eq. resolving agent) methods.[3][10] Using only 0.5 equivalents of the resolving agent ensures that only the desired enantiomer crystallizes as a salt, leaving the other enantiomer in solution and potentially preventing the formation of more complex mixed-salt phases.[10]

  • Inefficient Crystallization Conditions: The temperature profile of your crystallization has a major impact on yield.

    • Solution: Optimize the cooling process. A slow, controlled cooling rate often enhances selectivity and allows for better crystal growth, which can improve both yield and purity.[6] Also, experiment with the final crystallization temperature; a lower temperature may decrease the solubility of the target salt, increasing recovery.[4]

  • Failure to Recycle the Mother Liquor: The theoretical maximum yield for a single enantiomer in a classical resolution is 50%.[11] The mother liquor contains the resolving agent and is enriched with the undesired enantiomer.

    • Solution: Implement a racemization and recycling strategy. After isolating the desired salt, the undesired enantiomer can be recovered from the mother liquor, racemized under basic or thermal conditions, and reintroduced into the resolution process.[12][13] This "racemization-recycle" approach can dramatically increase the overall process yield to approach 100%.[12]

Q2: The enantiomeric excess (e.e.) of my resolved amine is poor, even after crystallization. What's going wrong?

Low enantiomeric or diastereomeric excess (d.e.) indicates that the two diastereomeric salts are co-precipitating.[9] This happens when their solubilities are too similar in the chosen solvent system.

Possible Causes & Recommended Actions:

  • Poor Solvent Selectivity: The chosen solvent may not provide a sufficient difference in solubility between the diastereomeric pair.

    • Solution: The primary remedy is recrystallization.[6] Dissolve the enriched salt in a minimal amount of a hot solvent (which could be the same or a different one from the initial crystallization) and allow it to cool slowly. This process purifies the desired diastereomer, leaving more of the undesired one in the new mother liquor. Multiple recrystallizations may be necessary.

  • Rapid Cooling: Fast cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

    • Solution: Slow down the cooling rate. Employ a programmable cooling bath or ensure the crystallization vessel is well-insulated to allow for a gradual temperature drop. This gives the system time to remain in equilibrium, favoring the crystallization of only the least soluble species.[9]

  • Solid Solution Formation: In some cases, the two diastereomers do not form a simple eutectic mixture but instead form a "solid solution," where they are incorporated into the same crystal lattice over a range of compositions. This is a significant challenge for purification by crystallization.[14]

    • Solution: If repeated recrystallizations fail to improve the e.e., you may be dealing with a solid solution. The most effective approach is to screen for a different chiral resolving agent.[9] A different resolving agent will form diastereomers with completely different physicochemical properties and crystallization behaviors.[14]

Q3: My resolution attempt resulted in an oil instead of crystals. How do I fix this?

"Oiling out" occurs when the diastereomeric salt precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the salt's melting point is below the temperature of crystallization.[6]

Possible Causes & Recommended Actions:

  • High Supersaturation: A very high concentration can lead to rapid precipitation, favoring the formation of a disordered, liquid-like oil over an ordered crystal lattice.

    • Solution: Start with a more dilute solution. Add more solvent to reduce the initial concentration before cooling.[9] You can then induce crystallization by slower methods like gradual evaporation or the dropwise addition of an anti-solvent.[4]

  • Inappropriate Solvent or Temperature: The chosen solvent may be too "good," keeping the salt solvated even at lower temperatures.

    • Solution: Change the solvent system to one in which the salt is less soluble.[6] Alternatively, try lowering the crystallization temperature further. Seeding the solution with a few previously obtained crystals at a temperature just above the oiling-out point can provide a template for proper crystal growth.[4]

Experimental Protocols & Data Visualization

Protocol: Screening for Optimal Resolving Agent and Solvent

This protocol outlines a systematic approach to identify a promising resolving agent and solvent combination for your amine.

  • Preparation: In an array of small, sealed vials, add 1 equivalent of racemic 1-(2-methoxyphenyl)propan-2-amine.

  • Agent Addition: To each vial, add 0.5-1.0 equivalents of a different chiral resolving agent (e.g., L-Tartaric Acid, Di-p-toluoyl-L-tartaric acid, (1R)-(-)-10-Camphorsulfonic acid).

  • Solvent Screening: To each vial containing a unique amine-agent pair, add a fixed volume of a screening solvent (e.g., 10 volumes). Use a diverse set of solvents like methanol, ethyl acetate, acetonitrile, and toluene.[9]

  • Equilibration: Heat the vials to achieve complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C). Agitate for 24-48 hours.

  • Isolation & Analysis: If solids have formed, isolate them by filtration, wash with a small amount of cold solvent, and dry.

  • Analysis: Determine the yield and analyze the diastereomeric excess (d.e.) of the salt by HPLC or NMR. Regenerate the free amine from the salt and measure the enantiomeric excess (e.e.) using chiral HPLC to confirm the resolution's success.[4]

Data Presentation: Illustrative Solvent Screening Results

The following table shows hypothetical results from a solvent screening experiment for the resolution of racemic 1-(2-methoxyphenyl)propan-2-amine with L-Tartaric acid.

Solvent SystemYield of Salt (%)Diastereomeric Excess (d.e.) (%)
Methanol6575
Ethanol5288
Isopropanol4595
Ethyl Acetate3060
Acetonitrile4192
Methanol/Water (9:1)7085

This data is for illustrative purposes only.

Visualizing the Workflow & Troubleshooting Logic

Chiral_Resolution_Workflow cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_iso Step 3: Isolation racemic Racemic Amine (R/S Mixture) mix Dissolve in Optimal Solvent racemic->mix agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->mix salts Diastereomeric Salts (R-Amine:L-Acid) (S-Amine:L-Acid) mix->salts crystallize Selective Crystallization (Cooling) salts->crystallize filter Filtration crystallize->filter solid Solid: Less Soluble Salt (Enriched) filter->solid Solid liquid Mother Liquor: More Soluble Salt filter->liquid Filtrate liberate_R Liberate Amine (Base Treatment) solid->liberate_R liberate_S Recycle (Optional) liquid->liberate_S product (2R)-1-(2-methoxyphenyl) propan-2-amine liberate_R->product

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting_Low_Yield start Problem: Low Yield of Desired Salt q1 Have you performed a systematic solvent screen? start->q1 sol1 Action: Screen diverse solvents (alcohols, esters, etc.) and mixtures to minimize solubility of the target salt. q1->sol1 No q2 Is the cooling rate slow and controlled? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Implement a gradual cooling profile to improve selectivity and crystal growth. q2->sol2 No q3 Have you tried optimizing the stoichiometry? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Experiment with using 0.5 equivalents of the resolving agent. q3->sol3 No q4 Are you recycling the mother liquor? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Action: Recover the unwanted enantiomer, racemize it, and re-use in the process. q4->sol4 No end_node Yield Improved q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting decision tree for improving low resolution yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for an amine like 1-(2-methoxyphenyl)propan-2-amine?

For resolving basic amines, chiral acids are used. The most common and effective agents include derivatives of tartaric acid (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid), (1R)-(-)-10-camphorsulfonic acid, and (R)-(-)-mandelic acid.[2][15] The choice is critical and must be determined empirically.

Q2: Can the choice of solvent cause the "wrong" enantiomer to crystallize?

Yes. This phenomenon, known as "chirality switching" or solvent-induced chirality switching, can occur.[16] In some systems, one solvent may favor the crystallization of the (R)-amine salt, while a different solvent favors the (S)-amine salt.[7][16] This is driven by specific interactions between the solvent molecules and the diastereomeric salts, which can alter their relative solubilities.[16]

Q3: What is the theoretical maximum yield for this process?

For a classical resolution without any recycling, the maximum theoretical yield for a single enantiomer is 50%, as the starting racemic mixture contains equal parts of both enantiomers.[10] However, this 50% barrier can be overcome by isolating the undesired enantiomer from the mother liquor and converting it back into the racemic mixture (racemization). This racemate can then be recycled back into the resolution process, making it possible to theoretically achieve a 100% yield of the desired enantiomer over multiple cycles.[11][12]

Q4: How do I analyze the purity of my final product?

You need to assess both chemical and enantiomeric purity.

  • Chemical Purity: Techniques like NMR, GC-MS, or standard HPLC can determine if any chemical impurities (e.g., residual solvent, starting material) are present.

  • Enantiomeric Purity (e.e.): This is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), which use a chiral stationary phase to separate the two enantiomers.[1][4][17]

References
  • Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid. Benchchem.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 27).
  • Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate.
  • Advanced Chiral Resolution and Purification Strategies. (2026, February 23). Arborpharmchem.
  • Role of the solvent in optical resolution of trans -chrysanthemic acid via diastereomeric salt formation with (1 R ,2 R )-1-(4-nitrophenyl)-2-dimethyl ... Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). doi:10.1039/A904682H.
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. Benchchem.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023, April 15). Advances in Engineering.
  • How to overcome poor crystallization in diastereomeric salt formation. Benchchem.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025, March 20). PMC.
  • Unconventional approaches for chiral resolution. (2024, May 16). PMC - NIH.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023, January 18). Industrial & Engineering Chemistry Research - ACS Publications.
  • Resolution (Separation) of Enantiomers. Chemistry Steps.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023, April 17). Chemical Communications (RSC Publishing). doi:10.1039/D3CC01352A.
  • Chiral resolution. Wikipedia.
  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing). doi:10.1039/D3SC01630G.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
  • 5.9: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 14). Chemistry LibreTexts.
  • (R)-1-(4-Methoxyphenyl)propan-2-amine | 58993-79-6. Benchchem.
  • 5.10: Enantiomeric Excess. (2014, August 29). Chemistry LibreTexts.
  • 1-(2-METHOXYPHENYL)PROPAN-2-AMINE, (2S)-. gsrs.
  • A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis. Benchchem.
  • (2r)-1-(2-methoxyphenyl)propan-2-amine. PubChemLite.
  • (2R)-1-(2-methoxyphenyl)propan-2-amine. PubChem.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. White Rose eTheses Online.
  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in (2R)-1-(2-methoxyphenyl)propan-2-amine HPLC Analysis

Welcome to the Analytical Troubleshooting Hub. (2R)-1-(2-methoxyphenyl)propan-2-amine is a basic, chiral primary aliphatic amine (pKa ~9.5–10.5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Hub. (2R)-1-(2-methoxyphenyl)propan-2-amine is a basic, chiral primary aliphatic amine (pKa ~9.5–10.5). Due to its high basicity, it is notoriously prone to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides mechanistic insights and self-validating protocols to restore peak symmetry and ensure reliable quantification.

Phase 1: Diagnostic Triage (Is it Chemistry or Physics?)

Before altering your mobile phase chemistry, you must definitively prove whether the tailing is caused by chemical interactions or physical system defects[1].

The Neutral Marker Validation Test

  • Action: Inject a neutral, non-ionizable marker compound (e.g., Toluene or Uracil) using your current method conditions.

  • Causality: Neutral compounds cannot undergo secondary acid-base or ion-exchange interactions. Their retention is purely hydrophobic[1].

  • Validation:

    • Result A (Toluene Tails): The issue is physical. You have a system void, a settled column bed, or excessive extra-column volume (e.g., mismatched tubing fittings). Re-plumb the system or replace the column.

    • Result B (Toluene is Symmetrical, Amine Tails): The issue is chemical. The tailing is caused by secondary interactions between the basic amine and the stationary phase. Proceed to Phase 2.

Phase 2: Mechanistic Insights (The "Why")

When analyzing basic compounds like (2R)-1-(2-methoxyphenyl)propan-2-amine, peak tailing is primarily driven by secondary retention mechanisms. While the primary mechanism is hydrophobic interaction with the C18/C8 ligand, the secondary mechanism is cation exchange with residual silanol groups (Si-OH) on the silica surface[2].

At a mid-range pH (e.g., pH 5.0–7.0), the primary amine is fully protonated (positively charged). Simultaneously, the weakly acidic silanol groups (pKa ~3.5–4.5) are deprotonated (negatively charged)[3]. This creates a strong electrostatic attraction. The analyte molecules "stick" to these active sites and elute slowly, stretching the trailing edge of the chromatographic peak[4].

G Amine (2R)-1-(2-methoxyphenyl) propan-2-amine (Protonated, pKa ~10) Interaction Secondary Interaction (Cation Exchange) Amine->Interaction Silanol Residual Silanols (Ionized, Si-O⁻) Silanol->Interaction Tailing Peak Tailing (As > 1.5) Interaction->Tailing Sol1 Low pH (< 3.0) + TFA Protonates Silanols & Ion-Pairs Tailing->Sol1 Sol2 High pH (> 10.5) Deprotonates Amine Tailing->Sol2 Sol3 Type B / Endcapped Silica Reduces Active Sites Tailing->Sol3 SymPeak Symmetrical Peak (As 1.0 - 1.2) Sol1->SymPeak Sol2->SymPeak Sol3->SymPeak

Mechanistic pathways of peak tailing via silanol interactions and targeted resolution strategies.

Phase 3: Validated Corrective Protocols (The "How")

Protocol A: The Low-pH Ion-Pairing Strategy (Recommended)
  • Causality: Lowering the pH below 3.0 protonates the residual silanols, neutralizing their negative charge and shutting down the cation-exchange pathway[3]. However, using 0.1% Formic Acid (pH ~2.7) is often insufficient because it leaves trace silanols ionized. Trifluoroacetic acid (TFA) drops the pH to ~2.0 and acts as an ion-pairing agent, wrapping the positively charged amine in a hydrophobic, neutral complex[5].

  • Step-by-Step Methodology:

    • Mobile Phase A: Prepare 0.1% v/v TFA in LC-MS grade Water.

    • Mobile Phase B: Prepare 0.1% v/v TFA in LC-MS grade Acetonitrile.

    • Column Selection: Install a sterically protected or low-pH stable "Type B" silica column (e.g., designed to resist ligand hydrolysis at pH < 2)[4].

    • System Equilibration: Flush the column with 10-15 column volumes of the mobile phase to ensure complete ion-pairing equilibration.

  • Self-Validation: Inject a 10 µg/mL standard. Calculate the Asymmetry Factor ( As​=B/A measured at 10% peak height). An As​ between 1.0 and 1.2 indicates successful suppression of secondary interactions[3].

Protocol B: The High-pH Deprotonation Strategy
  • Causality: By raising the mobile phase pH at least 2 units above the analyte's pKa (e.g., pH 11.5), the primary amine is forced into its neutral, un-ionized freebase state. Without a positive charge, it cannot interact with the negatively charged silanols[3].

  • Step-by-Step Methodology:

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate, adjusted to pH 11.0 using Ammonium Hydroxide.

    • Column Selection (Critical): You must use a specialized hybrid-silica or polymer-based column rated for high pH (up to pH 12). Standard silica will rapidly dissolve above pH 8.0[3].

  • Self-Validation: Monitor the retention time ( k′ ). The neutral freebase will be significantly more hydrophobic than the protonated salt. A successful pH shift is validated by the analyte requiring a higher percentage of organic modifier to elute compared to low-pH conditions.

Protocol C: Competing Base Additive (Legacy Approach)
  • Causality: If you are constrained to a specific mid-pH method (e.g., pH 6.0), adding a sacrificial amine like Triethylamine (TEA) saturates the active silanol sites. The TEA outcompetes the (2R)-1-(2-methoxyphenyl)propan-2-amine for the silanols[6].

  • Step-by-Step Methodology:

    • Add 10–20 mM TEA to your aqueous mobile phase buffer[6].

    • Adjust the final pH to the desired setpoint.

  • Self-Validation: Note that TEA can reduce column lifespan by accelerating endcapping hydrolysis[6]. Validate method robustness by monitoring column backpressure and theoretical plate counts over a 100-injection sequence.

Phase 4: Quantitative Data Summary

The following table summarizes the expected impact of various mobile phase conditions on the peak shape of (2R)-1-(2-methoxyphenyl)propan-2-amine:

Mobile Phase ConditionAnalyte StateSilanol StateDominant InteractionTypical Asymmetry ( As​ )
Mid pH (6.0) Protonated (Cation)Ionized (Anion)Cation Exchange> 2.0 (Severe Tailing)
Low pH (2.7) with Formic Acid Protonated (Cation)Partially IonizedMixed-Mode1.5 - 2.0 (Moderate Tailing)
Low pH (2.0) with TFA Ion-Paired (Neutralized)Protonated (Neutral)Hydrophobic1.0 - 1.2 (Symmetrical)
High pH (11.0) Deprotonated (Neutral)Ionized (Anion)Hydrophobic1.0 - 1.1 (Symmetrical)

Phase 5: Frequently Asked Questions (FAQ)

Q: Why does my peak tailing worsen when I inject a higher sample concentration? A: This is indicative of column mass overload. Basic amines have a lower loading capacity on reversed-phase columns than neutral compounds because the number of active silanol sites is finite. Once the primary hydrophobic sites are saturated, secondary interactions dominate the peak shape[7]. Solution: Dilute your sample, reduce injection volume, or use a column with a higher carbon load/surface area.

Q: I switched to a modern "endcapped" column, but I still see tailing. Why? A: Endcapping uses small silanes (like trimethylchlorosilane) to react with residual silanols. However, steric hindrance prevents 100% coverage; a fraction of silanols always remains unbonded[8]. For a highly basic primary amine like (2R)-1-(2-methoxyphenyl)propan-2-amine, even trace active sites are enough to cause tailing. Endcapping must be paired with mobile phase optimization (like low pH) for basic compounds[2].

Q: Can trace metals in my column cause this issue? A: Yes. Older "Type A" silica contains trace metals (like iron and aluminum) that withdraw electron density from nearby silanols, making them highly acidic and reactive[4]. Always ensure you are using high-purity, metal-free "Type B" silica columns when analyzing basic analytes[8].

References

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics."

  • Element Lab Solutions. "Peak Tailing in HPLC."

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?"

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes."

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"

  • LC Troubleshooting Bible. "Why Do Peaks Tail?"

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?"

  • Axion Labs. "HPLC Peak Tailing."

Sources

Troubleshooting

Technical Support Center: GC-MS Derivatization of (2R)-1-(2-methoxyphenyl)propan-2-amine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals troubleshoot the derivatization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals troubleshoot the derivatization of (2R)-1-(2-methoxyphenyl)propan-2-amine (an enantiomer of ortho-methoxyamphetamine, or OMA) for Gas Chromatography-Mass Spectrometry (GC-MS).

Primary amines require derivatization to reduce polarity, improve thermal stability, and generate diagnostic high-mass fragments. This guide moves beyond basic protocols to explain the mechanistic causality behind experimental choices, ensuring your analytical workflows are robust, reproducible, and self-validating.

Analytical Workflow Visualization

GCMS_Workflow N1 1. Sample Extraction (Liquid-Liquid or SPE) N2 2. Evaporation to Dryness (N2 stream, 55°C) N1->N2 N3 3A. Achiral Acylation (PFPA / HFBA) N2->N3 Total Concentration Assay N4 3B. Chiral Derivatization (l-TPC) N2->N4 Enantiomeric Purity Check N5 4. Incubation (70°C for 20-30 min) N3->N5 N4->N5 N6 5. Evaporate Excess Reagent & Reconstitute (Ethyl Acetate) N5->N6 N7 6. GC-MS Analysis (SIM/Scan Mode) N6->N7

Workflow for the extraction, derivatization, and GC-MS analysis of primary amphetamines.

Troubleshooting FAQs

Q1: I am seeing incomplete derivatization and low signal-to-noise ratios when using PFPA. What is causing this? Mechanistic Causality: The most common culprit is residual moisture. Pentafluoropropionic anhydride (PFPA) is highly susceptible to hydrolysis. Even trace amounts of water in your sample extract will rapidly hydrolyze the anhydride into pentafluoropropionic acid, neutralizing the reagent before it can acylate the target amine[1]. Solution: Ensure absolute dryness. Evaporate the sample extract completely under a gentle stream of nitrogen at 55°C prior to adding the derivatization reagent. Use strictly anhydrous solvents for reconstitution.

Q2: My chromatogram shows severe baseline bleed and peak tailing after running several acylated samples. Mechanistic Causality: Injecting excess anhydride reagents and their highly acidic byproducts directly into the GC degrades the polysiloxane stationary phase of the column[2]. This strips the embedded arylene groups, exposing active silanol sites that cause peak tailing. Solution: Never inject the raw reaction mixture. You must evaporate the mixture to dryness post-incubation to remove excess reagent and acid byproducts, then reconstitute the residue in an inert solvent like ethyl acetate[1]. Additionally, utilize an MS-grade column engineered for harsh reagents (e.g., Rxi-5Sil MS)[2].

Q3: I am seeing two distinct peaks for (2R)-1-(2-methoxyphenyl)propan-2-amine when using MSTFA. Why? Mechanistic Causality: Silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can cause primary amines to undergo both mono-silylation and di-silylation. This splits your analyte signal across two different mass fragments and retention times, severely reducing analytical sensitivity and complicating quantitation. Solution: Switch to an acylation reagent (PFPA or HFBA). Acylation strictly forms a single, stable mono-acylated amide derivative for primary amines, consolidating your entire signal into one robust peak[3].

Q4: How can I verify the enantiomeric purity of the (2R) isomer? Standard PFPA derivatization yields only one peak even when spiked with the (2S) isomer. Mechanistic Causality: Achiral GC columns separate compounds based on boiling point and polarity, not spatial chirality. Enantiomers possess identical physical properties in an achiral environment. Solution: Perform indirect chiral derivatization. By reacting the sample with an enantiopure chiral reagent like (S)-(-)-N-trifluoroacetylprolyl chloride (l-TPC), you convert the (2R) and (2S) enantiomers into diastereomers[4]. Diastereomers have distinct physical properties and will resolve into two separate peaks on a standard achiral 5% phenyl-methylpolysiloxane column.

Quantitative Data: Reagent Selection Matrix

To optimize your GC-MS method, select the derivatization reagent that best balances volatility, mass fragmentation, and matrix interference. The base peak for amphetamines is formed via alpha-cleavage, retaining the charge on the nitrogen fragment.

ReagentReaction TypeBase Peak Fragment (m/z)Mechanistic ProsMechanistic Cons
TFAA Acylationm/z 140Highly reactive; requires lower incubation temperatures.Low-mass fragment is highly susceptible to interference from co-extracted biological lipids[1].
PFPA Acylationm/z 190Optimal balance. Pushes diagnostic ions out of the low-mass matrix noise region, improving S/N ratio[3].Highly moisture sensitive; requires strict anhydrous conditions.
HFBA Acylationm/z 240Yields the highest mass fragment; excellent for highly complex biological matrices[3].Bulkier reagent can result in longer retention times and slightly lower reaction yields.
l-TPC Chiral AcylationVariesSuccessfully resolves (2R) and (2S) enantiomers on standard achiral columns[4].Expensive; method viability depends entirely on the enantiomeric purity of the reagent itself.

Standardized Experimental Protocols

Protocol A: PFPA Derivatization for Total Concentration Assay

This protocol is designed as a self-validating system to ensure quantitative integrity.

  • Sample Aliquoting & Internal Standard: Aliquot 0.5 mL of the biological sample. Immediately spike with 50 ng of a deuterated internal standard (e.g., Amphetamine-D5).

    • System Validation Check: The IS tracks extraction efficiency and reagent efficacy. If the GC-MS yields a strong signal for the derivatized IS but none for the target, the reagent is active, and the target is truly absent. If neither is detected, the PFPA has hydrolyzed.

  • Extraction: Basify the sample with 0.1 N NaOH to convert the amine to its free base. Extract with 2 mL of ethyl acetate. Centrifuge and collect the organic layer[3].

  • Azeotropic Drying: Evaporate the organic layer to absolute dryness under a gentle stream of nitrogen at 55°C[1].

  • Derivatization: Add 50 µL of anhydrous ethyl acetate and 50 µL of PFPA to the dried residue. Cap tightly.

  • Incubation: Heat the mixture at 70°C for 30 minutes. Causality: Heat provides the activation energy required to overcome the steric hindrance of the propan-2-amine side chain[3].

  • Reconstitution: Remove from heat, uncap, and evaporate to dryness under nitrogen to remove all excess PFPA and pentafluoropropionic acid. Reconstitute in 100 µL of MS-grade ethyl acetate for GC-MS injection[1].

Protocol B: l-TPC Derivatization for Chiral Verification
  • Preparation: Follow Steps 1-3 from Protocol A to obtain a dry, free-base extract.

  • Chiral Reagent Addition: Add 50 µL of 0.1 M (S)-(-)-N-trifluoroacetylprolyl chloride (l-TPC) in chloroform to the dried residue.

  • Catalysis: Add 10 µL of anhydrous pyridine to act as an acid scavenger. Causality: The reaction produces HCl gas as a byproduct. Pyridine neutralizes the HCl, driving the reaction forward and preventing the degradation of the newly formed diastereomer.

  • Incubation & Cleanup: Incubate at 60°C for 20 minutes. Evaporate to dryness and reconstitute in 100 µL of ethyl acetate. Analyze via GC-MS using a slow temperature ramp (e.g., 2.5°C/min from 150°C) to ensure baseline resolution of the diastereomers[4].

References

  • GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA | nih.gov | 1

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry | researchgate.net | 3

  • RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES | unodc.org | 4

  • Improved GC Analysis of Derivatized Amphetamines | gcms.cz | 2

  • MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification | sigmaaldrich.com |

Sources

Optimization

Technical Support Center: Optimizing Liquid-Liquid Extraction for (2R)-1-(2-methoxyphenyl)propan-2-amine

Welcome to the Technical Support Center for downstream processing of chiral amines. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating (2R)-1-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing of chiral amines. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating (2R)-1-(2-methoxyphenyl)propan-2-amine . This compound, an enantiopure primary amine, requires precise manipulation of its ionization state to achieve high recovery and purity without compromising its chiral integrity.

This guide provides a self-validating methodology, grounded in thermodynamic principles, to ensure your extraction workflows are robust and reproducible.

Section 1: Physicochemical Parameters & Extraction Metrics

To rationally design our extraction, we must first define the thermodynamic boundaries of the molecule. The partition coefficient (LogP) and acid dissociation constant (pKa) dictate the solvent choice and pH thresholds.

ParameterValue / TargetMechanistic Rationale
pKa (Conjugate Acid) ~9.9 – 10.45Amphetamine derivatives and related substances are weak bases[1]. The pKa determines the exact pH required to shift the equilibrium between the water-soluble ammonium salt and the lipophilic freebase[2].
Basification Target pH ≥ 12.0According to the Henderson-Hasselbalch equation, adjusting the pH at least 2 units above the pKa ensures >99% of the amine is in the neutral, organic-soluble form[3].
Acidification Target pH ≤ 7.0Adjusting the pH at least 2 units below the pKa ensures >99% protonation for back-extraction into the aqueous phase[4].
Optimal Solvents MTBE, EtOAc, DCMThese solvents offer a high polarity index match for the neutral amine, maximizing the partition coefficient while allowing clean phase separation[4].
Phase Ratio (Aq:Org) 1:1 to 1:3Multiple extractions with smaller solvent volumes yield mathematically higher recoveries than a single large-volume extraction[4].
Section 2: LLE Workflow Visualization

Below is the logical workflow for an "Acid-Base Swing" extraction, which isolates the target amine from both neutral and acidic impurities by exploiting its ionizable nature.

LLE_Workflow Start Crude Aqueous Mixture (Protonated Amine) Basify Basification Step Add 1M NaOH to pH > 12 Start->Basify Extract Forward Extraction Add MTBE or EtOAc Basify->Extract PhaseSep Phase Separation (Settle or Centrifuge) Extract->PhaseSep OrgPhase Organic Phase (Neutral Amine Freebase) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Waste (Polar Impurities) PhaseSep->AqPhase Bottom Layer Acidify Back-Extraction Step Add 0.1M HCl to pH < 7 OrgPhase->Acidify FinalAq Purified Aqueous Phase (Protonated Amine) Acidify->FinalAq Target Product FinalOrg Organic Waste (Neutral Impurities) Acidify->FinalOrg Discard

Acid-Base Swing LLE Workflow for (2R)-1-(2-methoxyphenyl)propan-2-amine purification.

Section 3: Self-Validating Acid-Base Swing Protocol

This protocol utilizes a double-extraction (swing) methodology to ensure absolute purity. It is designed to be self-validating; at critical junctures, analytical checks confirm the success of the step before proceeding.

Phase I: Forward Extraction (Freebasing)

  • Initial State Assessment : Dissolve the crude (2R)-1-(2-methoxyphenyl)propan-2-amine mixture in deionized water. Validation Step: Take a 10 µL aliquot for baseline HPLC/UV analysis to establish total initial mass.

  • pH Manipulation : Place the aqueous solution in an ice bath to control the exothermic neutralization. Slowly add 1M NaOH dropwise under continuous magnetic stirring.

  • Ionization Confirmation : Monitor the solution with a calibrated pH meter until a stable pH of 12.5 is reached. Causality: This guarantees complete deprotonation of the amine, shifting it to its lipophilic state[3].

  • Solvent Partitioning : Transfer to a separatory funnel. Add Methyl tert-butyl ether (MTBE) at a 1:1 volume ratio. Invert gently 10-15 times, venting the stopcock every 3 inversions to release vapor pressure.

  • Phase Separation & Validation : Allow the layers to separate completely. MTBE will form the top layer. Validation Step: Spot both layers on a silica TLC plate and stain with Ninhydrin. The aqueous layer should show no purple/pink spots, confirming 100% of the amine has partitioned into the MTBE.

Phase II: Back-Extraction (Purification) 6. Acidic Swing : Collect the MTBE layer. Add an equal volume of 0.1M HCl. Mix vigorously. 7. Protonation & Partitioning : The acidic environment (pH < 7) reprotonates the amine, drastically lowering its LogP and forcing it back into the aqueous phase[4]. Neutral lipophilic impurities remain trapped in the MTBE. 8. Final Recovery : Separate the purified aqueous layer. To recover the freebase, repeat Steps 2-5 using fresh MTBE. Dry the final MTBE layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the pure (2R)-1-(2-methoxyphenyl)propan-2-amine oil.

Section 4: Troubleshooting & FAQs

Q1: Why is my extraction recovery significantly lower than the theoretical yield, even when using ethyl acetate? Senior Scientist Answer: Poor recovery is almost always a failure of ionization control or solvent mismatch. First, verify the pH of your aqueous phase. The pKa of methoxyamphetamines is approximately 9.9 to 10.45[2]. If your pH is 10, roughly 50% of your compound is still ionized and water-soluble. You must push the pH to at least 12.0 to ensure complete freebasing[5]. Second, evaluate your solvent ratio. According to partition theory, a single extraction with a large volume is less efficient than multiple extractions with smaller volumes. Replace a single 1:1 extraction with three sequential 1:0.3 extractions[4].

Q2: I am experiencing a severe emulsion that won't separate. How do I break it without damaging my compound? Senior Scientist Answer: Emulsions occur when amphiphilic impurities reduce the interfacial tension between the aqueous and organic phases. Do not shake the funnel violently; gentle inversion is preferred. To break an existing emulsion, employ the "salting-out" effect. Add saturated sodium chloride (brine) to the aqueous phase. This increases the ionic strength of the water, which decreases the solubility of the organic solvent and forces the phases to separate. If the emulsion persists, centrifuge the mixture at 3000 x g for 5 minutes.

Q3: Will the strong alkaline conditions (pH 12+) cause chiral inversion or racemization of the (2R) enantiomer? Senior Scientist Answer: No, standard LLE basification will not cause racemization. The stereocenter in (2R)-1-(2-methoxyphenyl)propan-2-amine is located at the alpha-carbon relative to the amine. Unlike the alpha-carbon of a carbonyl group (which has highly acidic protons prone to enolization), the proton on this chiral center is not highly acidic. Therefore, brief exposure to 1M NaOH at room temperature or in an ice bath will not induce deprotonation at the stereocenter, and your enantiomeric excess (ee) will remain intact.

Q4: Why do you recommend MTBE over Dichloromethane (DCM) for this specific extraction? Senior Scientist Answer: While DCM is an excellent solvent for amphetamine freebases due to its polarity, it has a density greater than water (1.33 g/cm³). This means the organic layer forms on the bottom, which requires draining the product through the stopcock, removing the aqueous waste from the top, and returning the product to the funnel for washing. MTBE (density 0.74 g/cm³) forms the top layer. This allows you to simply drain the aqueous waste out the bottom and immediately add your next wash solution directly to the funnel, streamlining the workflow and minimizing transfer losses.

References
  • BenchChem. "Technical Support Center: pH Optimization for Amine-Based Liquid-Liquid Extraction." BenchChem. 3

  • Bentham Open. "Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID." The Open Forensic Science Journal. 5

  • ResearchGate. "Metabolism of methoxyphenamine in extensive and poor metabolizers of debrisoquin." Clinical Pharmacology & Therapeutics. 2

  • ResearchGate. "Clinical Pharmacokinetics of Amfetamine and Related Substances: Monitoring in Conventional and Non-Conventional Matrices." Clinical Pharmacokinetics. 1

  • LCGC International. "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols." Chromatography Online. 4

Sources

Troubleshooting

overcoming steric hindrance in (2R)-1-(2-methoxyphenyl)propan-2-amine synthesis

Welcome to the technical support center for the synthesis of (2R)-1-(2-methoxyphenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2R)-1-(2-methoxyphenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on overcoming the steric hindrance presented by the ortho-methoxy group of the phenyl ring. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction: The Challenge of Steric Hindrance

The synthesis of (2R)-1-(2-methoxyphenyl)propan-2-amine, a valuable chiral amine, presents a significant synthetic challenge primarily due to steric hindrance. The ortho-methoxy group on the phenyl ring of the precursor, 1-(2-methoxyphenyl)propan-2-one, sterically impedes the approach of nucleophiles to the carbonyl carbon. This hindrance can lead to low reaction rates, incomplete conversions, and the formation of side products. This guide will explore three primary synthetic strategies to overcome these challenges: Asymmetric Reductive Amination, Chiral Auxiliary-Mediated Synthesis, and Enzymatic Transamination.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of 1-(2-methoxyphenyl)propan-2-one is showing low to no conversion. What are the likely causes?

A1: Low conversion in the reductive amination of this sterically hindered ketone is a common issue. The primary bottleneck is often the formation of the imine intermediate. The ortho-methoxy group physically blocks the amine nucleophile from attacking the carbonyl carbon. Key factors to investigate include:

  • Suboptimal pH: Imine formation is favored under slightly acidic conditions (typically pH 4-5). If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl is not sufficiently activated.

  • Ineffective Water Removal: Imine formation is a reversible reaction that produces water. Without effective removal of water, the equilibrium will not favor the imine product.

  • Premature Reduction of the Ketone: If you are using a strong reducing agent like sodium borohydride in a one-pot reaction, it can reduce the starting ketone before the imine has a chance to form.

Q2: I'm observing significant amounts of the starting ketone in my final product after reductive amination. How can I improve the yield of the desired amine?

A2: This indicates that the reduction of the imine is either slow or the imine is not forming in sufficient quantities. Consider the following troubleshooting steps:

  • Switch to a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for reductive aminations. It is less reactive towards ketones but highly effective at reducing the protonated imine (iminium ion).

  • Implement a Two-Step (Indirect) Protocol:

    • Imine Formation: React the ketone and ammonia source in the presence of a dehydrating agent (like molecular sieves or titanium(IV) isopropoxide) to drive the equilibrium towards the imine. You can monitor the formation of the imine by TLC or ¹H NMR.

    • Reduction: Once the imine is formed, introduce the reducing agent. This separation of steps provides greater control over the reaction.

  • Increase Reaction Time and/or Temperature: For sterically hindered substrates, longer reaction times and slightly elevated temperatures may be necessary to facilitate imine formation.

Q3: How do I purify the final amine product? I'm having trouble with standard silica gel chromatography.

A3: Amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation. Here are some solutions:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide, to your eluent system (e.g., dichloromethane/methanol). This will compete with your amine product for binding to the silica, improving the chromatography.

  • Switch to a Different Stationary Phase:

    • Amine-functionalized silica: This is often the best option as it provides a basic surface, minimizing the strong acid-base interactions.

    • Basic alumina: This can also be an effective alternative to silica gel for the purification of basic compounds.

  • Salt Formation and Extraction: You can perform an acid-base extraction. Dissolve your crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.

Troubleshooting Guides and Protocols

Method 1: Asymmetric Reductive Amination

This method aims to directly introduce the amine functionality with the desired stereochemistry. The key is the selection of an appropriate chiral catalyst and reaction conditions to overcome the steric barrier and induce high enantioselectivity.

Common Issues and Solutions:

Issue Potential Cause(s) Troubleshooting Suggestions
Low Enantioselectivity - Ineffective chiral catalyst. - Racemization under reaction conditions.- Screen different chiral phosphine ligands for the transition metal catalyst (e.g., Ir, Rh, Ru complexes). - Optimize reaction temperature; lower temperatures often favor higher enantioselectivity.
Formation of Alcohol Byproduct - Reduction of the starting ketone.- Use a more selective reducing agent for the imine. - Ensure imine formation is favored before reduction.
Over-alkylation (if using a primary amine other than ammonia) - The product amine is more nucleophilic than the starting amine.- Use a large excess of the starting amine. - Consider a two-step approach with imine isolation.

This protocol is a starting point and may require optimization.

  • Catalyst Preparation: In a glovebox, to a solution of [Ir(COD)Cl]₂ and a suitable chiral phosphine ligand (e.g., (R)-BINAP) in an anhydrous, deoxygenated solvent (e.g., toluene), add the amine source (e.g., ammonia in methanol or ammonium acetate). Stir to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 1-(2-methoxyphenyl)propan-2-one (1.0 eq) in the same anhydrous solvent.

  • Reductive Amination: Add the catalyst solution to the ketone solution. Pressurize the reaction vessel with hydrogen gas (H₂) to the desired pressure (e.g., 10-50 bar).

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 40-60 °C) and monitor the progress by GC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the crude product by chromatography on amine-functionalized silica gel.

Diagram of Asymmetric Reductive Amination Workflow

workflow ketone 1-(2-methoxyphenyl)propan-2-one imine Chiral Imine Intermediate ketone->imine Condensation ammonia Ammonia Source ammonia->imine catalyst Chiral Ir Catalyst catalyst->imine h2 H₂ Gas amine (2R)-1-(2-methoxyphenyl)propan-2-amine h2->amine imine->amine Asymmetric Reduction

Caption: Workflow for Asymmetric Reductive Amination.

Method 2: Chiral Auxiliary-Mediated Synthesis (Ellman's Auxiliary)

This robust method utilizes a chiral auxiliary, such as (R)-tert-butanesulfinamide, to control the stereochemistry of a nucleophilic addition to an imine intermediate.

Common Issues and Solutions:

Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield of Sulfinylimine - Incomplete condensation of the ketone and sulfinamide. - Steric hindrance.- Use a strong Lewis acid catalyst like titanium(IV) ethoxide (Ti(OEt)₄) and heat to drive the condensation. - Ensure anhydrous conditions as water will hydrolyze the Lewis acid and the product imine.
Low Diastereoselectivity in Nucleophilic Addition - Poor facial selectivity. - Incorrect choice of nucleophile or reaction conditions.- For the synthesis of the target amine, a methyl group needs to be added. A methyl Grignard reagent (CH₃MgBr) is a common choice. - Lowering the reaction temperature can improve diastereoselectivity.
Difficulty in Removing the Sulfinyl Group - Incomplete hydrolysis.- Use a strong acid in a protic solvent (e.g., HCl in methanol). Ensure sufficient reaction time for complete cleavage.
  • Formation of the N-tert-Butanesulfinylimine: To a solution of 1-(2-methoxyphenyl)propan-2-one (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add titanium(IV) ethoxide (2.0 eq). Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC). Cool the reaction, quench with brine, and extract the product. Purify the crude sulfinylimine by column chromatography.

  • Diastereoselective Addition: Dissolve the purified sulfinylimine in an anhydrous solvent like THF and cool to a low temperature (e.g., -78 °C). Slowly add a solution of a methylating agent (e.g., methylmagnesium bromide, 1.5 eq) dropwise. Stir at low temperature until the reaction is complete. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Cleavage of the Chiral Auxiliary: Dissolve the crude product from the previous step in methanol and add a solution of hydrochloric acid (e.g., 4M in dioxane). Stir at room temperature until the cleavage is complete. Concentrate the mixture and perform an acid-base workup to isolate the free amine. Purify by chromatography.

Diagram of Chiral Auxiliary-Mediated Synthesis Workflow

workflow ketone 1-(2-methoxyphenyl)propan-2-one sulfinylimine N-Sulfinylimine ketone->sulfinylimine Condensation (Ti(OEt)₄) auxiliary (R)-tert-butanesulfinamide auxiliary->sulfinylimine adduct Diastereomeric Adduct sulfinylimine->adduct Diastereoselective Addition nucleophile Methyl Grignard nucleophile->adduct amine (2R)-1-(2-methoxyphenyl)propan-2-amine adduct->amine Cleavage cleavage Acidic Cleavage

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Method 3: Enzymatic Transamination

This biocatalytic approach offers excellent enantioselectivity and can be highly effective for sterically hindered ketones. ω-Transaminases catalyze the transfer of an amino group from an amine donor to the ketone substrate.

Common Issues and Solutions:

Issue Potential Cause(s) Troubleshooting Suggestions
Low Enzyme Activity/Conversion - Unfavorable reaction equilibrium. - Suboptimal pH or temperature. - Enzyme inhibition by substrate or product.- Use a large excess of the amine donor (e.g., isopropylamine) to drive the equilibrium. - Optimize pH (typically 7-8.5) and temperature (e.g., 30-40 °C) for the specific transaminase used. - If product inhibition is an issue, consider in-situ product removal techniques.
Incomplete Conversion - Unfavorable equilibrium.- Besides using an excess of the amine donor, you can remove the ketone byproduct (e.g., acetone when using isopropylamine) to further shift the equilibrium.
Enzyme Denaturation - Presence of organic co-solvents. - Incorrect pH or temperature.- Screen for co-solvents that are compatible with the enzyme. DMSO is often a good choice. - Ensure the reaction is run within the enzyme's optimal stability range.
  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add the pyridoxal 5'-phosphate (PLP) cofactor.

  • Addition of Reactants: Add the amine donor, isopropylamine (e.g., 10-20 equivalents), and the substrate, 1-(2-methoxyphenyl)propan-2-one (1.0 eq). A co-solvent like DMSO may be needed to ensure substrate solubility.

  • Enzymatic Reaction: Add the (R)-selective ω-transaminase (either as a purified enzyme or as whole cells).

  • Reaction Monitoring: Gently agitate the mixture at a controlled temperature (e.g., 35 °C) and monitor the conversion by chiral GC or HPLC.

  • Work-up and Purification: Once the reaction has reached equilibrium or the desired conversion, stop the reaction by adding acid or by removing the enzyme (if immobilized). Perform an acid-base extraction to isolate the amine product. Purify if necessary.

Diagram of Enzymatic Transamination Workflow

workflow ketone 1-(2-methoxyphenyl)propan-2-one amine_product (2R)-1-(2-methoxyphenyl)propan-2-amine ketone->amine_product Asymmetric Transamination ketone_byproduct Acetone ketone->ketone_byproduct amine_donor Isopropylamine amine_donor->amine_product amine_donor->ketone_byproduct enzyme (R)-ω-Transaminase + PLP enzyme->amine_product

Optimization

Analytical Support Center: Troubleshooting Thermal Degradation of (2R)-1-(2-methoxyphenyl)propan-2-amine

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, toxicologists, and drug development professionals tasked with the quantitative analysis of (2R)-1-(2-methoxyphenyl)propan-2-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, toxicologists, and drug development professionals tasked with the quantitative analysis of (2R)-1-(2-methoxyphenyl)propan-2-amine (the R-enantiomer of 2-methoxyamphetamine, or 2-MeOA).

Because this compound features a primary amine coupled with an electron-donating methoxy group, it is notoriously susceptible to thermal degradation during standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows. This knowledge base provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing poor recovery, severe peak tailing, and multiple unexplained ghost peaks when analyzing this compound via standard GC-MS? A1: The root cause is thermally induced decay within the GC injection port[1]. At typical split/splitless inlet temperatures (250°C–280°C), the primary amine group (-NH₂) becomes highly reactive. The 2-methoxy group on the phenyl ring acts as an electron-donating group, which stabilizes intermediate carbocations and paradoxically lowers the activation energy for thermal breakdown. When the underivatized molecule interacts with active silanol (Si-OH) sites in the hot glass liner, it undergoes rapid deamination and oxidative cleavage, resulting in ghost peaks and loss of the parent compound.

Q2: How does chemical derivatization prevent this thermal breakdown? A2: Derivatization—specifically acylation or silylation—replaces the active amine protons with a protective group (e.g., a trifluoroacetyl or trimethylsilyl group). This chemical shielding neutralizes the amine's reactivity and significantly lowers the boiling point of the molecule[1]. As a result, the derivative can be vaporized at much lower temperatures, bypassing the thermal stress threshold. Furthermore, derivatization produces unique, high-molecular-weight fragments that drastically improve MS quantitation and signal-to-noise ratios[2].

Q3: Will the harsh conditions of derivatization cause chiral inversion of the (2R) enantiomer? A3: No. If standard achiral derivatizing agents (such as MBTFA or MSTFA) are utilized under controlled heating (e.g., 70°C for 10–20 minutes), the stereocenter at the alpha-carbon remains structurally intact. Validated studies on related chiral amphetamines confirm that no chiral inversion occurs during these standard derivatization or chromatographic steps[3].

Q4: I want to avoid harsh derivatization reagents to preserve my GC column. Can I optimize my hardware instead? A4: Yes. While derivatization reagents can be harsh and reduce stationary phase lifetime[2], you can mitigate degradation through hardware optimization:

  • Programmed Temperature Vaporization (PTV): Inject the sample cold (e.g., 40°C) and rapidly heat the inlet to transfer the analyte to the column without prolonged heat exposure.

  • Inert Columns: Utilize highly inert, arylene-embedded stationary phases (e.g., Rxi-5Sil MS) which provide a rigid structure that resists phase damage and prevents the tailing of active amines[2].

Q5: Should I abandon GC-MS and transition to LC-MS/MS for this analyte? A5: For highly thermally labile phenethylamines, transitioning to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most robust solution. LC-MS/MS operates at near-ambient temperatures during chromatographic separation and utilizes Electrospray Ionization (ESI), completely eliminating the high-heat vaporization step required in GC platforms.

Part 2: Pathway & Workflow Visualizations

ThermalDegradation A (2R)-1-(2-methoxyphenyl) propan-2-amine B High-Temp GC Inlet (>250°C) A->B Direct Injection (Underivatized) D Derivatization (MBTFA / MSTFA) A->D Chemical Protection C Thermal Degradation (Deamination / Cleavage) B->C Heat Stress & Active Sites E Stable Derivative (Lower Boiling Point) D->E Acylation/Silylation F Intact GC-MS Detection E->F Low-Temp Vaporization

Figure 1: Thermal degradation pathways vs. chemical protection strategies.

WorkflowTree Start Analytical Workflow Selection for 2-Methoxyamphetamine GC GC-MS Platform Start->GC Volatile Analysis LC LC-MS/MS Platform Start->LC Thermally Labile Deriv Derivatization Protocol (Acylation/Silylation) GC->Deriv Protect Primary Amine NoDeriv Direct Injection (Ambient Temp) LC->NoDeriv Liquid Phase GC_Result High Resolution, Requires Sample Prep Deriv->GC_Result LC_Result High Throughput, No Thermal Degradation NoDeriv->LC_Result

Figure 2: Decision tree for selecting the optimal analytical workflow.

Part 3: Quantitative Data Presentation

To assist in selecting the correct analytical approach, the following table synthesizes the performance metrics of different methodologies based on validated pharmacokinetic and forensic data,[4].

Analytical StrategyThermal Degradation RiskEstimated LOD / LOQSample Prep ComplexityColumn Lifetime Impact
GC-MS (Underivatized) High (Deamination >200°C)~10 ng/mL / ~30 ng/mLLow (Direct Extraction)High (Active site buildup)
GC-MS (MBTFA Deriv.) Low (Stable up to 300°C)0.43 ng/mL / 1.42 ng/mLHigh (Heating & Evap.)Moderate (Reagent harshness)
LC-MS/MS (ESI+) None (Ambient Temp)<1.0 ng/mL / <5.0 ng/mLLow (Dilute-and-Shoot)Low (Aqueous mobile phase)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a closed-loop, self-validating system.

Protocol A: Acylation Derivatization (MBTFA) for GC-MS Analysis

Mechanism: N-methyl-bis(trifluoroacetamide) (MBTFA) is a potent acylating agent that replaces the amine hydrogen with a trifluoroacetyl (TFA) group, preventing thermal breakdown[4].

  • Sample Extraction: Extract 1.0 mL of the biological sample (spiked with 50 ng of Amphetamine-d8 as an internal standard) using 5 mL of tert-butyl methyl ether. Mix for 20 minutes.

  • Pre-Evaporation Protection: Separate the organic phase and add 20 µL of MBTFA prior to evaporation. Causality: Adding MBTFA before drying prevents the volatile free-base amine from sublimating or degrading during the nitrogen blow-down process[4].

  • Evaporation: Evaporate to dryness under a gentle nitrogen stream at 40°C.

  • Derivatization: Reconstitute the residue with 50 µL of MBTFA. Heat the sealed vial at 70°C for 20 minutes.

  • System Suitability & Validation Check (Critical): Inject 1.0 µL into the GC-MS. Calculate the peak area ratio of the 2-MeOA-TFA derivative against the Amphetamine-d8-TFA internal standard.

    • Validation Metric: If the Relative Standard Deviation (RSD) of the peak area ratio across three technical replicates is <5%, the derivatization is 100% efficient and thermal degradation has been successfully neutralized.

Protocol B: LC-MS/MS Dilute-and-Shoot Method

Mechanism: Bypasses thermal vaporization entirely by utilizing liquid-phase separation and soft electrospray ionization.

  • Sample Preparation: Dilute the sample 1:10 with Mobile Phase A (e.g., 0.1% Formic Acid in Water). Spike with an isotope-labeled internal standard (e.g., Amphetamine-d8 or a specific 2-MeOA-d3 if available).

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column maintained at 40°C. Use a gradient elution of Mobile Phase A and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Detection: Operate the mass spectrometer in positive ESI mode using dynamic Multiple Reaction Monitoring (MRM).

  • System Suitability & Validation Check (Critical): Monitor at least two MRM transitions for the analyte (one quantifier ion, one qualifier ion).

    • Validation Metric: Calculate the qualifier/quantifier ion ratio. A consistent ion ratio (±20% of the reference standard) confirms the peak is strictly the intact parent compound, validating the complete absence of thermal or matrix-induced artifacts.

References

  • MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification Source: Sigma-Aldrich URL
  • Source: Food and Drug Administration, Taiwan (FDA)
  • Source: Restek (via GCMS.cz)
  • Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS Source: Journal of King Saud University URL
  • Source: Journal of Pharmaceutical and Biomedical Analysis (Elsevier)

Sources

Troubleshooting

Technical Support Center: Purification of (2R)-1-(2-methoxyphenyl)propan-2-amine Crude Mixtures

Welcome to the technical support center for the purification of (2R)-1-(2-methoxyphenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (2R)-1-(2-methoxyphenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this chiral amine.

Introduction

(2R)-1-(2-methoxyphenyl)propan-2-amine is a chiral amine of significant interest in pharmaceutical synthesis.[1] Achieving high enantiomeric and chemical purity is critical for its use in subsequent reactions and for the efficacy and safety of the final active pharmaceutical ingredient (API). Crude reaction mixtures often contain a variety of impurities, including the corresponding (S)-enantiomer, starting materials, and byproducts from the synthesis. This guide provides a structured approach to troubleshooting the purification of this valuable compound.

Common Purification Challenges & FAQs

This section addresses frequently asked questions and common issues encountered during the purification of (2R)-1-(2-methoxyphenyl)propan-2-amine.

FAQ 1: What are the most common impurities in a crude mixture of (2R)-1-(2-methoxyphenyl)propan-2-amine?

The impurities present in your crude mixture will largely depend on the synthetic route employed. Common synthesis methods include reductive amination of 1-(2-methoxyphenyl)propan-2-one.[2][3]

Common Impurities Include:

  • The (S)-enantiomer: The opposite enantiomer is the most common and often the most challenging impurity to remove.

  • Unreacted Starting Materials: Such as 1-(2-methoxyphenyl)propan-2-one.

  • Byproducts of the Reaction: These can include N-formyl intermediates if a Leuckart-type reaction is used, or over-alkylated products.[2][4]

  • Residual Solvents and Reagents: Solvents from the reaction and workup, as well as any excess reagents.

FAQ 2: My primary issue is removing the (S)-enantiomer. What is the most effective method for chiral resolution?

For resolving the enantiomers of chiral amines, two primary methods are widely used: chiral chromatography and diastereomeric salt crystallization .

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[5][6][7] Polysaccharide-based CSPs are often effective for this class of compounds.[5][8]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[9] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This is often the preferred method for large-scale purification due to its cost-effectiveness.

Problem: Poor or no separation of diastereomeric salts.

Potential Causes & Solutions:

  • Inappropriate Chiral Resolving Agent: The choice of the chiral acid is critical.

    • Recommendation: Screen a variety of chiral acids. Commonly used and commercially available options include:

      • (+) and (-) Tartaric acid

      • (+) and (-) Dibenzoyltartaric acid

      • (+) and (-) Mandelic acid

      • (+) and (-) Camphorsulfonic acid[9]

  • Incorrect Stoichiometry: Using a 1:1 molar ratio of the amine to the resolving agent is not always optimal.

    • Recommendation: Start with 0.5 molar equivalents of the chiral resolving agent. This is often more efficient for initial screening.[9]

  • Unsuitable Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.

    • Recommendation: Screen a range of solvents, including alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aqueous mixtures.

  • Lack of Seed Crystals: Crystallization can be slow or inefficient without seeding.

    • Recommendation: If possible, obtain or prepare a small amount of the desired pure diastereomeric salt to use as seed crystals. This can significantly improve the efficiency of the crystallization.[9]

Troubleshooting Workflow: Diastereomeric Salt Crystallization

start Crude Racemic Amine Mixture screen_acid Screen Chiral Resolving Agents (e.g., Tartaric, Mandelic Acid) start->screen_acid screen_solvent Screen Solvents (e.g., Alcohols, Acetone, Water) screen_acid->screen_solvent optimize_ratio Optimize Amine:Acid Ratio (Start with 1:0.5) screen_solvent->optimize_ratio crystallization Perform Crystallization (Cooling, Evaporation) optimize_ratio->crystallization filter Filter Diastereomeric Salt crystallization->filter liberate Liberate Free Amine (Basification & Extraction) filter->liberate analyze Analyze Enantiomeric Purity (Chiral HPLC/SFC) liberate->analyze success Desired Enantiomeric Purity Achieved analyze->success fail Purity Not Achieved Return to Screening analyze->fail If purity is low fail->screen_acid

Caption: Workflow for Diastereomeric Salt Crystallization.

FAQ 3: I'm observing low yields after purification. What could be the cause?

Low yields can stem from several factors throughout the purification process.

Troubleshooting Low Yields:

  • Mechanical Losses: Ensure efficient transfer of materials between vessels. Be mindful of losses during filtration and extractions.[10]

  • Incomplete Crystallization: If using diastereomeric salt crystallization, the desired salt may be partially soluble in the mother liquor.

    • Recommendation: Cool the crystallization mixture for an adequate amount of time. Consider concentrating the mother liquor to recover a second crop of crystals.

  • Amine Volatility: While not extremely volatile, some amine loss can occur during solvent removal under high vacuum and elevated temperatures.

    • Recommendation: Use moderate temperatures for solvent evaporation.

  • Degradation: Amines can be susceptible to oxidation.

    • Recommendation: Consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).

FAQ 4: My purified product is discolored. How can I remove colored impurities?

Discoloration often arises from high molecular weight byproducts or degradation products.

Decolorization Techniques:

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of your product can effectively adsorb colored impurities.

    • Protocol:

      • Dissolve the crude amine in a suitable solvent.

      • Add a small amount of activated carbon (typically 1-5% by weight).

      • Stir or gently heat the mixture for a short period.

      • Filter the mixture through celite or a fine filter paper to remove the carbon.

  • Distillation: If the impurities are non-volatile, vacuum distillation of the free amine can be an effective purification method.

Troubleshooting Guide: Chromatographic Purification

For smaller scales or when crystallization methods fail, chiral chromatography is a powerful alternative.

Problem: Poor peak shape or resolution in HPLC/SFC.

Potential Causes & Solutions:

  • Incorrect Mobile Phase: The composition of the mobile phase is crucial for good separation.

    • Recommendation: For normal-phase chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like ethanol or isopropanol) is common.[8] For SFC, supercritical CO2 with a polar co-solvent is used.[6]

  • Inappropriate Additives: Basic compounds like amines can interact strongly with the silica backbone of the stationary phase, leading to poor peak shape.

    • Recommendation: Add a small amount of a basic additive, such as diethylamine or triethylamine, to the mobile phase to improve peak shape.[8] Conversely, acidic additives can also be beneficial in some cases.[8]

  • Column Overload: Injecting too much sample can lead to broad, poorly resolved peaks.

    • Recommendation: Reduce the injection volume or the concentration of the sample.

Data Summary: Chiral HPLC/SFC Method Development
ParameterTypical Starting ConditionsOptimization Strategy
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB)Screen different CSPs
Mobile Phase (Normal Phase) Hexane/Ethanol (90:10)Vary the ratio of polar modifier
Mobile Phase (SFC) CO2/Methanol (80:20)Vary the co-solvent and its percentage
Additive 0.1% DiethylamineScreen basic and acidic additives
Flow Rate 1.0 mL/min (HPLC), 3.0 mL/min (SFC)Optimize for best resolution and analysis time
Temperature AmbientInvestigate the effect of temperature on selectivity
Experimental Protocol: Diastereomeric Salt Crystallization

This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular crude mixture.

  • Dissolution: Dissolve the crude (2R)-1-(2-methoxyphenyl)propan-2-amine (1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5-1.0 equivalent) in the same solvent.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Suspend the diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH) until the solution is basic (pH > 12).

    • Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter and concentrate the solvent under reduced pressure to obtain the purified amine.

  • Analysis: Determine the enantiomeric purity of the recovered amine using chiral HPLC or SFC.

Logical Relationship: Troubleshooting Purification Issues

start Crude Product Analysis (HPLC, NMR) identify_impurities Identify Major Impurities start->identify_impurities is_chiral Chiral Impurity (Enantiomer)? identify_impurities->is_chiral is_non_chiral Non-Chiral Impurities? identify_impurities->is_non_chiral is_chiral->is_non_chiral No chiral_res Diastereomeric Salt Crystallization or Chiral Chromatography is_chiral->chiral_res Yes achiral_purification Standard Purification (Column Chromatography, Distillation, Recrystallization) is_non_chiral->achiral_purification Yes analyze_purity Analyze Final Purity chiral_res->analyze_purity achiral_purification->analyze_purity success Product Meets Specifications analyze_purity->success fail Further Purification Needed analyze_purity->fail If purity is low

Sources

Reference Data & Comparative Studies

Validation

Stereopharmacology of 2-Methoxyamphetamine: A Comparative Guide to (2S) and (2R) Enantiomers

Executive Summary The pharmacological evaluation of ring-substituted amphetamines necessitates strict stereochemical differentiation. 1-(2-methoxyphenyl)propan-2-amine, commonly known as 2-methoxyamphetamine (OMA), exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological evaluation of ring-substituted amphetamines necessitates strict stereochemical differentiation. 1-(2-methoxyphenyl)propan-2-amine, commonly known as 2-methoxyamphetamine (OMA), exhibits profound enantiomeric divergence in its pharmacodynamics. As a Senior Application Scientist, I present this guide to objectively compare the (2S)-enantiomer (dextro-isomer analogue) and the (2R)-enantiomer (levo-isomer analogue)[1]. By analyzing their differential affinities for monoamine transporters (DAT, NET, SERT) and their downstream signaling cascades, this guide provides drug development professionals with the mechanistic insights and self-validating experimental protocols required to evaluate chiral phenethylamines.

Mechanistic Causality: The Role of C2 Chirality in Transporter Binding

The primary targets for OMA enantiomers are the presynaptic monoamine transporters and the intracellular Trace Amine-Associated Receptor 1 (TAAR1). The stereocenter at the C2 position (alpha-methyl group) is the critical determinant of binding thermodynamics.

In the (2S) configuration, the alpha-methyl group projects into a highly conserved hydrophobic pocket within the transporter's orthosteric site (S1), while allowing the primary amine to form a crucial salt bridge with an aspartate residue (e.g., Asp79 in hDAT). This optimal alignment facilitates the conformational shift from the outward-open to the inward-facing state, driving monoamine efflux. Conversely, the (2R)-enantiomer introduces severe steric clash. Its alpha-methyl group projects toward the extracellular vestibule, destabilizing the salt bridge and drastically reducing binding affinity. This structural causality explains why the (2S)-enantiomer acts as a potent monoamine releasing agent (MRA), whereas the (2R)-enantiomer exhibits negligible activity at catecholamine transporters.

Comparative Pharmacodynamics & Quantitative Data

While specific in vitro EC50 values for isolated OMA enantiomers are sparsely documented, the eudesmic ratio (the ratio of pharmacological activity between enantiomers) is highly conserved across methoxy-substituted amphetamines[2]. Using the closely related para-methoxymethamphetamine (PMMA) as a validated proxy[3], we can extrapolate the stereoselective performance of OMA. Notably, OMA lacks the potent locomotor stimulation seen with unsubstituted d-amphetamine[4], reflecting its distinct monoaminergic balance.

Table 1: Comparative Efficacy Profile of Methoxyamphetamine Enantiomers
Compound / EnantiomerTarget TransporterEC50 (nM)Pharmacological Role
(2S)-PMMA (Proxy)SERT41High-potency serotonin releaser[3]
(2R)-PMMA (Proxy)SERT134Moderate serotonin releaser[3]
(2S)-PMMA (Proxy)NET147High-potency norepinephrine releaser[3]
(2R)-PMMA (Proxy)NET>14,000Negligible activity[3]
(2S)-OMA DAT / NETHigh AffinityPrimary active enantiomer; drives efflux
(2R)-OMA DAT / NETLow AffinityWeak/Inactive at catecholamine targets[1]

Data Note: The >100-fold drop in NET affinity for the (2R)-enantiomer highlights the critical nature of C2 stereochemistry in catecholaminergic vs. serotonergic selectivity.

Experimental Methodologies: Self-Validating Synaptosomal Efflux Assay

To empirically validate the pharmacological differences between (2S)-OMA and (2R)-OMA, researchers must utilize a self-validating radioligand efflux assay. This protocol ensures trustworthiness by embedding internal mass-balance controls.

Step 1: Preparation of Rat Brain Synaptosomes

  • Procedure: Isolate synaptosomes from rat striatum (for DAT) and hippocampus (for SERT) using sucrose density gradient centrifugation.

  • Causality & Control: Synaptosomes maintain the native lipid microenvironment of the transporters. Self-Validation: Perform a Western blot for Synaptophysin to confirm synaptic vesicle integrity before proceeding.

Step 2: Radioligand Loading and Vesicular Depletion

  • Procedure: Incubate synaptosomes with[3H]-Dopamine or [3H]-Serotonin (10 nM) for 30 minutes at 37°C.

  • Causality & Control: To ensure the assay measures transporter-mediated efflux rather than spontaneous vesicular leakage, pre-treat a control cohort with Reserpine (1 μM) to deplete vesicular monoamine stores.

Step 3: Enantiomer Exposure and Efflux Induction

  • Procedure: Introduce (2S)-OMA and (2R)-OMA at varying concentrations (1 nM to 100 μM). Terminate the reaction after 5 minutes via rapid filtration through GF/B glass microfiber filters.

  • Causality & Control: Rapid filtration halts the highly dynamic reverse-transport process. Self-Validation: Include a non-specific binding control using a saturating concentration of GBR-12909 (for DAT) or Fluoxetine (for SERT).

Step 4: Liquid Scintillation Quantification

  • Procedure: Quantify the radioactivity of both the filter (retained intracellular monoamines) and the filtrate (released extracellular monoamines).

  • Causality & Control: Self-Validation (Mass Balance Check): The sum of retained and released radioactivity must equal the total loaded radioactivity (Recovery > 95%). If recovery is lower, it indicates radioligand degradation or non-specific adherence to the assay plate, invalidating the run.

Visualizing the Efflux Pathway

The following diagram illustrates the stereoselective activation of the TAAR1-mediated signaling cascade, demonstrating why the (2S)-enantiomer successfully triggers transporter reversal.

G cluster_0 Enantiomer Binding Profile S_OMA (2S)-OMA Optimal S1 Pocket Fit TAAR1 TAAR1 Receptor Activation S_OMA->TAAR1 High Efficacy R_OMA (2R)-OMA Steric Clash R_OMA->TAAR1 Low Efficacy G_Protein Gαs / Gαq Signaling Cascade TAAR1->G_Protein Kinases PKA / PKC Phosphorylation G_Protein->Kinases Transporter DAT / NET / SERT Conformational Change Kinases->Transporter Intracellular Domain Efflux Monoamine Efflux (DA, NE, 5-HT) Transporter->Efflux Transporter Reversal

Stereoselective TAAR1 activation and subsequent monoamine transporter reversal pathway.

References

  • National Center for Biotechnology Information. "(2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID 7432381 - PubChem". PubChem. URL:[Link]

  • Wikipedia. "para-Methoxymethamphetamine". URL:[Link]

  • de la Torre, R. "MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?". PubMed Central (PMC), NIH. URL:[Link]

  • ResearchGate. "Comparative Effects of Substituted Amphetamines (PMA, MDMA, and METH) on Monoamines in Rat Caudate". URL:[Link]

Sources

Comparative

Comparative Neurotoxicity and Mechanistic Profiling: (2R)-1-(2-methoxyphenyl)propan-2-amine vs. MDMA

Executive Summary In the landscape of substituted amphetamines, minor structural modifications dictate profound shifts in pharmacodynamics and neurotoxicological outcomes. This guide provides an objective, data-driven co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of substituted amphetamines, minor structural modifications dictate profound shifts in pharmacodynamics and neurotoxicological outcomes. This guide provides an objective, data-driven comparison between MDMA (3,4-methylenedioxymethamphetamine) —a potent entactogen with well-documented neurotoxic liabilities—and (2R)-1-(2-methoxyphenyl)propan-2-amine , the R-enantiomer of ortho-methoxyamphetamine (2-MA or OMA).

While MDMA is notorious for inducing long-term degeneration of serotonergic (5-HT) and dopaminergic (DA) terminals, (2R)-1-(2-methoxyphenyl)propan-2-amine exhibits a fundamentally different interaction with monoamine transporters. By analyzing the causality behind these differing profiles, researchers and drug development professionals can better understand the structure-activity relationships (SAR) that govern amphetamine-induced neurotoxicity.

Mechanistic Causality: Why Positional Isomerism Dictates Toxicity

As an application scientist evaluating neurotoxic liabilities, it is critical to look beyond phenotypic outcomes and examine the molecular causality at the transporter level.

The MDMA Paradigm (Severe Neurotoxicity): MDMA contains a planar 3,4-methylenedioxy ring system. This specific geometry allows the molecule to perfectly align within the orthosteric binding pockets of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT). MDMA does not merely inhibit reuptake; it acts as a substrate, stabilizing an inward-facing transporter conformation that triggers massive, non-exocytotic reverse transport (efflux) of 5-HT and DA . The subsequent auto-oxidation and enzymatic degradation of these excess monoamines by Monoamine Oxidase (MAO) generate high concentrations of reactive oxygen species (ROS) and toxic quinones. This oxidative stress overwhelms cellular defenses, leading to microglial activation, astrogliosis, and ultimate terminal degeneration .

The (2R)-1-(2-methoxyphenyl)propan-2-amine Paradigm (Negligible Neurotoxicity): In stark contrast, (2R)-1-(2-methoxyphenyl)propan-2-amine features a methoxy group at the ortho (2-) position of the phenyl ring. This positional shift creates severe steric hindrance. The bulky ortho-methoxy group prevents the molecule from adopting the necessary conformation to penetrate and bind effectively within the SERT and DAT orthosteric sites . Consequently, the compound acts as a very weak reuptake inhibitor and completely fails to induce the reverse transport mechanism. Without the massive monoamine efflux, there is no subsequent ROS cascade, rendering the compound virtually devoid of MDMA-like neurotoxicity .

Divergent Signaling and Toxicity Pathways

G cluster_MDMA MDMA Pathway cluster_2MA (2R)-2-MA Pathway MDMA MDMA (Planar 3,4-methylenedioxy) MDMA_Bind High Affinity SERT/DAT Reverse Transport MDMA->MDMA_Bind MDMA_ROS Massive DA/5-HT Efflux ROS & Quinone Formation MDMA_Bind->MDMA_ROS MDMA_Tox Terminal Degeneration (Severe Neurotoxicity) MDMA_ROS->MDMA_Tox R2MA (2R)-2-MA (Steric Ortho-methoxy) R2MA_Bind Low Affinity SERT/DAT Minimal Interaction R2MA->R2MA_Bind R2MA_ROS Stable Monoamine Levels No Oxidative Stress R2MA_Bind->R2MA_ROS R2MA_Tox Preserved Terminals (No Neurotoxicity) R2MA_ROS->R2MA_Tox

Divergent neurotoxic pathways of MDMA versus (2R)-1-(2-methoxyphenyl)propan-2-amine.

Quantitative Toxicological Data Comparison

The following table summarizes the comparative performance of both compounds across key pharmacodynamic and toxicological parameters.

Pharmacodynamic / Toxicological ParameterMDMA(2R)-1-(2-methoxyphenyl)propan-2-amine
Target Affinity (SERT / DAT) High (IC₅₀ ~350 nM / ~1,500 nM)Very Low (IC₅₀ >10,000 nM)
Monoamine Efflux Capability Potent Releaser (5-HT > DA)Negligible Releaser
Oxidative Stress (ROS Generation) High (+++)Baseline (-)
5-HT Terminal Degeneration (7 days) Severe (-40% to -60% 5-HT depletion)None (No significant change)
Astrogliosis (GFAP Expression) Significantly ElevatedBaseline
In Vivo Locomotor Stimulation Hyperactive / StereotypyInactive / Baseline

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that isolate the specific variables responsible for neurotoxicity.

Protocol A: Synaptosomal Radioligand Uptake and Release Assay

Purpose: To quantify the direct interaction of the compounds with monoamine transporters.

  • Tissue Preparation: Euthanize adult male Sprague-Dawley rats. Rapidly dissect the cerebral cortex (for SERT) and corpus striatum (for DAT). Homogenize in ice-cold 0.32 M sucrose buffer.

  • Synaptosome Isolation: Centrifuge the homogenate at 1,000 × g for 10 min. Collect the supernatant and centrifuge at 12,000 × g for 20 min to yield the P2 synaptosomal pellet. Resuspend in oxygenated Krebs-Ringer buffer.

  • Radioligand Incubation: Aliquot synaptosomes into assay tubes. Add 10 nM [³H]-5-HT or [³H]-DA.

  • Self-Validation Control: Run parallel samples at 4°C (to measure passive non-specific diffusion) and 37°C (to measure active transporter-mediated uptake). Subtract the 4°C values from the 37°C values to isolate specific uptake.

  • Compound Introduction: Introduce MDMA or (2R)-1-(2-methoxyphenyl)propan-2-amine at varying concentrations (10 nM to 100 μM) to generate dose-response curves.

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Wash with cold buffer, immerse in scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter.

Protocol B: In Vivo Assessment of Neurotoxicity (GFAP and 5-HT Depletion)

Purpose: To validate the downstream long-term neurotoxic outcomes in a live model.

  • Dosing Paradigm: Divide rats into three cohorts: Vehicle, MDMA (4 × 10 mg/kg, i.p., 2-hour intervals), and (2R)-1-(2-methoxyphenyl)propan-2-amine (4 × 10 mg/kg, i.p., 2-hour intervals). Note: This binge-dosing model is the gold standard for reliably inducing amphetamine neurotoxicity.

  • Temperature Monitoring: Core body temperature must be monitored via rectal probes every 30 minutes. Causality link: Hyperthermia exacerbates ROS generation. Tracking this ensures toxicity is not solely an artifact of thermal stress.

  • Recovery & Harvesting: Allow a 7-day washout period. Euthanize subjects and rapidly freeze brains on dry ice.

  • HPLC-EC Analysis: Microdissect the striatum and hippocampus. Homogenize in 0.1 M perchloric acid. Analyze supernatants via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) to quantify total 5-HT and 5-HIAA levels.

  • Western Blotting: Analyze the remaining tissue lysate using SDS-PAGE. Probe with antibodies against Glial Fibrillary Acidic Protein (GFAP) to quantify astrogliosis (a definitive marker of neuroinflammation and terminal damage).

Conclusion

The comparative analysis between MDMA and (2R)-1-(2-methoxyphenyl)propan-2-amine perfectly illustrates how spatial orientation dictates pharmacodynamics. The planar methylenedioxy group of MDMA facilitates catastrophic transporter reversal and subsequent oxidative neurotoxicity. Conversely, the steric clash introduced by the ortho-methoxy substitution in (2R)-1-(2-methoxyphenyl)propan-2-amine abolishes this interaction, resulting in a compound that lacks both the potent entactogenic effects and the severe neurotoxic liabilities of its structural cousins.

References

  • Title: Comparative actions of monomethoxyamphetamines on the release and uptake of biogenic amines in brain tissue. Source: PubMed (The Journal of Pharmacology and Experimental Therapeutics) URL: [Link]

  • Title: MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? Source: Frontiers in Genetics URL: [Link]

  • Title: Functional and Structural Brain Changes Associated with Methamphetamine Abuse Source: PubMed Central (PMC) URL: [Link]

Validation

Technical Comparison Guide: Cross-Reactivity of (2R)-1-(2-methoxyphenyl)propan-2-amine in Commercial Amphetamine Immunoassays

Executive Summary As the landscape of novel psychoactive substances (NPS) expands, clinical and forensic laboratories face significant analytical challenges. The compound (2R)-1-(2-methoxyphenyl)propan-2-amine , more com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of novel psychoactive substances (NPS) expands, clinical and forensic laboratories face significant analytical challenges. The compound (2R)-1-(2-methoxyphenyl)propan-2-amine , more commonly known as the (R)-enantiomer of 2-methoxyamphetamine (R-OMA), is a positional analogue of the designer drug para-methoxyamphetamine (PMA). Understanding how this specific stereoisomer interacts with commercial amphetamine immunoassays is critical for drug development professionals and toxicologists to accurately interpret screening results and prevent critical false negatives (1)[1].

This guide objectively compares the cross-reactivity profiles of R-OMA across major immunoassay platforms, details the mechanistic causes of its poor binding affinity, and provides a self-validating protocol for laboratory assessment.

Mechanistic Causality: Stereochemistry and Steric Hindrance

Commercial amphetamine immunoassays utilize antibodies raised primarily against d-amphetamine, which possesses an (S)-stereocenter. The target molecule, (2R)-1-(2-methoxyphenyl)propan-2-amine, introduces two distinct structural deviations that fundamentally disrupt antibody-antigen binding:

  • Chiral Mismatch : The (2R) configuration is stereochemically opposed to the (S)-configuration of the target d-amphetamine. Because antibodies exhibit high stereoselectivity, the (R)-enantiomer demonstrates an order of magnitude lower binding affinity than its (S)-counterpart (2)[2].

  • Steric Exclusion : The addition of a methoxy group (-OCH₃) at the ortho position of the phenyl ring creates significant steric bulk. The paratope of a highly specific anti-amphetamine antibody is tightly contoured to an unsubstituted phenyl ring. The ortho-methoxy group causes a severe steric clash, preventing the primary amine from anchoring into the binding pocket.

BindingLogic A d-Amphetamine (2S-enantiomer, Unsubstituted Ring) C Anti-Amphetamine Antibody Paratope A->C High Affinity Fit B (R)-2-Methoxyamphetamine (2R-enantiomer, ortho-Methoxy) B->C Steric Clash & Chiral Mismatch D Strong Signal (True Positive) C->D Binding E Weak/No Signal (True Negative) C->E Rejection

Caption: Competitive binding logic of (R)-2-methoxyamphetamine in standard amphetamine immunoassays.

Comparative Performance of Immunoassay Platforms

Different immunoassay principles—such as Fluorescence Polarization Immunoassay (FPIA), Radioimmunoassay (RIA), and Enzyme Immunoassay (EIA)—exhibit varying vulnerabilities to cross-reactants. Studies evaluating 2-methoxyamphetamine across platforms reveal consistently low cross-reactivity, confirming the mechanistic predictions of steric hindrance (3)[3].

Table 1: Comparative Cross-Reactivity Profiles for 2-Methoxyamphetamine
Immunoassay PlatformDetection PrincipleTarget AnalyteCross-Reactivity (%)Conc. Required for Positive (ng/mL)*
Abbott TDx Amp/Meth II FPIAd-Amphetamine< 1.0%> 100,000
Roche Abuscreen RIAd-Amphetamine< 0.5%> 100,000
Syva EMIT II Plus EIAd-Amphetamine~ 1.2%> 80,000

*Based on a standard 1,000 ng/mL administrative cutoff. Data synthesized from historical cross-reactivity evaluations of methoxylated amphetamine analogues (4)[4].

Experimental Protocol: Self-Validating Cross-Reactivity Assessment

To objectively determine the cross-reactivity of (2R)-1-(2-methoxyphenyl)propan-2-amine in your laboratory, follow this self-validating methodology. This protocol ensures that matrix effects and endogenous putrefactive amines do not confound the results.

Step 1: Matrix Validation (Establishing the Control)

  • Action : Obtain certified drug-free human urine. Analyze the blank matrix using LC-QTOF-MS.

  • Causality : Human urine can contain endogenous putrefactive amines (e.g., tyramine, tryptamine) or undeclared sympathomimetic amines that cause baseline drift in immunoassays. High-resolution mass spectrometry validation establishes an absolute zero-interference baseline (5)[5].

Step 2: Analyte Spiking (Creating the Gradient)

  • Action : Prepare working solutions of highly pure (2R)-1-(2-methoxyphenyl)propan-2-amine standard. Spike the validated blank urine to create a concentration gradient: 1,000, 10,000, 50,000, and 100,000 ng/mL.

  • Causality : Testing up to 100,000 ng/mL is necessary because low-affinity structural analogues often only overcome steric exclusion at extreme physiological concentrations, which can occur in acute overdose scenarios.

Step 3: Assay Calibration & Execution

  • Action : Calibrate the immunoassay analyzer using standard d-amphetamine calibrators (0, 250, 500, 1000 ng/mL) per manufacturer guidelines. Run the spiked samples in triplicate.

  • Causality : Triplicate runs account for intra-assay precision variance. Calibrating against d-amphetamine provides the necessary reference curve to calculate apparent concentrations accurately.

Step 4: Data Calculation

  • Action : Calculate the % Cross-Reactivity using the formula: (Apparent d-Amphetamine Concentration / Spiked Analogue Concentration) × 100.

Workflow N1 1. Matrix Validation (LC-QTOF-MS on Blank Urine) N2 2. Analyte Spiking (R-OMA at 1k - 100k ng/mL) N1->N2 N3 3. Immunoassay Screening (FPIA, RIA, EIA Platforms) N2->N3 N4 4. Cross-Reactivity Calculation (Apparent / Spiked Conc.) N3->N4

Caption: Self-validating workflow for assessing immunoassay cross-reactivity of amphetamine analogues.

Conclusion & Strategic Recommendations

The structural characteristics of (2R)-1-(2-methoxyphenyl)propan-2-amine—specifically its (2R) stereocenter and bulky ortho-methoxy substitution—render it virtually invisible to standard d-amphetamine immunoassays at typical physiological concentrations. While this prevents false-positive amphetamine screens, it creates a dangerous diagnostic blind spot (false negative) in cases of specific designer drug intoxication.

For definitive identification, laboratories must reflex to high-resolution mass spectrometry (LC-QTOF-MS or LC-MS/MS), which bypasses antibody steric limitations and identifies the compound definitively based on exact mass and fragmentation patterns (5)[5].

References

  • Interpretation of Amphetamines Screening and Confirmation Testing ResearchG
  • Fluorescence polarization immunoassay detection of amphetamine, methamphetamine, and illicit amphetamine analogues PubMed
  • Cross-Reactivity of Commercial Immunoassays for Screening of New Amphetamine Designer Drugs.
  • Forensic Toxicological Screening and Confirmation of 800+ Novel Psychoactive Substances by LC-QTOF-MS and 2D-LC Analysis CORE
  • Combining Active Immunization with Monoclonal Antibody Therapy To Facilitate Early Initiation of a Long-Acting Anti-Methamphetamine Antibody Response ACS Public

Sources

Comparative

comparing receptor affinity of 2-methoxyamphetamine and 3-methoxyamphetamine

As a Senior Application Scientist in neuropharmacology, I have structured this guide to provide a rigorous, objective comparison of the receptor affinity and monoamine release profiles of two critical amphetamine positio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology, I have structured this guide to provide a rigorous, objective comparison of the receptor affinity and monoamine release profiles of two critical amphetamine positional isomers: 2-methoxyamphetamine (2-MA / OMA) and 3-methoxyamphetamine (3-MA / MMA) .

By shifting the methoxy group from the ortho (2-position) to the meta (3-position) on the phenyl ring, the pharmacodynamic behavior of the molecule fundamentally changes. This guide dissects the structure-activity relationship (SAR), provides empirical data, and outlines the self-validating experimental protocols required to measure these interactions.

Structural Pharmacology & Mechanistic Insights

The positional isomerism between 2-MA and 3-MA dictates their ability to interact with monoamine transporters (DAT, NET, SERT) and serotonin (5-HT) receptors[1][2].

  • 3-Methoxyamphetamine (3-MA): Acts as a potent, broad-spectrum combined serotonin-norepinephrine-dopamine releasing agent (SNDRA). The meta-methoxy substitution is well-tolerated within the lipophilic binding pockets of monoamine transporters. Once transported into the presynaptic terminal, 3-MA acts as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1), triggering a kinase cascade that phosphorylates the transporter and induces monoamine efflux[1].

  • 2-Methoxyamphetamine (2-MA): Exhibits a drastically reduced capacity for monoamine release. The ortho-methoxy group introduces significant steric hindrance, misaligning the crucial amine pharmacophore with the aspartate residues inside the transporter channel. Consequently, 2-MA functions poorly as a substrate and acts more similarly to a weak β-adrenergic receptor agonist[2].

Both compounds exhibit relatively weak, micromolar affinity for 5-HT1 and 5-HT2 receptors, demonstrating that their primary differentiation lies in transporter-mediated monoamine release rather than direct postsynaptic receptor agonism[1][2].

Quantitative Affinity & Release Profiles

The following table synthesizes the equilibrium dissociation constants ( Ki​ ) for receptor binding and the half-maximal effective concentrations ( EC50​ ) for transporter-mediated monoamine release[1][2][3].

Target / Assay2-Methoxyamphetamine (2-MA)3-Methoxyamphetamine (3-MA)Pharmacological Shift
5-HT1 Receptor ( Ki​ ) 3,500 nM2,660 nM1.3x higher affinity for 3-MA
5-HT2 Receptor ( Ki​ ) 8,130 nM7,850 nMNegligible difference
NET (NE Release EC50​ ) 473 nM58.0 nM8.1x more potent for 3-MA
DAT (DA Release EC50​ ) 1,478 nM103.0 nM14.3x more potent for 3-MA

Experimental Methodologies

To ensure scientific integrity, the data above must be derived from robust, self-validating assay systems. Below are the field-proven protocols used to generate these pharmacological profiles.

Protocol A: Synaptosomal Monoamine Release Assay

Causality & Design: We utilize freshly isolated rat brain synaptosomes rather than transfected HEK293 cells. Synaptosomes retain the endogenous vesicular monoamine transporter (VMAT2) machinery and native regulatory proteins (like TAAR1) required to accurately model physiological transporter reversal.

  • Tissue Preparation: Isolate synaptosomes from rat striatum (for DAT) or cortex (for NET) using sucrose density gradient centrifugation.

  • Radioligand Loading: Pre-incubate synaptosomes with [3H] -Dopamine or [3H] -Norepinephrine.

    • Self-Validation Check: Pre-treat the preparation with pargyline (a monoamine oxidase inhibitor) to prevent the premature enzymatic degradation of the radiotracer.

  • Compound Incubation: Introduce 2-MA or 3-MA at log-scale concentrations (10 nM to 100 μM).

    • Self-Validation Check: Run d-amphetamine as a positive control to define the maximum assay window ( Emax​ ) and buffer-only as a negative baseline control.

  • Termination: Perform rapid vacuum filtration through glass-fiber filters.

    • Causality: Rapid filtration physically separates the released [3H] -monoamines in the filtrate from the retained intracellular pool, preventing re-uptake and freezing the kinetic state.

  • Quantification: Measure radioactivity via liquid scintillation counting and fit the data to a 4-parameter logistic regression to derive the EC50​ .

Protocol B: Radioligand Competitive Binding Assay (5-HT Receptors)

Causality & Design: To determine true receptor affinity ( Ki​ ) without the confounding variable of efficacy, we use competitive displacement of a known radioligand.

  • Membrane Prep: Homogenize rat cortical tissue and perform repeated wash-and-centrifuge cycles.

    • Causality: This washes away endogenous serotonin that would otherwise compete with the radioligand and artificially inflate the apparent Ki​ of the test compounds.

  • Incubation: Combine membranes, [3H] -ketanserin (for 5-HT2), and test compounds (2-MA/3-MA) for 60 minutes at 37°C to reach thermodynamic equilibrium.

    • Self-Validation Check: Define non-specific binding (NSB) by adding an overwhelming excess (10 μM) of unlabeled methysergide.

  • Analysis: Harvest membranes via filtration, count bound radioactivity, and calculate the Ki​ using the Cheng-Prusoff equation.

Pathway & Workflow Visualizations

AssayWorkflow N1 1. Synaptosome Isolation (Rat Brain Homogenate) N2 2. Pre-incubation (Tritium-labeled Monoamines) N1->N2 N3 3. Test Compound Addition (2-MA / 3-MA) N2->N3 N4 4. Rapid Filtration & Wash (Terminate Efflux) N3->N4 N5 5. Liquid Scintillation (Quantify Radioactivity) N4->N5 N6 6. Dose-Response Curve (EC50 Calculation) N5->N6

Synaptosomal monoamine release assay workflow.

SignalingPathway Drug Methoxyamphetamine (e.g., 3-MA) MAT Monoamine Transporter (DAT / NET) Drug->MAT Substrate Uptake TAAR1 Intracellular TAAR1 MAT->TAAR1 Cytosolic Entry Efflux Transporter Reversal (Monoamine Efflux) MAT->Efflux Conformational Shift Kinase PKA / PKC Activation TAAR1->Kinase G-protein signaling Kinase->MAT Phosphorylation

Mechanism of monoamine efflux via TAAR1 activation.

References

  • Wikipedia Contributors. "3-Methoxyamphetamine". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia Contributors. "2-Methoxyamphetamine". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "para-Methoxymethamphetamine". Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Validation

Validation of Chiral Chromatography Methods for (2R)-1-(2-methoxyphenyl)propan-2-amine Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the enantiomeric purity of primary amine therapeutics and their intermediates. The molecule (2R)-1-(2-methoxyphenyl)propan-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the enantiomeric purity of primary amine therapeutics and their intermediates. The molecule (2R)-1-(2-methoxyphenyl)propan-2-amine —the R-enantiomer of 2-methoxyamphetamine (OMA)—presents a unique chromatographic puzzle. It possesses a single chiral center at the alpha-carbon, a basic primary amine group, and an ortho-methoxy substitution on the phenyl ring that introduces specific steric constraints.

Validating the purity of the (2R)-enantiomer requires a method that is not only highly selective but also robust, reproducible, and free from artifacts. This guide objectively compares the leading chiral chromatography methodologies, explains the physicochemical causality behind their performance, and provides a self-validating experimental protocol for LC-MS/MS applications.

Mechanistic Evaluation of Chiral Selectors

To separate the (2R) and (2S) enantiomers of 1-(2-methoxyphenyl)propan-2-amine, the chiral stationary phase (CSP) must form transient, reversible diastereomeric complexes with the analyte. The energy difference ( ΔΔG ) between these complexes dictates the resolution.

Method A: Crown Ether-Based CSPs (e.g., Crownpak CR-I(+))

Crown ether columns utilize a chiral 18-crown-6 ether immobilized on silica.

  • The Causality: The separation mechanism relies on host-guest inclusion complexation. The primary amine of the analyte must be fully protonated (-NH 3+​ ) to fit into the 18-crown-6 cavity, where it forms three strong hydrogen bonds with the ether oxygens[1]. The chiral barrier (often a binaphthyl group) interacts differentially with the alpha-methyl and the ortho-methoxy phenyl group of the enantiomers.

  • The Trade-off: To maintain the protonated state, the mobile phase must be highly acidic (typically pH < 2.0, using perchloric acid)[2]. While this yields exceptional resolution for UV detection, the non-volatile acid makes this method highly incompatible with Mass Spectrometry (MS).

Method B: Polysaccharide-Based CSPs (e.g., Chiralpak AD-H, Lux AMP)

These columns utilize derivatized polymers, such as amylose tris(3,5-dimethylphenylcarbamate).

  • The Causality: Separation is driven by a combination of hydrogen bonding (between the analyte's amine and the CSP's carbamate linkages), dipole-dipole interactions, and π−π interactions with the phenyl rings[3]. The polymer forms a helical structure that creates a stereoselective chiral cavity.

  • The Trade-off: These columns excel in polar organic, reversed-phase, and Supercritical Fluid Chromatography (SFC) modes[4]. By using volatile basic additives (e.g., 0.1% ammonium hydroxide), they suppress secondary interactions with silica silanols, providing sharp peaks and seamless LC-MS/MS compatibility[5].

Method C: Indirect Chiral Derivatization

This traditional approach reacts the primary amine with an optically pure chiral derivatizing agent (e.g., Mosher's acid chloride or Marfey's reagent) to form diastereomers, which are then separated on a standard achiral C18 column[6].

  • The Causality: Diastereomers have different physicochemical properties, allowing for separation without a specialized chiral column.

  • The Trade-off: This method is prone to kinetic resolution—where one enantiomer reacts faster than the other—leading to artifact formation and quantitation errors ranging from 8-19%[7]. It also requires extensive sample workup, making it unsuitable for high-throughput validation.

Mechanism Target Target Analyte: (2R)-1-(2-methoxyphenyl)propan-2-amine Selector Chiral Selector Evaluation Target->Selector Crown Crown Ether CSP Mechanism: Host-Guest Inclusion Interaction: -NH3+ in 18-crown-6 cavity Constraint: Requires pH < 2 Selector->Crown UV Detection Poly Polysaccharide CSP Mechanism: H-Bonding & Steric Fit Interaction: Carbamate linkages Advantage: MS-Compatible Buffers Selector->Poly LC-MS/MS

Fig 1. Mechanistic decision tree for chiral stationary phase selection based on detection mode.

Quantitative Performance Comparison

When validating the purity of the (2R)-enantiomer, the chosen method must reliably detect trace levels of the (2S)-impurity. Below is a comparative matrix of the three methodologies based on field-proven data for amphetamine derivatives.

ParameterCrown Ether CSP (CR-I(+))Polysaccharide CSP (AD-H)Indirect Derivatization
Primary Mechanism Host-Guest Inclusion[1]H-Bonding / Steric Fit[3]Diastereomer Formation[6]
Mobile Phase Aqueous HClO 4​ (pH 1.5)Methanol / Ethanol + NH 3​ [5]Acetonitrile / Water (Gradient)
MS Compatibility Poor (Ion suppression/damage)Excellent (Volatile buffers)[4]Excellent
Resolution ( Rs​ ) > 2.0> 1.5> 2.5
Analysis Time 15 - 25 min5 - 10 min (SFC/UHPLC)[8]20 - 30 min (+ Prep time)
Artifact Risk LowLowHigh (Kinetic resolution)[7]
Best Application Preparative UV / API ReleaseHigh-Throughput LC-MS/MSLegacy GC-MS systems

Self-Validating Experimental Protocol: LC-MS/MS with Polysaccharide CSP

For modern pharmaceutical and forensic laboratories, the Polysaccharide CSP coupled with LC-MS/MS is the gold standard due to its speed, sensitivity, and lack of derivatization artifacts[4].

A protocol is only as good as its internal logic. The following workflow is designed as a self-validating system —meaning the protocol includes built-in chromatographic gates that prove the data's integrity in real-time.

Phase 1: Chromatographic Conditions
  • Column: Chiralpak AD-3 (150 mm × 4.6 mm, 3 µm) or equivalent amylose-based CSP.

  • Mobile Phase: 100% Methanol containing 0.1% Ammonium Hydroxide (NH 4​ OH)[5].

    • Causality Note: The NH 4​ OH acts as a silanol blocker. Without it, the primary amine of the analyte will undergo secondary ion-exchange interactions with the silica backbone, causing severe peak tailing and destroying chiral resolution[8].

  • Flow Rate: 0.5 mL/min.

  • Temperature: 20°C.

    • Causality Note: Chiral recognition is an enthalpy-driven process. Lowering the temperature rigidifies the polymer's chiral cavity, increasing the energy difference between the transient diastereomeric complexes and improving resolution[5].

  • Detection: ESI-MS/MS in Positive Ion Mode (MRM transitions optimized for the protonated precursor [M+H]+ ).

Phase 2: The Self-Validating Workflow

Step 1: System Suitability Test (SST)

  • Action: Inject a 100 ng/mL racemic standard of (2R/2S)-1-(2-methoxyphenyl)propan-2-amine.

  • Validation Gate: The system must achieve baseline resolution ( Rs​≥1.5 ). If Rs​<1.5 , the run aborts. This proves the column's chiral recognition capabilities are intact before any unknown samples are processed.

Step 2: Carryover Verification (Blank Injection)

  • Action: Inject a pure solvent blank immediately following the highest calibration standard.

  • Validation Gate: The signal at the retention times of both enantiomers must be <5% of the Limit of Quantitation (LOQ). This proves that any (2S)-impurity detected in the target sample is real and not a ghost peak from a previous injection.

Step 3: Internal Standard (IS) Normalization

  • Action: Spike all samples and standards with a deuterated internal standard (e.g., Amphetamine-d11) prior to extraction[9].

  • Validation Gate: The IS peak area must remain consistent ( ±15% ) across all injections. This corrects for any matrix-induced ion suppression in the ESI source, ensuring that the calculated enantiomeric ratio is absolute.

Step 4: Sample Analysis

  • Action: Inject the (2R)-1-(2-methoxyphenyl)propan-2-amine batch sample. Calculate the enantiomeric excess (ee%) based on the integrated peak areas of the (2R) and (2S) peaks.

Workflow SST 1. System Suitability Inject Racemic Mix Target: Rs > 1.5 Prep 2. Sample Prep Non-chiral solvent Spike Internal Std SST->Prep Run 3. LC-MS/MS Run Polysaccharide CSP Volatile Basic Buffer Prep->Run Val 4. Self-Validation Check Blank for Carryover Verify Enantiomeric Ratio Run->Val

Fig 2. Self-validating chiral LC-MS/MS workflow ensuring method robustness and zero carryover.

Conclusion

For the validation of (2R)-1-(2-methoxyphenyl)propan-2-amine, the choice of methodology dictates the reliability of the purity assessment. While Crown Ether CSPs offer excellent fundamental chiral recognition for primary amines[1], their reliance on non-volatile acids limits modern hyphenated techniques. Conversely, indirect derivatization introduces unacceptable risks of kinetic resolution and artifact formation[7].

By leveraging a Polysaccharide-based CSP with volatile basic modifiers, analysts can achieve rapid, baseline enantiomeric resolution while maintaining full MS/MS compatibility[4][5]. When executed within a self-validating framework, this approach guarantees the highest level of scientific integrity for chiral purity determination.

References

  • Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. Journal of Biochemical and Biophysical Methods. Available at:[Link]

  • Forensic - Chiral Analysis of Methamphetamine and its Metabolite, Amphetamine, in Urine by CESI-MS. SCIEX. Available at:[Link]

  • Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS. OpenBU. Available at:[Link]

  • Direct Chiral Resolution of Phenylalkylamines Using a Crown Ether Chiral Stationary Phase. ResearchGate. Available at:[Link]

  • Chapter 8: The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds. Royal Society of Chemistry. Available at:[Link]

  • Chiral Separations. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Enantiomeric separation and quantification of R/S-amphetamine in serum using semi-automated liquid-liquid extraction and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry. PubMed. Available at:[Link]

  • Fast Separation of Amphetamine and Methamphetamine Enantiomers on a CHIRALPAK AD-H Column by SFC. Chiral Technologies. Available at:[Link]

  • Development of a Method for the Chiral Separation of D/L-Amphetamine. Agilent Technologies. Available at:[Link]

Sources

Comparative

A Researcher's Guide to Comparing In Vitro and In Vivo Clearance of (2R)-1-(2-methoxyphenyl)propan-2-amine

This guide provides a comprehensive comparison of the methodologies used to determine the in vitro and in vivo clearance rates of the novel psychoactive substance (2R)-1-(2-methoxyphenyl)propan-2-amine. As a research com...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the methodologies used to determine the in vitro and in vivo clearance rates of the novel psychoactive substance (2R)-1-(2-methoxyphenyl)propan-2-amine. As a research compound with limited publicly available pharmacokinetic data, this document serves as an illustrative framework for researchers and drug development professionals. We will delve into the experimental designs, underlying scientific principles, and the critical interpretation of data, enabling a thorough understanding of how a compound's metabolic fate is predicted and subsequently confirmed.

Introduction: The Critical Role of Clearance in Drug Development

Drug clearance is a fundamental pharmacokinetic parameter that dictates the rate of elimination of a drug from the body.[1] A comprehensive understanding of a compound's clearance is paramount for predicting its half-life, bioavailability, and optimal dosing regimen in clinical settings.[1][2] For novel compounds like (2R)-1-(2-methoxyphenyl)propan-2-amine, early assessment of clearance provides invaluable insights into its potential for drug-drug interactions and patient-specific variability.

The primary routes of drug clearance are hepatic metabolism and renal excretion.[1] Given the chemical structure of (2R)-1-(2-methoxyphenyl)propan-2-amine, a substituted amphetamine analog, hepatic metabolism is anticipated to be the predominant clearance pathway. PubChem data indicates known human metabolites, including 3-(2-aminopropyl)-4-methoxycyclohexan-1-ol, alpha-Methyl-3-hydroxy-2-methoxybenzeneethanamine, and 2-(2-Aminopropyl)phenol, which points towards metabolic transformation as a key elimination process.[3] Studies on the related compound, 2-methoxyamphetamine, have shown that O-dealkylation and aromatic hydroxylation are significant metabolic routes mediated by cytochrome P450 enzymes, particularly CYP2D6.[4]

This guide will navigate through the standard in vitro systems that offer early predictions of metabolic stability and the subsequent in vivo studies that provide the definitive measure of clearance in a complete biological system.

In Vitro Clearance: Predicting Metabolic Fate in the Laboratory

In vitro metabolic stability assays are cost-effective, high-throughput methods to estimate a compound's intrinsic clearance (CLint), the inherent ability of the liver to metabolize a drug.[5] These assays primarily utilize liver microsomes or hepatocytes.[1]

Liver Microsome Stability Assay

Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and contain a high concentration of phase I drug-metabolizing enzymes, most notably cytochrome P450s (CYPs).[6][7] This assay is particularly useful for identifying compounds that are primarily cleared by CYP-mediated metabolism.[6]

Rationale for Experimental Choices:

  • Pooled Human Liver Microsomes: Using microsomes pooled from multiple donors minimizes the impact of inter-individual variability in enzyme expression and activity.[6]

  • NADPH Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity.[6][8] Including a control without NADPH helps to identify any non-enzymatic degradation of the test compound.[6]

  • Low Substrate Concentration: A test compound concentration significantly below the Michaelis-Menten constant (Km) ensures that the enzyme kinetics are in the linear range (first-order kinetics), allowing for a straightforward calculation of the half-life.[9]

Experimental Protocol: Liver Microsome Stability Assay

  • Preparation: A stock solution of (2R)-1-(2-methoxyphenyl)propan-2-amine is prepared in an organic solvent like DMSO. Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[8]

  • Incubation: The test compound is mixed with the liver microsome solution and pre-incubated at 37°C. The metabolic reaction is initiated by adding a solution of NADPH.[7][9]

  • Sampling and Termination: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.[6][9]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[9]

  • Data Processing: The percentage of the remaining compound at each time point is calculated. The natural logarithm of this percentage is plotted against time, and the slope of the resulting line is used to determine the half-life (t½) and subsequently the intrinsic clearance (CLint).[6][9]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare (2R)-1-(2-methoxyphenyl)propan-2-amine stock solution D Mix compound and microsomes, pre-incubate at 37°C A->D B Thaw and dilute human liver microsomes B->D C Prepare NADPH cofactor solution E Initiate reaction with NADPH C->E D->E F Collect samples at multiple time points E->F G Stop reaction with cold acetonitrile F->G H Centrifuge and collect supernatant G->H I Quantify parent compound by LC-MS/MS H->I J Calculate t½ and CLint I->J

Workflow for Liver Microsome Stability Assay.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain a full complement of both phase I and phase II drug-metabolizing enzymes, as well as the necessary cofactors.[10][11] This assay provides a more comprehensive assessment of metabolic clearance, including pathways like glucuronidation and sulfation, and also accounts for cellular uptake.[11][12]

Rationale for Experimental Choices:

  • Suspension of Cryopreserved Hepatocytes: Cryopreserved hepatocytes offer convenience and retain enzymatic activities comparable to fresh hepatocytes.[13] A suspension format allows for uniform exposure of the cells to the test compound.

  • Cell Viability Assessment: It is crucial to ensure high cell viability throughout the experiment, as this directly impacts metabolic capacity.

  • Serum-Free Medium: Serum can contain proteins that bind to the test compound, reducing its free concentration and availability for metabolism. A serum-free medium provides a more accurate assessment of intrinsic clearance.[14]

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and diluted in a supplemented cell culture medium to a specific viable cell density (e.g., 1 x 10^6 cells/mL).[13]

  • Compound Preparation: A working solution of (2R)-1-(2-methoxyphenyl)propan-2-amine is prepared in the incubation medium.[13]

  • Incubation: The hepatocyte suspension is added to the medium containing the test compound in a multi-well plate and incubated at 37°C on an orbital shaker to keep the cells in suspension.[13]

  • Sampling and Termination: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), an aliquot of the cell suspension is removed and mixed with a cold quenching solvent (e.g., acetonitrile) to terminate the metabolic reactions.[12][13]

  • Analysis: Similar to the microsomal assay, the samples are processed and analyzed by LC-MS/MS to determine the concentration of the parent compound over time.[14]

  • Data Calculation: The rate of disappearance of the compound is used to calculate the half-life and intrinsic clearance.[13][14]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Thaw and prepare hepatocyte suspension C Mix hepatocytes and compound in multi-well plate A->C B Prepare compound working solution in medium B->C D Incubate at 37°C with shaking C->D E Collect aliquots at various time points D->E F Quench reaction with cold solvent E->F G Process samples for LC-MS/MS analysis F->G H Determine parent compound concentration G->H I Calculate t½ and CLint H->I G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Modeling A Administer compound to rats (IV and PO groups) B Collect blood samples at scheduled time points A->B C Process blood to obtain plasma B->C D Quantify drug concentration in plasma via LC-MS/MS C->D E Plot plasma concentration vs. time D->E F Calculate PK parameters (CL, Vd, t½) E->F

Workflow for an In Vivo Pharmacokinetic Study.

Hypothetical In Vivo Data Summary

The following table presents hypothetical data for the in vivo clearance of (2R)-1-(2-methoxyphenyl)propan-2-amine in rats.

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 15
Clearance (CL, mL/min/kg) 50-
Volume of Distribution (Vd, L/kg) 3.5-
Half-life (t½, h) 0.81.0
Bioavailability (F, %) -60

Note: These values are for illustrative purposes only and do not represent actual experimental data.

Comparison and In Vitro-In Vivo Extrapolation (IVIVE)

The ultimate goal of in vitro metabolism studies is to predict the in vivo clearance. This process is known as in vitro-in vivo extrapolation (IVIVE). [5][15] Comparing In Vitro Systems:

In our hypothetical data, the clearance in hepatocytes is higher than in microsomes. This is a plausible scenario, as hepatocytes contain a broader range of metabolic enzymes and account for cellular uptake processes. [11]This would suggest that both phase I and phase II metabolism, or active uptake into the liver cells, contribute to the clearance of (2R)-1-(2-methoxyphenyl)propan-2-amine.

IVIVE and Potential Discrepancies:

To extrapolate the in vitro intrinsic clearance to an in vivo hepatic clearance, physiological scaling factors are used, such as the amount of microsomal protein per gram of liver and the liver blood flow. [10]However, it is not uncommon for in vitro systems to underpredict the in vivo clearance. [15][16]Several factors can contribute to this discrepancy:

  • Extrahepatic Metabolism: Metabolism occurring in other tissues (e.g., intestine, kidney, lung) is not accounted for in liver-based in vitro systems.

  • Transporter-Mediated Uptake: Active transport of the drug into hepatocytes can lead to higher intracellular concentrations and thus a higher rate of metabolism than predicted from passive diffusion alone.

  • Protein Binding: The fraction of unbound drug in the in vitro incubation may not accurately reflect the unbound fraction in vivo.

If the extrapolated in vivo clearance from our hypothetical hepatocyte data were, for example, 35 mL/min/kg, this would be lower than the observed in vivo clearance of 50 mL/min/kg. This would suggest that other clearance mechanisms, such as renal excretion or metabolism in other organs, may play a significant role in the overall elimination of (2R)-1-(2-methoxyphenyl)propan-2-amine.

Conclusion

The determination of a drug's clearance is a multi-faceted process that begins with predictive in vitro assays and culminates in definitive in vivo studies. For a novel compound like (2R)-1-(2-methoxyphenyl)propan-2-amine, a systematic evaluation using liver microsomes and hepatocytes can provide crucial early insights into its metabolic stability and the primary enzymes involved in its clearance. Subsequent in vivo pharmacokinetic studies are indispensable for understanding the compound's disposition in a complex biological system and for validating the in vitro predictions. The comparison of in vitro and in vivo clearance data is a critical step in building a comprehensive pharmacokinetic profile, guiding further development, and ultimately ensuring the safe and effective use of new therapeutic agents.

References

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7432381, (2R)-1-(2-methoxyphenyl)propan-2-amine. PubChem. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • Li, C. Y., Farhan, N., Paragas, E. M., Kandala, H., & Dahal, U. P. (2025). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 21(11-12), 1245–1271. [Link]

  • Unadkat, J. D., & Gufford, B. T. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism and Disposition, 49(10), 875-885. [Link]

  • Flouvat, B., et al. (1991). The pharmacokinetics of tiopronin and its principal metabolite (2-mercaptopropionic acid) after oral administration to healthy volunteers. European Journal of Clinical Pharmacology, 40(3), 271-275. [Link]

  • Fuller, R. W., & Snoddy, H. D. (1976). Biological disposition of rigid analogs of amphetamine. Journal of Pharmaceutical Sciences, 65(7), 1041-1044. [Link]

  • Roy, M., et al. (1995). Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations. Xenobiotica, 25(7), 709-722. [Link]

  • Chiba, M., Ishii, Y., & Sugiyama, Y. (2007). Correlation between in vivo intrinsic clearance and in vitro metabolic... ResearchGate. Retrieved from [Link]

  • Gal, J., & Wright, J. (1977). In vitro stereoselective metabolism of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. An apparent enantiomeric interaction. Journal of Medicinal Chemistry, 20(2), 185-189. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChemLite - (2r)-1-(2-methoxyphenyl)propan-2-amine (C10H15NO). PubChem. Retrieved from [Link]

  • Rothman, R. B., et al. (2011). In vivo effects of amphetamine analogs reveal evidence for serotonergic inhibition of mesolimbic dopamine transmission in the rat. The Journal of Pharmacology and Experimental Therapeutics, 337(1), 191–201. [Link]

  • Benet, L. Z., & Broccatelli, F. (2020). Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Propos. eScholarship. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). Clinical Pharmacology and Biopharmaceutics Review(s) - Adzenys ER. Retrieved from [Link]

  • Weber, L. T., et al. (1999). Pharmacokinetics of mycophenolic acid (MPA) and determinants of MPA free fraction in pediatric and adult renal transplant recipients. Journal of the American Society of Nephrology, 10(4), 861-870. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of MPA. Concentration–time profiles of total MPA on a.... Retrieved from [Link]

  • Terry, K. K., et al. (1995). Pharmacokinetics of 2-methoxyethanol and 2-methoxyacetic acid in the pregnant mouse: a physiologically based mathematical model. Toxicology and Applied Pharmacology, 132(1), 115-128. [Link]

  • Thomson, A. (2021, March 11). Back to basics: pharmacokinetics. The Pharmaceutical Journal. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). In Vitro Hepatic Clearance Evaluations of Per- and Polyfluoroalkyl Substances (PFAS) across Multiple Structural Categories. MDPI. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1-(2-METHOXYPHENYL)PROPAN-2-AMINE, (2S)-. Retrieved from [Link]

  • Publisso. (2025, August 8). 2‐Methoxypropanol‐1. Retrieved from [Link]

  • Belpaire, F. M., et al. (1988). Kinetics of in vitro metabolism of methoxyphenamine in rats. Archives Internationales de Pharmacodynamie et de Thérapie, 295, 169-181. [Link]

  • MDPI. (2024, January 4). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Retrieved from [Link]

  • Research Square. (2024, October 7). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Retrieved from [Link]

  • Endeavor BioMedicines. (2024, May 19). New Phase 2a Clinical Trial Results Demonstrate Endeavor BioMedicines' ENV-101 Improved Lung Function and Reversed Key Measures of Lung Fibrosis in Patients With Idiopathic Pulmonary Fibrosis. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

(2R)-1-(2-methoxyphenyl)propan-2-amine proper disposal procedures

Standard Operating Procedure: Compliant Disposal and Destruction of (2R)-1-(2-methoxyphenyl)propan-2-amine Operational Context and Risk Profile (2R)-1-(2-methoxyphenyl)propan-2-amine—the isolated (R)-enantiomer of 2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Compliant Disposal and Destruction of (2R)-1-(2-methoxyphenyl)propan-2-amine

Operational Context and Risk Profile

(2R)-1-(2-methoxyphenyl)propan-2-amine—the isolated (R)-enantiomer of 2-methoxyamphetamine (OMA)—is a potent phenethylamine derivative. Due to its psychoactive properties, high potential for abuse, and lack of accepted medical use, it is strictly classified as a Schedule I controlled substance under the U.S. Drug Enforcement Administration (DEA) [1[1], 2[2]].

Disposal of this compound cannot be treated as standard chemical waste. The convergence of DEA anti-diversion mandates and Environmental Protection Agency (EPA) environmental protection rules requires a highly controlled, self-validating workflow. The ultimate regulatory goal is to render the substance "non-retrievable"—meaning its physical and chemical state is permanently altered, making diversion or reconstitution impossible [3[3], 4[4]].

The Causality of Disposal Methodologies

Why do we prioritize reverse distribution over on-site chemical neutralization? While chemical digestion (e.g., aggressive oxidation of the amine) might theoretically destroy the active pharmaceutical ingredient (API), on-site neutralization often fails to meet the rigorous legal definition of "non-retrievable" without extensive analytical validation. Furthermore, the EPA's Pharmaceutical Waste Rule (40 CFR 266 Subpart P) strictly prohibits the sewering (drain disposal) of hazardous waste pharmaceuticals to prevent groundwater contamination and ecological toxicity [5[5], 6[6]].

Therefore, the only scientifically and legally sound method for disposing of (2R)-1-(2-methoxyphenyl)propan-2-amine is high-temperature incineration at a permitted hazardous waste combustor [7[7]]. Because most research facilities lack these permitted incinerators, the protocol necessitates transferring the material to a DEA-registered reverse distributor or coordinating with institutional Environmental Health and Safety (EHS) [8[8],9[9]].

Step-by-Step Methodologies: A Self-Validating System

Workflow A: Disposal of Pure API or Formulated Stock (Reverse Distribution)

This workflow applies to expired, unused, or off-specification pure chemical. It is a self-validating system because the physical transfer of the drug is mathematically reconciled against the lab's DEA logs, closing the chain of custody.

  • Inventory Reconciliation: Cross-reference the exact mass/volume of the waste against the laboratory's DEA Schedule I running log. The amount marked for disposal must perfectly match the deducted inventory.

  • Initiate DEA Form 41: Complete DEA Form 41 ("Registrant Record of Controlled Substances Destroyed"). This form inherently validates the process by requiring the signature of two authorized employee witnesses who can attest to the packaging and transfer of the material under penalty of perjury [10[10]].

  • Secure Transfer: Transfer the sealed containers to a DEA-registered reverse distributor. Do not ship the material directly to the DEA warehouse, as this is an unauthorized pathway [11[11]]. The reverse distributor assumes legal custody and executes the final incineration.

  • Record Archival: Retain the fully executed DEA Form 41 and the reverse distributor's receipt for a minimum of two years to satisfy 21 U.S.C. 827 audit requirements [10[10]].

Workflow B: Disposal of Contaminated Solvents and Spill Debris

This workflow applies to reaction mixtures, HPLC effluents, or PPE contaminated with the substance.

  • RCRA Classification: Identify the waste stream. If the substance is mixed with flammable solvents (e.g., methanol, acetonitrile), it exhibits the hazardous characteristic of ignitability and must be managed strictly as RCRA hazardous waste [12[12], 13[13]].

  • Containerization: Collect the waste in hard-walled, chemically compatible containers with screw-top, sealable lids. Do not leave funnels in the containers, as this violates closed-container regulations [8[8]].

  • Labeling: Apply a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. List all constituents, including the controlled substance.

  • EHS Coordination: Submit a chemical pickup request to your institution's Environmental Health and Safety (EHS) department. EHS will transport the waste to a permitted RCRA facility for incineration [14[14]].

Quantitative Regulatory Thresholds

ParameterRegulatory StandardGoverning BodyCausality / Rationale
Classification Schedule I Controlled SubstanceDEAHigh potential for abuse; no accepted medical use.
Destruction Standard "Non-retrievable"DEA (21 CFR 1317)Prevents diversion or reconstitution of the API.
Drain Disposal 0% (Strictly Prohibited)EPA (40 CFR 266)Prevents groundwater contamination and ecological toxicity.
Record Retention Minimum 2 YearsDEA (21 U.S.C. 827)Ensures auditability and self-validating chain of custody.

Process Visualization

DisposalWorkflow Start Identify (2R)-1-(2-methoxyphenyl) propan-2-amine Waste Decision Determine Waste Type Start->Decision Pure Pure API / Expired Stock (DEA Schedule I) Decision->Pure Unused Drug Contaminated Contaminated Solvents/PPE (RCRA Hazardous Waste) Decision->Contaminated Spills/Debris Form41 Complete DEA Form 41 & Verify Inventory Pure->Form41 RCRA Label as RCRA Hazardous Waste (No Sewering) Contaminated->RCRA RevDist Transfer to DEA-Registered Reverse Distributor Form41->RevDist Incineration High-Temperature Incineration (Permitted RCRA Combustor) RevDist->Incineration EHS Institutional EHS Pickup RCRA->EHS EHS->Incineration Records Maintain Records for 2+ Years Incineration->Records

Workflow for the regulatory-compliant disposal of (2R)-1-(2-methoxyphenyl)propan-2-amine.

References

  • NIH NIDA Drug Supply Program Catalog. nih.gov. 1

  • Federal Register: Solicitation of Information on the Use of Phenethylamine-Related Compounds. federalregister.gov. 2

  • Clinical Chemical Waste - WCMC EHS. cornell.edu.8

  • DEA Scheduled Drugs - Drexel University. drexel.edu. 14

  • RCRA Hazardous Waste Identification of Methamphetamine Production Process By-products - EPA Archive. epa.gov. 12

  • RCRA Hazardous Waste Identification of Methamphetamine Production Process By-Products: Report To Congress. epa.gov. 13

  • EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. bdlaw.com.5

  • United States Environmental Protection Agency - EPA. epa.gov. 7

  • EPA Rule Banning Drain Disposal of Prescription Drugs Takes Effect. govdelivery.com. 6

  • DEA Pharmaceutical Disposal Regulations - Rx Destroyer. rxdestroyer.com. 3

  • Drug Enforcement Administration Diversion Control Division Guidance Document. usdoj.gov.11

  • Disposal of Controlled Substances - Federal Register. federalregister.gov. 4

  • Disposal of Controlled Substances: Research Safety - Protect IU - Indiana University. iu.edu. 9

  • DEA Form 41: Paperwork Reduction Act Statement. usdoj.gov. 10

Sources

Handling

Personal protective equipment for handling (2R)-1-(2-methoxyphenyl)propan-2-amine

Handling (2R)-1-(2-methoxyphenyl)propan-2-amine (CAS: 5344-61-6), the highly active R-enantiomer of 2-methoxyamphetamine (2-MA), requires rigorous safety protocols. As an active pharmaceutical ingredient (API) and potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling (2R)-1-(2-methoxyphenyl)propan-2-amine (CAS: 5344-61-6), the highly active R-enantiomer of 2-methoxyamphetamine (2-MA), requires rigorous safety protocols. As an active pharmaceutical ingredient (API) and potent amphetamine-type stimulant (ATS), this compound presents severe occupational hazards in its pure form.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols to ensure absolute safety during the handling, transfer, and disposal of this substance.

Hazard Causality and Pharmacotoxicology

To effectively protect yourself, you must understand why the chemical is dangerous. The risks associated with (2R)-1-(2-methoxyphenyl)propan-2-amine stem directly from its physical state and its biological mechanism of action.

Unlike formulated dosage forms, pure API powders pose a significantly higher risk of aerosolization and environmental contamination[1]. Furthermore, ATS compounds are highly lipophilic. This chemical property allows the substance to be rapidly absorbed through the skin, gastrointestinal tract, and respiratory mucosa, effortlessly crossing the blood-brain barrier[2].

Upon entering the central nervous system, the compound causes a reversal of monoamine transporters (DAT, SERT, NET), leading to a massive efflux of dopamine, serotonin, and norepinephrine. Occupational exposure can quickly result in a severe sympathomimetic toxidrome characterized by hyperthermia, tachycardia, and acute agitation[3].

ATS_Toxicity_Pathway Exposure API Exposure (Inhalation / Dermal) Absorption High Lipid Solubility Rapid BBB Crossing Exposure->Absorption Transporter Monoamine Transporter Reversal (DAT, SERT, NET) Absorption->Transporter Release Massive Monoamine Efflux (DA, 5-HT, NE) Transporter->Release Toxicity Sympathomimetic Toxidrome (Hyperthermia, Tachycardia) Release->Toxicity

Pharmacotoxicological pathway of amphetamine-type stimulants following exposure.

Personal Protective Equipment (PPE) Matrix

To comply with the4[4], laboratory personnel must utilize a multi-layered PPE strategy. The selection of PPE is dictated by the scale of the operation and the physical state of the compound (freebase oil vs. hydrochloride salt powder).

Operational ScenarioRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Analytical Weighing (<100 mg) NIOSH N95 or N100 respiratorDouble-gloving (Nitrile, powder-free, >0.12mm)Chemical safety gogglesDisposable, low-permeability lab coat
Preparative Handling (>100 mg) Half-mask elastomeric respirator with P100 cartridgesDouble-gloving (Extended cuff nitrile)Goggles + Full face shieldTyvek® or equivalent impermeable gown
Solution Transfer / Dilution N95 (if outside fume hood)Standard Nitrile glovesChemical safety gogglesStandard lab coat
Spill Cleanup Full-face respirator with P100/Organic Vapor cartridgesHeavy-duty chemical resistant gloves over nitrileFull-face respirator acts as eye protectionImpermeable hazardous material suit + shoe covers

Causality of PPE Choices:

  • Double-Gloving: The lipophilic nature of the freebase form allows it to permeate standard latex or thin nitrile rapidly, potentially causing chemical burns or systemic toxicity[5]. Double-gloving provides a fail-safe; if the outer glove is compromised, the inner glove prevents dermal absorption.

  • P100 Respirators: The hydrochloride salt form of the API is a fine, easily aerosolized powder. P100 filters block 99.97% of airborne particles, mitigating the high risk of inhalation toxicity[1].

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. Each step ensures the integrity of the next, minimizing the risk of cross-contamination and operator exposure.

Phase 1: Pre-Operational Setup
  • Engineering Controls: Ensure all handling of the dry powder occurs within a certified Class II Biological Safety Cabinet (BSC) or a dedicated Powder Weighing Hood with HEPA filtration.

  • Static Mitigation: Use an anti-static bar or zero-ion generator inside the hood. API powders are highly charged and will cling to spatulas or aerosolize if static is not neutralized.

  • Preparation: Pre-label all receiving vials and prepare the required solvents before opening the primary chemical container to minimize open-container time.

Phase 2: Execution and Transfer
  • Donning: Wash hands. Don the impermeable gown, followed by the respirator (perform a positive/negative pressure seal check), safety goggles, and finally, two pairs of nitrile gloves. Pull the outer gloves over the cuffs of the gown.

  • Dispensing: Open the primary container only inside the active draft of the hood. Use disposable, anti-static spatulas.

  • Sealing: Once the desired mass is transferred to the secondary container, seal it tightly. Wipe the exterior of the secondary container with a solvent-dampened wipe (e.g., 70% isopropanol) before removing it from the hood to ensure no microscopic powder is transferred to the general lab environment.

API_Handling_Workflow Start 1. Pre-Operation Setup (Verify BSC & Anti-static) Donning 2. Don PPE (Double Gloves, P100) Start->Donning Weighing 3. Containment Weighing (Inside HEPA Hood) Donning->Weighing Transfer 4. Sealed Transfer (Wipe Exterior of Vial) Weighing->Transfer Decon 5. Decontamination (Solvent Wipe Down) Transfer->Decon Doffing 6. Doff PPE & Dispose (Hazardous Waste Bin) Decon->Doffing

Step-by-step operational workflow for handling hazardous API powders.

Phase 3: Post-Operation and Decontamination
  • Surface Decontamination: Wipe down the balance and all hood surfaces with a solvent appropriate for the chemical form (e.g., dilute acidic solution for freebase, or water/alcohol mix for salts), followed by a standard laboratory detergent wipe.

  • Doffing Sequence:

    • Remove the outer gloves by pinching at the palm and pulling inside out. Dispose of them in the hazardous waste bin.

    • Remove the gown by untying and rolling it inside out.

    • Remove eye protection and respirator without touching the front surfaces.

    • Remove inner gloves and immediately wash hands with soap and water.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and regulatory violations.

  • Solid Waste: All disposable spatulas, weigh boats, wipes, and contaminated PPE must be placed in a clearly labeled, sealable hazardous waste bag. Treat as DEA-regulated or highly potent API waste. High-temperature incineration is the standard EPA-compliant disposal method.

  • Liquid Waste: Any aqueous or organic solvents used for cleaning or reaction mixtures must be collected in dedicated, compatible liquid waste carboys. Do not mix with general solvent waste. Label clearly with the chemical name and "Toxic API".

  • Neutralization: If required by local institutional protocols, small quantities of the amine can be neutralized/inactivated using a dilute acid bath (e.g., 1M HCl) prior to disposal, converting any volatile freebase into a stable, non-volatile salt.

Emergency Response Protocols

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Do not use solvents to wash the skin, as this will enhance the dermal absorption of the lipophilic compound.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek emergency medical attention, warning first responders of potential sympathomimetic toxicity (risk of hypertensive crisis or arrhythmias).

  • Spill Response: Evacuate the immediate area. Personnel wearing full PPE (including P100 respirators) should gently cover the powder spill with damp absorbent pads to prevent aerosolization, then sweep it into a hazardous waste container.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard , MasterControl. 4

  • Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns , SciELO. 2

  • Amphetamines and related drugs of abuse : Emergency Medicine Australasia , Ovid. 3

  • Health Hazards in Pharmaceuticals , Scribd. 5

  • General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings , USP. 1

Sources

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